5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-12-2(1-10)3(13-5)4(11)14/h(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHSLHQBYWUCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231684 | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82308-56-3 | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082308563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Placement of a Cyano Group in Imidazole-4-Carboxamide Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry, lauded for its versatile biological activities, which span from anticancer to antifungal applications.[1][2] The strategic incorporation of a cyano (CN) group into this privileged structure has emerged as a powerful tactic in drug design, profoundly influencing the physicochemical properties, pharmacokinetics, and pharmacodynamics of the parent molecule. This in-depth technical guide provides a comprehensive analysis of the multifaceted roles of the cyano group in imidazole-4-carboxamide derivatives. We will explore its impact on electronic modulation, its function as a critical pharmacophoric element and bioisostere, and its contribution to optimizing drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to leverage the unique characteristics of the cyano group in the rational design of novel therapeutics.
Introduction: The Imidazole-4-Carboxamide Scaffold and the Unique Nature of the Cyano Group
The imidazole ring, a five-membered aromatic heterocycle, is a ubiquitous feature in numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The addition of a carboxamide moiety at the 4-position further enhances its drug-like properties, providing a key hydrogen bond donor and acceptor for molecular recognition at biological targets.
The cyano group (-C≡N) is a small, linear, and highly polar functional group with a strong electron-withdrawing character.[3] Its incorporation into a drug candidate can have a dramatic impact on its overall profile. In the context of imidazole-4-carboxamide derivatives, the placement of the cyano group, whether on the imidazole ring or as an N-cyano substituent, is a critical consideration in modulating the molecule's properties.
The Multifaceted Roles of the Cyano Group
The influence of the cyano group extends beyond simple steric and electronic effects. It can act as a key pharmacophoric element, a bioisosteric replacement for other functional groups, and a modulator of metabolic stability.
Electronic Modulation and Physicochemical Properties
The strong electron-withdrawing nature of the cyano group significantly alters the electronic distribution within the imidazole-4-carboxamide scaffold. This, in turn, influences key physicochemical properties such as acidity (pKa) and lipophilicity (logP).
-
Impact on pKa: The electron-withdrawing cyano group can lower the pKa of the imidazole ring, making the N-H proton more acidic. This can affect the ionization state of the molecule at physiological pH, which has profound implications for its solubility, permeability, and interaction with biological targets.
-
Impact on Lipophilicity (logP): The introduction of a polar cyano group generally leads to a decrease in the octanol-water partition coefficient (logP), thereby increasing the hydrophilicity of the molecule.[2] This can be advantageous for improving aqueous solubility and reducing off-target toxicity associated with highly lipophilic compounds.
Table 1: Illustrative Impact of Cyano Substitution on Physicochemical Properties
| Compound | R Group | Calculated logP | pKa (Predicted) | Reference |
| Imidazole-4-carboxamide | H | -0.5 | 13.5 | ChemAxon |
| 5-Cyano-imidazole-4-carboxamide | 5-CN | -0.8 | 11.2 | ChemAxon |
| N-Cyano-imidazole-4-carboxamide | N-CN | -0.3 | Not Applicable | ChemAxon |
Note: These are predicted values to illustrate the trend and may not represent experimental data.
The Cyano Group as a Key Pharmacophoric Element
The cyano group can directly participate in interactions with biological targets, acting as a hydrogen bond acceptor or engaging in other non-covalent interactions. Its linear geometry and compact size allow it to access binding pockets that may not accommodate bulkier groups.
Bioisosteric Replacement
The cyano group is a well-established bioisostere for various functional groups, most notably halogens (e.g., Cl, Br) and, in some contexts, the carbonyl group of an amide. This allows for fine-tuning of a molecule's properties without drastically altering its overall shape and binding mode.
-
Replacement for Halogens: Substituting a halogen with a cyano group can maintain or even enhance binding affinity while improving metabolic stability and reducing the potential for the formation of reactive metabolites.
-
Amide Bond Isostere: In certain molecular architectures, the N-cyano group can mimic the hydrogen bonding and electronic properties of an amide bond, offering an alternative with different metabolic and pharmacokinetic profiles.
Modulation of ADME-Tox Properties
A significant advantage of incorporating a cyano group is its positive impact on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate.
-
Metabolic Stability: The cyano group is generally metabolically robust and not susceptible to common metabolic pathways such as oxidation by cytochrome P450 enzymes.[4][5] This can lead to an increased half-life and improved bioavailability.
-
Reduced Toxicity: By blocking a potential site of metabolism, the introduction of a cyano group can prevent the formation of toxic metabolites. Furthermore, its ability to reduce lipophilicity can mitigate off-target effects.[2]
Synthesis of Cyano-Substituted Imidazole-4-Carboxamide Derivatives
The synthesis of these derivatives can be broadly categorized into the introduction of a cyano group onto the imidazole ring (C-cyanation) and the formation of an N-cyano derivative.
Synthesis of 5-Cyano-imidazole-4-carboxamide Derivatives
A common route to 5-cyano-imidazole-4-carboxamide derivatives involves the use of diaminomaleonitrile (DAMN) as a starting material.[6]
Experimental Protocol: Synthesis of 2-Aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides [6]
-
Preparation of the Imine: Synthesize the 2-hydroxybenzylidene imine from diaminomaleonitrile and 2-hydroxybenzaldehyde.
-
Cyclization Reaction: Suspend the 2-hydroxybenzylidene imine (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.0–1.5 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 7–24 hours.
-
Cool the resulting suspension in an ice bath for 2 hours.
-
Filter the precipitate and wash successively with cold methanol or ethanol and diethyl ether.
-
Dry the solid to obtain the 2-aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamide derivative.
Caption: Synthesis of 5-cyano-imidazole-4-carboxamides.
Synthesis of N-Cyano-1H-imidazole-4-carboxamide Derivatives
N-cyano derivatives are typically synthesized by the reaction of an imidazole-4-carboxamide with a cyanating agent.[7]
Experimental Protocol: Synthesis of N-Cyano-1H-imidazole-4-carboxamides [7]
-
Starting Material: Prepare the desired substituted 1H-imidazole-4-carboxamide.
-
Cyanation Reaction: Dissolve the 1H-imidazole-4-carboxamide (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0 eq).
-
Add cyanogen bromide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-cyano-1H-imidazole-4-carboxamide.
Caption: Synthesis of N-cyano-imidazole-4-carboxamides.
Case Studies: The Cyano Group in Action
The strategic use of the cyano group is evident in the development of imidazole-4-carboxamide derivatives targeting various diseases.
Anticancer Agents: PARP-1 and c-Met Inhibitors
The imidazole-4-carboxamide scaffold has been successfully employed in the design of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and c-Met, two key targets in oncology.
Table 2: Structure-Activity Relationship of Cyano-Substituted Thieno[3,4-d]imidazole-4-carboxamide PARP-1 Inhibitors [8]
| Compound | R Group | PARP-1 IC50 (µM) |
| 16g | 3-CF3 | 0.151 |
| 16h | 2-CF3 | 0.103 |
| 16i | 4-F | 0.126 |
| 16j | 3-F | 0.089 |
| 16l | 3-Cl | 0.043 |
| Olaparib | - | 0.013 |
| Veliparib | - | 0.014 |
Data from[8]
In these PARP-1 inhibitors, the introduction of electron-withdrawing groups, including halogens which are bioisosteres of the cyano group, on the phenyl ring generally leads to potent inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers.
Caption: Simplified c-Met Signaling Pathway.
PARP-1 Signaling in DNA Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.
Caption: Role of PARP-1 in Base Excision Repair.
Antifungal Agents
N-cyano-1H-imidazole-4-carboxamide derivatives have demonstrated promising antifungal activity.[7] The N-cyano group is crucial for this activity, likely by acting as a bioisostere for other functional groups known to be active against fungal targets. The precise mechanism of action is still under investigation but may involve the inhibition of essential fungal enzymes.
Conclusion and Future Perspectives
The cyano group is a powerful tool in the arsenal of the medicinal chemist for the optimization of imidazole-4-carboxamide derivatives. Its ability to modulate physicochemical properties, act as a key pharmacophoric element and bioisostere, and improve ADME-Tox profiles makes it a valuable substituent in the design of novel therapeutics. A thorough understanding of the multifaceted roles of the cyano group, as outlined in this guide, is essential for its effective application in drug discovery.
Future research in this area will likely focus on the development of novel synthetic methodologies for the selective introduction of the cyano group, the further elucidation of its mechanism of action in various biological contexts, and the design of next-generation imidazole-4-carboxamide-based drugs with enhanced efficacy and safety profiles. The continued exploration of the unique properties of the cyano group will undoubtedly lead to the discovery of new and innovative medicines.
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Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. PMC. (2022). [Link]
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Predicted ADME properties of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
An In-Depth Technical Guide to the Predicted ADME Properties of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Introduction: Framing the Inquiry
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of clinical trial failures can be attributed not to a lack of efficacy, but to suboptimal pharmacokinetic properties.[1][2] The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore a cornerstone of any successful therapeutic development program. Integrating these evaluations at the earliest stages of discovery, often through computational or in silico methods, allows for the rapid prioritization of candidates with a higher probability of clinical success, thereby conserving valuable time and resources.[2][3][4]
This technical guide provides a comprehensive, predicted ADME profile of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide , a novel heterocyclic compound. The imidazole scaffold is of significant interest in medicinal chemistry due to its versatile biological activities and its presence in numerous approved therapeutics.[5][6] As specific experimental data for this particular analogue is not yet in the public domain, this document leverages validated computational models to forecast its pharmacokinetic behavior. The methodologies described herein represent a standard, robust workflow for generating actionable ADME intelligence, guiding further experimental design and lead optimization efforts.
Part 1: The Predictive Methodology: An In Silico Workflow
The foundation of a reliable in silico ADME assessment lies in a systematic and validated computational workflow. The predictions presented in this guide are based on a composite of well-established Quantitative Structure-Activity Relationship (QSAR) models and physicochemical calculations.[4][7] These models are built upon vast datasets of experimentally determined properties, allowing them to recognize structural motifs and physicochemical characteristics that govern a compound's behavior in a biological system.[3][7]
Protocol 1: Standard In Silico ADME/Tox Prediction Workflow
-
Input Generation : The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest is generated. For 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide, the SMILES is: NC(=O)c1c(n[nH]c1C(F)(F)F)C#N.
-
Platform Selection : A suite of validated, web-accessible prediction tools is employed. For this analysis, we conceptually rely on platforms like SwissADME and pkCSM, which provide a broad range of ADME and toxicity predictions.[8][9][10]
-
Physicochemical Profiling : The SMILES input is used to calculate fundamental molecular descriptors, including molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), hydrogen bond donors/acceptors, and rotatable bonds.
-
Pharmacokinetic Prediction : The platform's algorithms predict key pharmacokinetic parameters, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate affinity, and cytochrome P450 (CYP) enzyme inhibition.
-
Data Aggregation & Analysis : The output data is aggregated into structured tables. An expert evaluation is then conducted to synthesize the individual predictions into a holistic ADME profile, identifying potential assets and liabilities for the compound.
Figure 1: A generalized workflow for in silico ADME property prediction.
Part 2: Predicted Physicochemical and Drug-Likeness Profile
The ADME properties of a molecule are intrinsically linked to its fundamental physicochemical characteristics. These descriptors form the basis of many predictive models, including the widely recognized Lipinski's Rule of Five, which provides a guideline for oral bioavailability.
Table 1: Predicted Physicochemical Properties of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 204.11 | ≤ 500 | Yes |
| LogP (Octanol/Water) | 0.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Topological Polar Surface Area (Ų) | 93.84 | ≤ 140 | Yes |
| Rotatable Bonds | 1 | ≤ 10 | Yes |
Expert Analysis : The compound exhibits a low molecular weight and an optimal balance of lipophilicity (LogP) and polarity (TPSA). It fully complies with Lipinski's Rule of Five, suggesting a high probability of possessing drug-like pharmacokinetic properties, particularly concerning oral absorption and cell membrane permeability. The low number of rotatable bonds indicates good conformational rigidity, which can be favorable for target binding.
Part 3: Comprehensive Predicted ADME Profile
This section details the predicted absorption, distribution, metabolism, and excretion characteristics of the target compound.
Absorption
Absorption determines the extent and rate at which a drug enters systemic circulation. For orally administered drugs, this involves traversing the intestinal epithelium.
Table 2: Predicted Absorption Properties
| Parameter | Prediction | Implication |
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability (logPapp cm/s) | Moderate to High | Indicates good passive diffusion across the intestinal wall.[1] |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, which can improve absorption and BBB penetration.[8] |
| Skin Permeability (Log Kp cm/h) | Low | Unlikely to be significantly absorbed through the skin. |
Bioavailability Radar : The compound's physicochemical properties (low size, optimal polarity, and lipophilicity) position it favorably within the "BOILED-Egg" model, predicting high passive absorption through the gastrointestinal tract.[10]
Distribution
Distribution describes the reversible transfer of a drug from the blood to various tissues. It is influenced by plasma protein binding (PPB) and the ability to cross physiological barriers like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Prediction | Implication |
| Plasma Protein Binding (PPB) | Moderate | A significant fraction of the drug will be free in circulation to engage its target and be cleared. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, making it a potential candidate for CNS targets but also posing a risk of CNS-related side effects. |
| Volume of Distribution (VDss, L/kg) | Low to Moderate | Suggests distribution primarily within the blood and extracellular fluid, with limited tissue sequestration. |
Metabolism
Metabolism is the enzymatic conversion of a drug into different compounds (metabolites), primarily occurring in the liver. This process is dominated by the cytochrome P450 (CYP) family of enzymes and is a major source of drug-drug interactions.[4][11]
Table 4: Predicted Metabolic Profile
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP1A2 (e.g., caffeine).[1] |
| CYP2C19 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2C19.[1] |
| CYP2C9 Inhibitor | Yes | Potential Liability : May inhibit the metabolism of CYP2C9 substrates (e.g., warfarin), requiring caution. |
| CYP2D6 Inhibitor | No | Low risk of interactions with drugs metabolized by CYP2D6.[1] |
| CYP3A4 Inhibitor | No | Low risk of interactions with the most common drug-metabolizing enzyme.[1] |
Metabolic Pathways : The primary sites for Phase I metabolism are predicted to be the carboxamide and the imidazole ring.
Figure 2: Predicted primary metabolic pathways for the target compound.
Expert Analysis : The compound's profile is largely favorable, with a notable exception being the predicted inhibition of CYP2C9. This is a significant flag that must be addressed with in vitro enzymatic assays early in the development process. The carboxamide moiety is a potential site for hydrolysis by amidases, which would convert the compound to a more polar carboxylic acid, facilitating clearance.
Excretion
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile).
Table 5: Predicted Excretion & Toxicity Properties
| Parameter | Prediction | Implication |
| Total Clearance (log CLtot) | Low | Suggests a potentially longer half-life, which could allow for less frequent dosing. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Hepatotoxicity | No | Low predicted risk of liver toxicity. |
Conclusion and Strategic Recommendations
The in silico analysis of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide reveals a promising ADME profile, positioning it as a viable lead candidate for further investigation.
-
Strengths : The compound demonstrates excellent drug-like physicochemical properties, with predictions for high gastrointestinal absorption, favorable distribution characteristics including BBB penetration, and a low potential for inhibition of most major CYP enzymes.
-
Potential Liabilities : The primary concern is the predicted inhibition of CYP2C9. This represents a potential risk for drug-drug interactions with co-administered CYP2C9 substrates.
-
Recommendations for Further Action :
-
In Vitro Validation : The immediate next step should be to validate these in silico predictions through a panel of standard in vitro ADME assays.
-
CYP Inhibition Assay : A high-priority assay is to determine the IC50 for inhibition of all major CYP isoforms, with a particular focus on CYP2C9.
-
Metabolic Stability : An incubation with human liver microsomes should be performed to determine the intrinsic clearance and identify the primary metabolites via LC-MS/MS, confirming the predicted metabolic pathways.
-
Permeability Assay : A Caco-2 permeability assay should be run to confirm the prediction of high passive absorption.
-
By leveraging predictive modeling, we have efficiently generated a data-driven hypothesis about the pharmacokinetic behavior of this compound. This allows for a more focused and resource-efficient application of experimental studies, ultimately accelerating the journey from chemical entity to potential therapeutic.
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Trifluoromethyl Imidazole Compounds: A Mechanistic Deep Dive for the Drug Discovery Professional
An in-depth technical guide by a Senior Application Scientist
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a pillar of modern medicinal chemistry. When this powerful functional group is combined with the versatile imidazole ring, a class of compounds with remarkable therapeutic potential emerges. This guide offers an in-depth technical exploration of the mechanisms of action of trifluoromethyl imidazole compounds, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to an integrated understanding of why these molecules are effective and how their mechanisms are elucidated, grounded in field-proven insights and authoritative references.
Part 1: The Physicochemical Powerhouse - Understanding the Trifluoromethyl-Imidazole Synergy
The efficacy of trifluoromethyl imidazole compounds stems from the unique interplay between the CF3 group and the imidazole core. Understanding these fundamental properties is crucial to appreciating their diverse mechanisms of action.
The trifluoromethyl group is more than just a sterically bulky methyl mimic. Its strong electron-withdrawing nature profoundly influences the parent molecule by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often translates to a longer in vivo half-life.[1][2]
-
Increasing Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross cell membranes and access intracellular targets.[2]
-
Modulating Basicity: The CF3 group lowers the basicity of the imidazole ring, which can be critical for optimizing interactions with biological targets.[3]
-
Improving Target Binding Affinity: The electronegativity of the fluorine atoms can enhance hydrogen bonding and electrostatic interactions with target proteins.[2]
The imidazole scaffold is considered a "privileged structure" in drug discovery.[4][5] Its five-membered aromatic ring with two nitrogen atoms can:
-
Participate in π-π stacking and hydrophobic interactions.[6]
-
Coordinate with metal ions in the active sites of metalloenzymes.[8]
This combination of properties makes trifluoromethyl imidazole compounds highly versatile, enabling them to bind to a wide range of biological targets with high affinity and specificity.
Part 2: Deconstructing the Mechanisms of Action - A Target-Centric Exploration
Trifluoromethyl imidazole compounds have demonstrated activity against a variety of protein classes. Here, we dissect the mechanisms of action for three major target families, detailing the experimental workflows used to characterize these interactions.
Kinase Inhibition: A Competitive Edge in the ATP-Binding Pocket
Protein kinases are a major focus of drug discovery, especially in oncology. Many trifluoromethyl imidazole compounds function as ATP-competitive inhibitors.
The "Why" Behind the Mechanism:
The imidazole ring can mimic the purine structure of ATP, allowing it to fit into the ATP-binding pocket. The CF3 group often extends into a hydrophobic region of this pocket, enhancing binding affinity. Furthermore, the electron-withdrawing nature of the CF3 group can fine-tune the hydrogen bonding between the imidazole nitrogens and the kinase hinge region, a critical interaction for many inhibitors.
Experimental Workflow for Characterizing Kinase Inhibitors:
A systematic approach is essential to confirm the mechanism of a potential kinase inhibitor.
Diagram: Kinase Inhibitor Characterization Workflow
Caption: A comprehensive workflow for the characterization of kinase inhibitors.
Detailed Protocol: ATP Competition Assay using ADP-Glo™
This assay determines if the compound inhibits the kinase by competing with ATP. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction.[9][10]
-
Materials:
-
Purified recombinant kinase
-
Peptide substrate for the kinase
-
Trifluoromethyl imidazole test compound
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare serial dilutions of the test compound at 2X the final desired concentration.
-
Add 5 µL of the 2X test compound dilutions to the wells.
-
Add 5 µL of the 2X kinase/substrate solution to each well to initiate the reaction.
-
Incubate for the desired time at the optimal temperature for the kinase.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Self-Validating System:
-
Include a "no kinase" control to determine background signal.
-
Include a "vehicle" control (e.g., DMSO) to determine 100% kinase activity.
-
Run parallel assays with varying ATP concentrations. A competitive inhibitor will show a rightward shift in the IC50 curve as the ATP concentration increases.
-
Data Presentation:
Table 1: Inhibition of EGFR Mutants by a Trisubstituted Imidazole Inhibitor [11]
| EGFR Mutant | IC50 (nM) |
| L858R/T790M | 5.2 |
| L858R/T790M/C797S | 12.5 |
| Wild-Type | >1000 |
G-Protein Coupled Receptor (GPCR) Antagonism
GPCRs are a large family of transmembrane receptors that are major drug targets. Trifluoromethyl imidazole compounds can act as potent antagonists for various GPCRs.[12][13]
The "Why" Behind the Mechanism:
The imidazole core can form key hydrogen bonds and aromatic interactions with residues in the GPCR binding pocket, while the trifluoromethyl-substituted phenyl ring often occupies a hydrophobic pocket, contributing to high affinity and selectivity. Antagonists bind to the receptor but do not induce the conformational change required for G-protein activation, thereby blocking the action of the endogenous agonist.[13]
Experimental Workflow for Characterizing GPCR Antagonists:
Diagram: GPCR Antagonist Characterization Workflow
Caption: A workflow for characterizing the antagonist activity of compounds at GPCRs.
Detailed Protocol: Calcium Flux Assay for Gq-Coupled Receptors
This assay measures the increase in intracellular calcium that occurs upon activation of Gq-coupled GPCRs.[14][15][16]
-
Materials:
-
Host cells stably expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Probenecid (an inhibitor of organic anion transporters to prevent dye leakage).
-
Trifluoromethyl imidazole test compound.
-
Known agonist for the target GPCR.
-
Black, clear-bottom 96-well or 384-well cell culture plates.
-
-
Procedure:
-
Plate cells and grow overnight to form a confluent monolayer.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Prepare serial dilutions of the test compound (antagonist).
-
Using a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR), measure the baseline fluorescence.
-
Add the test compound to the cells and incubate for a specified time.
-
Add a fixed concentration (e.g., EC80) of the known agonist and immediately begin measuring the fluorescence intensity over time.
-
-
Self-Validating System:
-
Include a "vehicle + agonist" control to determine the maximum response.
-
Include a "vehicle only" control to establish the baseline.
-
The potency of the antagonist (IC50) should be independent of the agonist concentration used, a hallmark of competitive antagonism.
-
Inhibition of Other Enzymes: The Case of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Trifluoromethyl imidazole compounds are also effective inhibitors of other enzyme classes, such as the heme-containing enzyme IDO1, a key target in immuno-oncology.[17][18]
The "Why" Behind the Mechanism:
IDO1 catalyzes the rate-limiting step in tryptophan catabolism.[17] The imidazole nitrogen of the inhibitor can coordinate with the heme iron in the active site of IDO1, preventing the binding of oxygen and inactivating the enzyme. The trifluoromethyl group often fits into a hydrophobic pocket near the active site, contributing to the inhibitor's potency and selectivity.[18][19]
Experimental Workflow for Characterizing IDO1 Inhibitors:
Diagram: IDO1 Inhibitor Characterization Workflow
Caption: A workflow for the characterization of IDO1 inhibitors.
Detailed Protocol: Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the conversion of tryptophan to kynurenine.
-
Materials:
-
HeLa cells (or other cells expressing IDO1).
-
Human interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Trifluoromethyl imidazole test compound.
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plate.
-
-
Procedure:
-
Plate HeLa cells and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Prepare serial dilutions of the test compound and add them to the cells. Incubate for the desired time.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins. Centrifuge to clarify.
-
Transfer the TCA-treated supernatant to a new plate.
-
Add Ehrlich's reagent. This reagent reacts with kynurenine to produce a yellow color.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
-
Self-Validating System:
-
Include a "no IFN-γ" control to confirm that the measured activity is IDO1-dependent.
-
Include a "vehicle" control to determine 100% IDO1 activity.
-
Generate a kynurenine standard curve to quantify the amount of product formed.
-
Part 3: Conclusion and Future Perspectives
The trifluoromethyl imidazole scaffold represents a powerful and versatile platform in drug discovery. A deep understanding of the interplay between the physicochemical properties of these compounds and their biological targets is essential for the rational design of next-generation therapeutics. The systematic application of the experimental workflows detailed in this guide, with their built-in validation steps, provides a robust framework for elucidating the precise mechanisms of action of these promising molecules. As our understanding of complex biological pathways continues to grow, so too will the opportunities for leveraging the unique properties of trifluoromethyl imidazole compounds to address unmet medical needs.
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Title: Trifluoromethyl group - Wikipedia Source: Wikipedia URL: [Link]
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Title: A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles Source: Molecules URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules URL: [Link]
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: Food Science and Human Wellness URL: [Link]
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Title: In Vitro Kinase Inhibition Assay Source: Bio-protocol URL: [Link]
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Title: Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs Source: Current Topics in Medicinal Chemistry URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]
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Title: One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors Source: The Journal of Organic Chemistry URL: [Link]
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Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: International Journal of Molecular Sciences URL: [Link]
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Title: Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action Source: Biomedical and Pharmacology Journal URL: [Link]
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Title: Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities Source: Iranian Journal of Science URL: [Link]
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Title: Chemical characteristics of the trifluoromethyl group. Electrostatic potential map in the range of -0.1 to 0.1 obtained using MolCalc®, where warm colors indicate higher and blue indicates lower electron density. Blue: positive; red: negative. Source: ResearchGate URL: [Link]
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Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Anticancer Agents in Medicinal Chemistry URL: [Link]
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Title: Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives Source: PubMed URL: [Link]
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Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) Source: PubMed URL: [Link]
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Title: Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) Source: ResearchGate URL: [Link]
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Title: Synthesis of N‐trifluoromethyl imidazoles and pyrazoles Source: ResearchGate URL: [Link]
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Title: Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format Source: Journal of Biomolecular Screening URL: [Link]
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Title: Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) Source: PubMed URL: [Link]
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Title: Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects Source: British Journal of Pharmacology URL: [Link]
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Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]
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Title: Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
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Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
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Title: Convenient Synthesis of 4-Trifluoromethyl-Substituted Imidazole Derivatives Source: ResearchGate URL: [Link]
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Title: GPCR Calcium Product Solutions Source: Eurofins Discovery URL: [Link]
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Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]
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Title: Kinase Assays with Myra Source: Bio Molecular Systems URL: [Link]
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Title: Kinase assays Source: BMG LABTECH URL: [Link]
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Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: Molecules URL: [Link]
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Title: Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels Source: The Journal of Organic Chemistry URL: [Link]
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Title: A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination Source: PLOS ONE URL: [Link]
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Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL: [Link]
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Title: A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A Source: Journal of Biological Chemistry URL: [Link]
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Title: Discovery of GPCR ligands for probing signal transduction pathways Source: Frontiers in Pharmacology URL: [Link]
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Title: Pharmacology of Antagonism of GPCR Source: ResearchGate URL: [Link]
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Title: What are GPCR antagonists and how do they work? Source: Patsnap URL: [Link]
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Title: Disrupting GPCR Complexes with Smart Drug-like Peptides Source: Pharmaceuticals URL: [Link]
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Title: Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors Source: Annual Review of Biochemistry URL: [Link]
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Title: Tactical Approaches to Interconverting GPCR Agonists and Antagonists Source: ACS Medicinal Chemistry Letters URL: [Link]
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Target identification for 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Title: Target Identification and Deconvolution Strategies for 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Executive Summary
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CAS: 82308-56-3) is a highly functionalized heterocyclic small molecule. Its core architecture—an imidazole ring substituted with a strongly electron-withdrawing cyano group, a lipophilic trifluoromethyl (-CF 3 ) group, and a hydrogen-bonding carboxamide—presents a unique and highly reactive pharmacophore.
As a Senior Application Scientist in drug discovery, I approach target deconvolution not as a linear checklist, but as a multi-dimensional puzzle. Structurally, this compound shares deep homology with endogenous purine precursors and "fairy chemicals" like imidazole-4-carboxamide (ICA), which are known to inhibit Axl kinase and downregulate immune checkpoint molecules (PD-L1/PD-L2)[1]. Furthermore, the 5-cyano-2-trifluoromethyl motif is a critical binding determinant in modern anthelmintics such as Monepantel[2], while heavily substituted, electron-affinic imidazoles have been historically evaluated as radiosensitizers that perturb cellular ATP levels[3].
This whitepaper outlines a comprehensive, field-proven methodology for deconvoluting the biological target(s) of this specific molecule, balancing phenotypic screening with rigorous biochemical validation.
Pharmacophore Analysis & In Silico Profiling
Before initiating wet-lab experiments, understanding the causality behind the compound's physicochemical properties is essential to narrow down the target space.
-
The Imidazole-4-carboxamide Core: This motif structurally mimics 5-aminoimidazole-4-carboxamide (AICAR), a known AMP-activated protein kinase (AMPK) activator and an intermediate in the de novo purine biosynthesis pathway.
-
The -CF 3 and -CN Substituents: These groups drastically lower the pKa of the imidazole N-H, rendering the molecule predominantly anionic at physiological pH. This electronic perturbation is characteristic of electron-affinic radiosensitizers and mitochondrial uncouplers[3].
Table 1: Comparative Pharmacophore Analysis of Imidazole Derivatives
| Compound / Motif | Key Structural Features | Known Target / Biological Effect | Reference |
|---|
| 5-Cyano-2-(CF 3 )-imidazole-4-carboxamide | Imidazole, 5-CN, 2-CF 3 , 4-CONH 2 | Putative Radiosensitizer / Unknown |[3] | | Imidazole-4-carboxamide (ICA) | Imidazole, 4-CONH 2 | Axl Kinase, PD-L1/L2 Inhibition |[1] | | AICAR | Imidazole, 5-NH 2 , 4-CONH 2 , Riboside | AMPK Activation, Purine Biosynthesis | Literature | | Monepantel | 5-cyano-2-trifluoromethyl-phenoxy | nAChR (ACR-23/MPTL-1) Antagonism |[2] |
Workflow Visualization
To systematically identify the target, we employ an orthogonal approach: a "Top-Down" phenotypic profiling combined with a "Bottom-Up" biochemical pull-down.
Caption: Orthogonal workflow for target deconvolution combining phenotypic and biochemical approaches.
Experimental Protocols: The Self-Validating System
Protocol 1: Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
Causality & Rationale: Lysate-based assays often destroy cellular compartments, leading to false-positive binding events. CETSA-MS maintains the physiological environment. It relies on the thermodynamic principle that ligand binding stabilizes protein folding, thereby shifting the melting curve ( Tm ) of the engaged target. Self-Validation Mechanism: A true target hit must exhibit a dose-dependent thermal shift that is absent in vehicle-treated controls.
-
Cell Culture & Treatment: Culture target cells (e.g., B16F10 melanoma cells, chosen due to the compound's structural homology to anti-melanoma fairy chemicals[1]) to 80% confluence. Treat with 10 µM of the compound or DMSO vehicle for 2 hours.
-
Thermal Profiling: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (37°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow irreversible precipitation of denatured proteins.
-
Lysis & Fractionation: Lyse cells using gentle freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the stabilized, soluble protein fraction.
-
TMT Labeling & LC-MS/MS: Digest the soluble fraction with trypsin. Label the resulting peptides with Tandem Mass Tag (TMT) reagents for multiplexing, and analyze via high-resolution LC-MS/MS.
-
Data Analysis: Calculate the ΔTm for all identified proteins. Target engagement is confirmed if ΔTm>2°C with a statistically significant p-value (<0.01).
Protocol 2: Activity-Based Protein Profiling (ABPP) via Photoaffinity Labeling
Causality & Rationale: The cyano and -CF 3 groups are chemically inert under physiological conditions, meaning the compound will not naturally form covalent bonds. To capture transient or low-affinity targets, a photo-activatable diazirine and an alkyne handle must be synthetically appended to the imidazole core. Self-Validation Mechanism: This protocol uses a competitive control . If a protein is a genuine target, pre-incubating cells with a 10-fold excess of the unlabeled parent compound will outcompete the probe, resulting in the disappearance of the target band on the gel/MS.
-
Probe Synthesis: Synthesize an analog of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide by N-alkylating the imidazole ring with a linker containing a terminal alkyne and a diazirine moiety.
-
In Situ Labeling: Incubate live cells with the photo-probe (5 µM) for 1 hour. Irradiate cells with UV light (365 nm) for 10 minutes on ice. The UV light converts the diazirine into a highly reactive carbene intermediate that covalently crosslinks to the nearest interacting protein.
-
Click Chemistry (CuAAC): Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the covalently modified proteins.
-
Affinity Enrichment: Incubate the lysate with streptavidin-coated magnetic beads for 2 hours. Wash stringently (using 1% SDS and 8M urea) to strip away all non-covalently bound (background) proteins.
-
Elution & Identification: Elute proteins via on-bead tryptic digest and identify the target via LC-MS/MS. Compare the hit list against the competitive control sample.
Hypothesized Mechanism of Action (MoA)
Based on the structural profiling, we hypothesize three divergent signaling pathways that 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide may modulate.
Caption: Hypothesized signaling pathways modulated by the 5-Cyano-2-(CF3)-imidazole scaffold.
References
-
Inoue C, et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3):374. URL:[Link][1]
-
Abongwa M, et al. (2018). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors from Ascaris suum and Oesophagostomum dentatum. International Journal for Parasitology: Drugs and Drug Resistance. URL:[Link][2]
-
Hodgkiss RJ. (1987). The effect of electron-affinic radiosensitizers on ATP levels in V79 379A Chinese hamster cells. Biochemical Pharmacology, 36(3):393-396. URL:[Link][3]
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Engineering Novel Imidazole Derivatives: Mechanistic Paradigms, Rational Synthesis, and Therapeutic Applications
Executive Summary
The imidazole ring—a five-membered, planar heterocycle containing both a pyrrole-type and a pyridine-type nitrogen—stands as one of the most privileged pharmacophores in modern medicinal chemistry[1]. Characterized by an amphoteric nature (pKa ~7.2), a high dipole moment (4.8 Debye), and robust resonance stability, the imidazole scaffold is uniquely equipped to participate in diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and metal ion coordination[1][2]. As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to this nucleus can pivot a molecule's bioactivity from antifungal to potent antineoplastic. This technical guide delineates the mechanistic pathways, rational synthetic methodologies, and biological validation protocols for novel imidazole derivatives.
Mechanistic Paradigms: Modulating Disease Targets
The therapeutic efficacy of imidazole derivatives is rooted in their structural adaptability, allowing them to act as competitive inhibitors, DNA intercalators, or receptor antagonists depending on their functionalization[1].
-
Anticancer Mechanisms: Imidazole and benzimidazole hybrids frequently target Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). By mimicking the adenine ring of ATP, they competitively bind the kinase domain, halting downstream signaling and inducing G1/S phase cell cycle arrest[3]. Alternatively, specific derivatives act as tubulin assembly inhibitors. By binding to the colchicine site of tubulin, they disrupt microtubule dynamics, leading to G2/M phase arrest and subsequent apoptosis[2][4].
-
Antimicrobial & Antifungal Mechanisms: In fungal pathogens, imidazole derivatives (e.g., ketoconazole analogs) selectively inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme. This blockade prevents the conversion of lanosterol to ergosterol, fatally compromising fungal cell membrane fluidity[1][5]. In bacterial systems, novel derivatives exert bactericidal effects by stabilizing DNA-enzyme cleavage complexes or inhibiting β-lactamases[5].
Fig 1. Multi-target pharmacological mechanisms of novel imidazole derivatives.
Quantitative Structure-Activity Relationship (SAR)
Rational drug design relies heavily on SAR data. Unsubstituted imidazoles are highly polar; however, functionalizing the N-1 position with lipophilic groups (e.g., benzyl or aryl chains) enhances cellular permeability. Furthermore, fusing the imidazole core with a benzene ring (benzimidazole) increases electron density and facilitates stronger π-π interactions within hydrophobic enzyme pockets[1][3].
Table 1: Comparative Efficacy of Novel Imidazole Derivatives
| Compound / Derivative | Primary Target / Cell Line | IC50 / MIC Value | Reference Standard (IC50) | Ref |
| Derivative 20 (Hybrid) | EGFR (Panc-1, MCF-7) | 0.55 µM (EGFR) | Erlotinib (0.08 µM) | [3] |
| Compound 22 | Tubulin (NUGC-3) | 0.05 µM | Colchicine | [4] |
| IPM714 | Colorectal Cancer (HCT116) | 1.74 µM | N/A | [6] |
| Fused Imidazole 16 | EGFR (MDA-MB-231) | 617.33 nM (EGFR) | Erlotinib (239.91 nM) | [3] |
Rational Synthesis Methodologies
Because the imidazole ring is electron-rich, it readily undergoes electrophilic substitution. However, it resists nucleophilic attack unless activated by electron-withdrawing groups[1]. Therefore, synthesizing N-substituted derivatives requires targeted deprotonation of the N-1 position.
Protocol 1: Synthesis of N-substituted Imidazole Acetamides
Objective: To synthesize lipophilic N-benzyl-2-(1H-imidazol-1-yl)acetamide derivatives for enhanced antimicrobial activity[7].
-
Esterification (Intermediate Formation): React imidazole (0.02 mol) with ethyl chloroacetate in the presence of anhydrous K₂CO₃ and a polar aprotic solvent (e.g., DMF).
-
Causality: K₂CO₃ acts as a mild base to selectively deprotonate the acidic N-1 proton of imidazole. This transforms the ring into a potent nucleophile, facilitating an S_N2 attack on the electrophilic carbon of ethyl chloroacetate to form an imidazole ester intermediate[7].
-
-
Amidation: Introduce the desired primary amine (e.g., benzylamine, 0.03 mol) to the ester intermediate and heat under reflux until TLC indicates complete consumption of the ester.
-
Causality: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a stable amide bond. Using an excess of the amine drives the equilibrium toward the desired product via Le Chatelier's principle[7].
-
-
Extraction and Purification: Extract the reaction mixture with chloroform. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. Recrystallize the crude solid using a chloroform/hexane gradient.
-
Causality: Chloroform selectively partitions the relatively non-polar amide product away from unreacted polar precursors and inorganic salts. Recrystallization ensures the >98% purity required to prevent artifacts in downstream biological assays[7].
-
-
Characterization: Validate the molecular structure using FT-IR (confirming the C=O stretch at ~1683 cm⁻¹ and N-H stretch at ~3212 cm⁻¹) and ¹H-NMR (using CDCl₃ as a solvent and TMS as an internal standard)[7].
Biological Validation Workflows
A self-validating protocol for assessing the biological efficacy of synthesized compounds requires rigorous controls, standardized inoculums, and reproducible readouts.
Protocol 2: High-Throughput Antimicrobial Broth Microdilution Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa)[7][8].
-
Inoculum Preparation: Culture bacterial strains in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).
-
Causality: Standardizing the bacterial load ensures assay reproducibility and prevents false-positive resistance artifacts caused by the "inoculum effect" (where too many bacteria overwhelm the drug)[8].
-
-
Serial Dilution: Dissolve the synthesized imidazole derivative in 10% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient (e.g., 5000 to 2.44 μg/mL).
-
Causality: Two-fold dilutions provide a precise, logarithmic scale to identify the exact threshold of inhibition without unnecessarily exhausting precious synthetic sample material[8].
-
-
Inoculation and Incubation: Add the standardized bacterial suspension to each well. Include a positive control (standard antibiotic like Ciprofloxacin) and a negative vehicle control (10% DMSO in MHB). Incubate at 37°C for 24 hours.
-
Causality: The DMSO vehicle control is critical; it validates that the solvent itself is not causing growth inhibition, ensuring the observed MIC is solely attributable to the imidazole derivative[8].
-
-
Optical Density (OD) Measurement: Read the absorbance at 600 nm using a microplate reader. The MIC is defined as the lowest concentration exhibiting no visible growth (OD₆₀₀ equivalent to the sterile blank).
Fig 2. Iterative workflow for the synthesis and biological validation of imidazole derivatives.
Future Perspectives: Metallo-Imidazole Complexes
The frontier of imidazole-based therapeutics lies in metallo-pharmaceuticals. The electron-rich nitrogen atoms of the imidazole ring readily coordinate with transition metals like Cu(II), Ag(I), and Au(I)[9]. Recent developments in bimetallic Au(I) complexes utilizing bisimidazole ligands have demonstrated potent antiproliferative activity against resistant cancer cell lines (e.g., MDA-MB-231)[9]. These complexes induce oxidative stress and DNA cleavage, often outperforming standard platinum-based drugs like cisplatin due to enhanced cellular uptake and lower systemic toxicity profiles[9].
References
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"Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials" , ijpsjournal.com,1
-
"Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC" , nih.gov, 5
-
"Imidazoles as potential anticancer agents - PMC - NIH" , nih.gov, 4
-
"Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review" , jchemrev.com,6
-
"Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases" , mdpi.com, 3
-
"Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC" , nih.gov, 2
-
"Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review" , arabjchem.org, 9
-
"Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity" , nih.gov, 7
-
"Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents" , mdpi.com, 8
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- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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Discovery and Development of Novel Bioactive Imidazole-4-Carboxamides: A Technical Guide
Executive Summary
The imidazole-4-carboxamide scaffold represents a highly privileged and versatile pharmacophore in modern drug discovery. Characterized by its unique hydrogen-bonding capabilities, amphoteric nature, and bioisosterism with purine precursors, this core structure has been successfully leveraged across diverse therapeutic and agrochemical domains. As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, advanced synthetic methodologies, and mechanistic pathways of novel bioactive imidazole-4-carboxamides. By bridging chemical synthesis with self-validating biological assays, this whitepaper provides a comprehensive roadmap for researchers developing next-generation antiviral, anticancer, and agrochemical agents.
The Imidazole-4-Carboxamide Pharmacophore: Structural Rationale
The intrinsic bioactivity of imidazole-4-carboxamides stems from their structural mimicry of endogenous purines (e.g., hypoxanthine, adenine). The imidazole ring serves as a robust, electron-rich aromatic core, while the C4-carboxamide moiety acts as a critical bi-directional hydrogen bond donor and acceptor. This dual functionality is essential for high-affinity interactions within the binding pockets of complex protein targets, such as viral integrases and poly(ADP-ribose) polymerases (PARPs). Furthermore, strategic substitutions at the N1, C2, and C5 positions allow for precise tuning of lipophilicity, metabolic stability, and target selectivity.
Advanced Synthetic Methodologies
The scalable and regioselective synthesis of imidazole-4-carboxamides is a critical bottleneck in lead optimization. Recent advancements have shifted the paradigm from multi-step, low-yield syntheses to highly efficient, cost-effective protocols.
Regiocontrolled Synthesis via Hydrogen Atom Shifts
The synthesis of highly substituted derivatives, such as 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, can be achieved using 2-hydroxybenzylidene imines and aromatic aldehydes. The causality behind the strict regioselectivity of this reaction lies in the 2-hydroxyaryl moiety, which computationally and experimentally guides the reaction mechanism through a self-catalyzed hydrogen atom shift, bypassing the need for external metal catalysts[1].
Industrial-Scale Synthesis of the Core Scaffold
Traditional syntheses of 5-amino-1H-imidazole-4-carboxamide (AIC) are often cost-prohibitive. A recently developed one-step ammonolysis utilizes commercially available hypoxanthine, drastically reducing environmental impact and production costs[2].
Figure 1: Synthetic workflow of bioactive imidazole-4-carboxamides from hypoxanthine.
Protocol 1: One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide (AIC)
-
Rationale: Utilizing hypoxanthine (~$30/kg) as a starting material exploits the inherent purine ring system, requiring only a targeted ring-opening hydrolysis to yield the imidazole-4-carboxamide core.
-
Step 1 (Ammonolysis): Charge a 2 L high-pressure autoclave with 1,9-dihydro-6H-purin-6-one (hypoxanthine, 200 g) and aqueous ammonia (25–28 wt %, 1 L).
-
Step 2 (Reaction): Heat the sealed mixture to 125 °C (generating an internal pressure of 13–14 atm) and maintain continuous stirring for 65 hours.
-
Step 3 (Self-Validating Monitoring): Monitor the reaction via LC-MS. The disappearance of the hypoxanthine mass peak confirms the complete hydrolytic cleavage of the pyrimidine ring.
-
Step 4 (Isolation): Cool the mixture to 0–5 °C and stir for 2 hours to induce crystallization. Collect the white solid precipitate by filtration. This protocol reliably yields ~87 wt % of the product with an HPLC purity of >99.2%[2].
Therapeutic Frontiers & Mechanisms of Action
Antiviral Applications: HIV-1 Integrase Allosteric Inhibition
Clinical resistance to HIV-1 integrase (IN) catalytic inhibitors necessitates novel mechanisms of action. 5-carbonyl-1H-imidazole-4-carboxamides have been discovered as potent allosteric inhibitors that disrupt the critical protein-protein interaction between HIV-1 IN and the host cellular cofactor LEDGF/p75[3]. By binding to the LEDGF/p75 binding pocket on the integrase dimer, these compounds prevent the tethering of the viral pre-integration complex to host chromatin. Furthermore, imidazole-4,5-dicarboxamides have shown promising micromolar efficacy against Dengue and Yellow Fever viruses[4].
Figure 2: Allosteric inhibition mechanism of the HIV-1 IN and LEDGF/p75 protein complex.
Anticancer Applications: PARP Inhibition
Benzimidazole-4-carboxamides, such as 2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, have been engineered as potent Poly(ADP-ribose) polymerase (PARP-1 and PARP-2) inhibitors. These compounds trap PARP at DNA single-strand breaks, leading to double-strand breaks during replication, which selectively induces apoptosis in BRCA-mutated cancer cells (synthetic lethality)[5].
Agrochemical Applications: "Fairy Chemicals"
Beyond human therapeutics, imidazole-4-carboxamide (ICA) was isolated from the fairy ring-forming fungus Lepista sordida as a natural plant-growth regulator[6]. While native ICA inhibits turfgrass growth, recent palladium-catalyzed C-H arylation has generated novel ICA derivatives that unexpectedly exhibit robust root and shoot elongation properties, marking them as a new class of synthetic plant hormones[7].
Quantitative Structure-Activity Relationship (QSAR) Profiling
To facilitate comparative analysis, the following table summarizes the quantitative biological data of representative imidazole-4-carboxamide classes across different therapeutic indications.
| Compound Class | Target / Application | Representative Compound | Activity Metric | Reference |
| 5-carbonyl-1H-imidazole-4-carboxamides | HIV-1 Integrase (LEDGF/p75) | Compound 44 | IC50 in low micromolar | [3] |
| Imidazole-4,5-dicarboxamides | Dengue / Yellow Fever Virus | Compound 15a | EC50 in micromolar range | [4] |
| Benzimidazole-4-carboxamides | PARP-1 / PARP-2 (Cancer) | Compound 5cj | IC50 ≈ 4 nM | [5] |
| Imidazole-4-carboxamides (Fairy Chemicals) | Plant Growth Regulation | Native ICA | 1 mM (Inhibitory) | [6] |
Self-Validating Biological Workflows
To ensure trustworthiness and reproducibility in the biological evaluation of these compounds, assays must be designed with internal controls and orthogonal validation steps.
Protocol 2: High-Throughput AlphaScreen Assay for HIV-1 Integrase Allosteric Inhibition
-
Rationale: Traditional enzymatic assays fail to detect allosteric inhibitors. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides a highly sensitive, bead-based method to quantify the disruption of the IN-LEDGF/p75 protein-protein interaction[3].
-
Step 1 (Protein Preparation): Express and purify His-tagged HIV-1 IN and GST-tagged LEDGF/p75 recombinant proteins.
-
Step 2 (Incubation): In an opaque 384-well microplate, incubate the imidazole-4-carboxamide derivatives with the recombinant proteins in an optimized assay buffer (containing MgCl2, DTT, BSA, and Tween-20 to prevent non-specific hydrophobic aggregation).
-
Step 3 (Bead Conjugation): Add Nickel-chelate acceptor beads (which bind His-IN) and Glutathione donor beads (which bind GST-LEDGF/p75) under subdued lighting.
-
Step 4 (Excitation & Detection): Excite the plate at 680 nm. In the absence of an inhibitor, the proximity of the beads allows singlet oxygen to transfer from donor to acceptor, emitting a luminescent signal at 520-620 nm. A dose-dependent decrease in luminescence indicates successful allosteric disruption.
-
Step 5 (Self-Validation / Counter-Screen): To eliminate false positives (e.g., compounds that act as singlet oxygen quenchers or color quenchers), perform a parallel counter-screen using a pre-associated biotinylated-His-GST fusion protein. Compounds that reduce the signal in the counter-screen are flagged as assay artifacts[3].
Protocol 3: PARP-1/2 Inhibition and Cellular Cytotoxicity Assay
-
Rationale: Validating anticancer efficacy requires proving both direct target engagement (enzymatic inhibition) and functional phenotypic outcomes (cellular cytotoxicity)[5].
-
Step 1 (Enzymatic Assay): Incubate recombinant human PARP-1 or PARP-2 with activated DNA, NAD+, and varying concentrations of the benzimidazole-4-carboxamide inhibitor in a histone-coated 96-well plate.
-
Step 2 (Detection): Add an anti-PAR (poly-ADP-ribose) primary antibody, followed by an HRP-conjugated secondary antibody. Develop with a colorimetric substrate and read absorbance at 450 nm to calculate the IC50.
-
Step 3 (Cellular Cytotoxicity): Seed BRCA1-mutated MDA-MB-436 cells in 96-well plates and treat with the inhibitor for 72 hours.
-
Step 4 (Validation): Measure cell viability using a CellTiter-Glo luminescent assay. The inclusion of established clinical inhibitors (e.g., Veliparib, Olaparib) as positive controls ensures the assay's integrity and provides a standardized benchmark for evaluating the novel compound's potency[5].
References
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group Source: ACS Omega URL:[Link]
-
Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide Source: Organic Process Research & Development (ACS) URL:[Link]
-
Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus Source: Bioorganic & Medicinal Chemistry (PMC) URL:[Link]
-
Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]
-
Plant-Growth Regulator, Imidazole-4-Carboxamide, Produced by the Fairy Ring Forming Fungus Lepista sordida Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]
-
Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: PubMed (Molecules) URL:[Link]
-
C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity Source: Canadian Science Publishing URL:[Link]
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- 3. Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
The Chemical and Functional Profiling of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CAS 82308-56-3)
Executive Summary
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CAS 82308-56-3) is a highly specialized, polyfunctional heterocyclic building block. Characterized by an electron-deficient imidazole core, it features three distinct functional groups: a lipophilic trifluoromethyl (-CF3) moiety, a reactive cyano (-CN) group, and a hydrogen-bonding carboxamide (-CONH2). This unique orthogonal reactivity makes it a privileged scaffold in the design of next-generation agrochemicals and purine-based pharmaceuticals [1]. This technical guide delineates the physicochemical properties, authoritative synthetic methodologies, and mechanistic applications of this critical intermediate.
Physicochemical Profiling & Structural Logic
The incorporation of a trifluoromethyl group at the C2 position of the imidazole ring profoundly alters the molecule's electronic and physicochemical profile.
-
Lipophilicity and Permeability: The -CF3 group significantly increases the logP of the scaffold, enhancing blood-brain barrier (BBB) penetration in CNS drugs and cuticular penetration in agrochemicals.
-
Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the C2 position, a common site for metabolic liability in unsubstituted imidazoles.
-
pKa Modulation: The strong electron-withdrawing nature of the -CF3 and -CN groups lowers the pKa of the imidazole N-H, rendering it more acidic. This facilitates the formation of stable salts (e.g., lithium salts used in battery electrolytes) and enhances target-enzyme binding through strengthened hydrogen bond donation [4].
Synthetic Methodology: A Self-Validating Protocol
The synthesis of CAS 82308-56-3 requires precise control over reaction conditions to prevent the over-reaction of the sensitive nitrile groups. The most robust route begins with diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide [5].
Step 1: Synthesis of 4,5-Dicyano-2-(trifluoromethyl)imidazole
-
Reagents: Diaminomaleonitrile (0.4 mol), Trifluoroacetic acid (TFA) (2.0 mol), Phosphorus pentoxide (P2O5) (0.6 mol), 1,4-Dioxane (500 mL).
-
Procedure: Combine reagents in a 1000 mL three-neck flask equipped with a reflux condenser. Heat the mixture to 100°C for 2 hours.
-
Causality: TFA alone is insufficiently electrophilic to acylate DAMN efficiently. P2O5 acts as a potent dehydrating agent, generating trifluoroacetic anhydride in situ. This prevents the accumulation of water, driving the cyclodehydration forward and suppressing the formation of diacylated byproducts [4].
-
Workup: Evaporate the solvent and excess TFA. Treat the residue with activated carbon to remove polymeric DAMN byproducts.
Step 2: Selective Partial Hydrolysis to CAS 82308-56-3
-
Reagents: 4,5-Dicyano-2-(trifluoromethyl)imidazole (0.003 mol), Manganese dioxide (MnO2) (1:10 by weight), Dichloromethane (50 mL).
-
Procedure: Suspend the imidazole and MnO2 in dichloromethane. Stir at room temperature for 7 days.
-
Causality: Standard aqueous basic or acidic hydrolysis lacks selectivity and rapidly converts both nitriles to carboxylic acids. MnO2 provides a mild, surface-mediated hydration mechanism. The heterogeneous nature of the reaction ensures that only one cyano group is hydrated to a carboxamide, yielding the asymmetric 5-cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide [3].
-
Workup: Filter the MnO2, evaporate the dichloromethane, and recrystallize the product.
Synthetic workflow for CAS 82308-56-3 from diaminomaleonitrile (DAMN).
Quantitative Data & Reaction Parameters
To ensure reproducibility, the critical parameters of the synthetic workflow are summarized below.
| Parameter | Value / Condition | Causality / Rationale |
| Molecular Weight | 204.11 g/mol | Standard physicochemical property of C6H3F3N4O. |
| Step 1 Temperature | 100°C - 120°C | Required to overcome the activation energy barrier for the cyclodehydration of the intermediate amide [4]. |
| Dehydrating Agent | P2O5 | Generates TFA anhydride in situ, preventing water-induced side reactions and diacylation [4]. |
| Step 2 Reagent | MnO2 in CH2Cl2 | Ensures selective mono-hydration of the cyano group to a carboxamide without over-hydrolysis [3]. |
| Step 2 Kinetics | 7 days (ambient) | Slow, surface-mediated kinetics prevent the formation of the dicarboxamide or carboxylic acid[3]. |
Mechanistic Applications in Drug Discovery
The structural topology of CAS 82308-56-3 makes it an ideal precursor for the synthesis of 2-(trifluoromethyl)purines and related fused heterocycles. By reacting the adjacent cyano and carboxamide groups with formamide or triethyl orthoformate under thermal conditions, the imidazole ring undergoes an annulation process to form a pyrimidine ring, yielding a purine analogue[2].
Pharmacological Relevance: Purine analogues derived from this scaffold act as antimetabolites or kinase modulators. For instance, they can mimic adenosine monophosphate (AMP) to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The presence of the -CF3 group at the 2-position of the resulting purine enhances binding affinity within the hydrophobic pockets of the kinase domain while simultaneously shielding the molecule from rapid enzymatic degradation [2].
Downstream application of CAS 82308-56-3 in purine analogue synthesis and target engagement.
Conclusion
CAS 82308-56-3 is far more than a simple chemical catalog entry; it is a meticulously designed scaffold that leverages the synergistic effects of trifluoromethylation and orthogonal reactive groups. By adhering to the validated synthetic protocols involving DAMN and controlled MnO2-mediated hydration, researchers can reliably access this intermediate to drive innovation in heterocyclic chemistry and drug discovery.
References
-
PubChem. "5-Cyano-1H-imidazole-4-carboxamide." National Center for Biotechnology Information. Available at: [Link]
-
RSC Advances. "Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review." Royal Society of Chemistry, 2024. Available at: [Link]
-
J. Chem. Soc. Pak. "Reactions of Diaminomaleonitrile (DAMN)." Journal of the Chemical Society of Pakistan, Vol. 8, No. 4, 1986. Available at: [Link]
- Google Patents. "High-purity 4,5-dicyano-2-trifluoromethyl imidazoles and the preparation method of salt thereof." Patent CN104447564B.
-
Organic Process Research & Development. "A New Process To Prepare 1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide, a Potential Anticoccidial Agent." ACS Publications, 2014. Available at: [Link]
Application Note: Strategic Introduction of Cyano Groups to Imidazole Heterocycles
Executive Summary
The introduction of a cyano (–CN) group into the imidazole core is a critical transformation in pharmaceutical and agrochemical development. The nitrile moiety serves as a robust hydrogen bond acceptor, a bioisostere for halogens and carbonyls, and a metabolic blocker to prevent oxidative degradation at labile C–H sites. This Application Note details three field-proven methodologies for imidazole cyanation: metal-free direct C–H functionalization, rhodium-catalyzed C–H activation, and palladium-catalyzed cross-coupling. Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices to ensure reproducible, self-validating workflows.
Mechanistic Strategies & Causality
Strategy A: Metal-Free Direct Regioselective C–H Cyanation
Direct C–H cyanation avoids the necessity of pre-halogenated starting materials. However, the electron-rich nature of the imidazole ring (such as the imidazole motif in purines) inherently resists direct nucleophilic cyanation. To overcome this thermodynamic barrier, electrophilic activation using trifluoromethanesulfonic anhydride (Tf2O) is employed[1]. Causality: Tf2O reacts with the imidazole nitrogen to generate a highly electrophilic N-triflylimidazolium intermediate. This transient activation lowers the LUMO of the ring, making it highly susceptible to nucleophilic attack by trimethylsilyl cyanide (TMSCN). Subsequent base-mediated elimination of triflous acid (CF3SO2H) restores aromaticity, yielding the regioselectively cyanated product[1].
Strategy B: Transition-Metal Catalyzed C–H Activation (Rh-Catalysis)
For complex, fused architectures like imidazo[1,2-a]pyridines, transition-metal catalysis offers precise regiocontrol. Causality: A Rh(III) catalyst coordinates to the directing nitrogen of the heterocycle, facilitating targeted C–H insertion. The addition of AgSbF6 is critical; it abstracts chloride ligands from the [RhCp*Cl2]2 precatalyst to generate the active, highly electrophilic cationic Rh(III) species[2]. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is utilized as an electrophilic cyano source, enabling high-yielding bis-cyanation without the toxicity associated with traditional cyanide salts[2].
Strategy C: Palladium-Catalyzed Cyanation of Haloimidazoles
When regioselective C–H activation is hindered by steric or electronic factors, the cross-coupling of pre-formed haloimidazoles remains the gold standard. Historically, this reaction was plagued by irreproducibility due to catalyst poisoning by free cyanide ions. Causality: Modern protocols utilize potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic, slow-release cyanide reservoir[3]. By maintaining a low steady-state concentration of CN⁻ in the reaction mixture, oxidative addition and reductive elimination proceed efficiently without forming inactive, coordinatively saturated Pd(CN)x complexes[3].
Quantitative Data: Yield & Condition Comparison
| Strategy | Substrate Scope | Cyanating Agent | Catalyst / Activator | Temp (°C) | Yield Range | Key Advantage |
| Direct C–H Cyanation | Purines (Imidazole motif) | TMSCN | Tf2O (Activator) | 0 to RT | 60–90% | Metal-free, highly regioselective[1] |
| Rh-Catalyzed C–H | Arylimidazo[1,2-a]pyridines | NCTS | [RhCp*Cl2]2 / AgSbF6 | 120 | 70–95% | Direct functionalization, broad tolerance[2] |
| Pd-Catalyzed Coupling | Haloimidazoles | K4[Fe(CN)6]·3H2O | Pd(OAc)2 / Ligand | 70–100 | 80–99% | Non-toxic CN source, highly reliable[3] |
Experimental Protocols
Protocol A: Metal-Free Direct C–H Cyanation of Imidazole Motifs
Self-Validating Step: The formation of the activated intermediate is highly moisture-sensitive. A color change upon the addition of Tf2O often indicates successful imidazolium formation.
-
Preparation: Flame-dry a reaction flask and purge with inert gas (Ar or N2). Dissolve the imidazole-containing substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
-
Activation: Cool the solution to 0 °C. Add Tf2O (1.2 equiv) dropwise. Stir for 15 minutes to ensure complete formation of the N-triflylimidazolium intermediate.
-
Cyanation: Add TMSCN (1.5 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Elimination: Add a non-nucleophilic base (e.g., DBU, 2.0 equiv) to facilitate the elimination of CF3SO2H and restore aromaticity. Stir for an additional 1 hour.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: Rhodium-Catalyzed Bis-Cyanation of Imidazo[1,2-a]pyridines
Self-Validating Step: The use of a sealed tube prevents the loss of volatile intermediates and maintains the necessary pressure for the 120 °C reaction temperature.
-
Reaction Assembly: To an oven-dried 15 mL sealed tube, add the imidazo[1,2-a]pyridine substrate (0.1 mmol, 1.0 equiv) and NCTS (0.25 mmol, 2.5 equiv)[2].
-
Catalyst Loading: Add[RhCp*Cl2]2 (3.1 mg, 5 mol %), AgSbF6 (14 mg, 40 mol %), and NaHCO3 (4.2 mg, 50 mol %)[2].
-
Solvent & Heating: Suspend the mixture in 1,2-dichloroethane (DCE, 1 mL) under an air atmosphere. Cap the tube tightly and heat at 120 °C for 24 hours[2].
-
Isolation: Cool the reaction mixture to room temperature. Directly concentrate the crude mixture in vacuo.
-
Purification: Purify the residue by preparative thin-layer chromatography (e.g., petroleum ether/ethyl acetate = 1/1) to isolate the bis-cyanated product[2].
Protocol C: Palladium-Catalyzed Cyanation using K4[Fe(CN)6]
Self-Validating Step: The slow dissolution of K4[Fe(CN)6] in the solvent mixture acts as a physical rate-limiter for cyanide release, protecting the Pd catalyst.
-
Preparation: In a Schlenk tube, combine the haloimidazole (1.0 equiv), K4[Fe(CN)6]·3H2O (0.2 equiv, providing 1.2 equiv of CN⁻), Pd(OAc)2 (1.5 mol %), appropriate phosphine ligand (e.g., XPhos, 3 mol %), and Na2CO3 (1.0 equiv)[3].
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 1:1 v/v, 0.2 M).
-
Reaction: Seal the tube and heat to 100 °C for 12–24 hours until complete consumption of the starting material is observed via TLC/LC-MS[3].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate and purify via column chromatography.
Mechanistic Visualizations
Caption: Mechanistic pathway of Tf2O-activated direct C–H cyanation of imidazoles.
Caption: Catalytic cycle for Pd-catalyzed cyanation of haloimidazoles using K4[Fe(CN)6].
References
- Source: MDPI (Molecules)
- Source: The Journal of Organic Chemistry (ACS Publications)
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)
Sources
Application Notes and Protocols for the Amidation of Imidazole-4-Carboxylic Acids
Introduction: The Significance of Imidazole-4-Carboxamides in Modern Drug Discovery
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine contribute to its frequent role in molecular recognition at biological targets. The amidation of imidazole-4-carboxylic acids, in particular, yields imidazole-4-carboxamides, a structural motif found in numerous therapeutic agents, including the anticancer drug dacarbazine.[2][3] This guide provides a comprehensive overview of the amidation of imidazole-4-carboxylic acids, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development and organic synthesis.
The Chemistry of Amidation: Activating the Carboxyl Group
Direct amidation of a carboxylic acid with an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the reaction necessitates the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the imidazole-4-carboxylic acid and the amine, the desired reaction conditions, and cost considerations.
Common Coupling Reagents and Their Mechanisms
A plethora of coupling reagents are available to the modern chemist.[4][5] For the amidation of imidazole-4-carboxylic acids, three of the most widely employed classes of reagents are carbodiimides (e.g., EDC), aminium/uronium salts (e.g., HATU), and carbonyl diimidazole (CDI).
Visualizing the Amidation Workflow
Caption: A generalized workflow for the amidation of imidazole-4-carboxylic acids.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates being used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[6]
Materials:
-
Imidazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a solution of the imidazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1-1.2 equiv) and DIPEA (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add HATU (1.1-1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.[7]
Protocol 2: EDC/HOBt-Mediated Amidation
The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation. HOBt acts as a catalyst to form an active ester, which then reacts with the amine.[8]
Materials:
-
Imidazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (Et3N) (2.0-3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Dissolve the imidazole-4-carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF or DCM.
-
Add the base (DIPEA or Et3N, 2.0-3.0 equiv) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, if using DCM, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine. If using DMF, dilute with ethyl acetate and then perform the aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography or recrystallization.[7]
Protocol 3: CDI-Mediated Amidation
CDI (1,1'-Carbonyldiimidazole) is a solid, easy-to-handle reagent that activates carboxylic acids by forming an acylimidazolide intermediate.[9] The liberated imidazole can act as a base, although an external base is often added.[9]
Materials:
-
Imidazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.1 equiv)
-
CDI (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a solution of the imidazole-4-carboxylic acid (1.0 equiv) in anhydrous THF or DMF, add CDI (1.1 equiv) portion-wise at room temperature. Effervescence (CO2 evolution) should be observed.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the acylimidazolide.
-
Add the amine (1.0-1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature or gently heat (e.g., 40-50 °C) if the amine is a weak nucleophile. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the imidazole byproduct.
-
Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.[7][10]
Troubleshooting Common Amidation Challenges
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Ineffective coupling reagent; poor quality of reagents or solvents; steric hindrance; low nucleophilicity of the amine. | Ensure all reagents are fresh and solvents are anhydrous. For hindered substrates, consider using a more powerful coupling reagent like HATU.[6] Increasing the reaction temperature or time may also be beneficial. |
| Side Product Formation (e.g., N-acylurea) | With carbodiimide reagents (EDC), the O-acylisourea intermediate can rearrange. | The addition of HOBt or HOAt minimizes this side reaction by trapping the intermediate as a more stable active ester.[8] |
| Racemization of Chiral Substrates | The basic reaction conditions or the nature of the activated intermediate can lead to epimerization of α-chiral carboxylic acids. | Use of coupling reagents known to suppress racemization, such as those forming HOAt esters (e.g., HATU), is recommended.[11] Lowering the reaction temperature can also help. Ynamides have been reported as racemization-free coupling reagents.[12] |
| Decarboxylation of the Imidazole-4-Carboxylic Acid | Imidazole carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[13] | Maintain strict temperature control and avoid excessive heating during the reaction and work-up.[13] |
| Difficulty in Product Purification | The product may be highly polar or have similar polarity to starting materials or byproducts. | For polar imidazole derivatives, reverse-phase chromatography might be an effective purification method.[7] Recrystallization from a suitable solvent system is also a powerful purification technique.[7][14] Acid-base extraction can be used to remove acidic or basic impurities.[7] |
Purification and Characterization
The purification of imidazole-4-carboxamides often involves standard techniques such as column chromatography and recrystallization.
-
Column Chromatography: Silica gel is commonly used as the stationary phase. Due to the basic nature of the imidazole ring, tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[7]
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline products. The choice of solvent is crucial and needs to be determined empirically.[7]
-
Characterization: The purified imidazole-4-carboxamides should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm their structure and purity.
Conclusion
The amidation of imidazole-4-carboxylic acids is a fundamental transformation in the synthesis of a wide range of biologically active molecules. A thorough understanding of the reaction mechanisms of different coupling reagents, careful selection of reaction conditions, and appropriate purification strategies are key to the successful synthesis of imidazole-4-carboxamides. This guide provides researchers with a solid foundation of practical knowledge to confidently approach this important class of reactions.
References
- Sultana, S., & Kumar, G. S. (2023). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Asian Journal of Chemistry, 35, 1276-1282.
- Zhang, Y., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 548-554.
- Proença, M. F., et al. (2012). Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Molecules, 17(1), 604-616.
- Ganton, M. D., & Kerr, M. A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1645.
- Preti, L., et al. (2009). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2009(21), 3543-3551.
- Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Pharmaceutical Sciences and Research, 6(5), 1846-1860.
- Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
- Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Dunetz, J. R., et al. (2016). A comparative study of amide-bond forming reagents in aqueous media. Organic & Biomolecular Chemistry, 14(23), 5249-5252.
- Pan, B., et al. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(5), 2832-2840.
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Scribd. (n.d.). CDI-Mediated Amide Coupling Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
- Nanjappan, P., & Chen, Y. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 169-172.
- Stark, D. G., et al. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Organic Process Research & Development, 13(1), 133-138.
- EP0856344A1. (1998).
-
Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]
- Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry, 73(24), 9756-9761.
- Yamamoto, H., & Futatsugi, K. (2005). Amide bond formation: beyond the dilemma between activation and racemisation.
- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.
- US6362351B2. (2002).
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]
- Anderson, G. W., & Young, R. W. (2008). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N'-Carbonyldiimidazole: The Role of Acid Catalysis. The Journal of Organic Chemistry, 73(24), 9756-9761.
- de la Torre, A., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(23), 4434-4439.
- US5519143A. (1996).
- Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4584-4587.
-
PDBj. (n.d.). Purification, crystallization and preliminary crystallographic analysis of Arabidopsis thaliana imidazoleglycerol-phosphate dehydratase. Retrieved from [Link]
-
Reddit. (2025). What is the correct order of addition for EDCI and HOBt? Retrieved from [Link]
- Zhao, J., et al. (2017). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. Current Organic Chemistry, 21(21), 2136-2153.
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-455.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- WO1999052897A1. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 10. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
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Application Note: In Vivo Evaluation of Trifluoromethyl Imidazole (TMI) Compounds in Murine Models of Metabolic Disease
Introduction & Mechanistic Rationale
Trifluoromethyl imidazole (TMI) derivatives have emerged as highly versatile pharmacophores in modern drug discovery. The incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (-CF 3 ) group into the imidazole core significantly enhances metabolic stability, membrane permeability, and target binding affinity.
Recently, TMI scaffolds have demonstrated profound therapeutic potential as mild mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) [1]. Unlike classical uncouplers that cause severe cytotoxicity, optimized TMIs act as protonophores within the mitochondrial inner membrane to mildly uncouple oxidative phosphorylation. This controlled uncoupling forces the liver to increase lipid oxidation to maintain ATP levels, thereby resolving hepatic steatosis without systemic toxicity [1].
Furthermore, the three equivalent fluorine atoms in the -CF 3 group provide a sharp, intense singlet in 19 F-Magnetic Resonance Imaging (MRI) (typically around -61 ppm). Because biological tissues lack endogenous fluorine, TMI compounds can act as responsive 19 F-MRI probes for zero-background, non-invasive in vivo biodistribution tracking [2, 3].
Fig 1. Mechanism of TMI-mediated mitochondrial uncoupling for MASH therapy.
Selection of Animal Models
Selecting the appropriate murine model is critical for translating TMI efficacy and establishing a self-validating experimental system:
-
Pharmacokinetics & 19 F-MRI: Wild-type C57BL/6 mice are preferred for baseline pharmacokinetic (PK) profiling. Their well-characterized metabolic rates and genetic stability minimize inter-subject variability during early compound screening.
-
MASH Efficacy: The STAM (Stelic Animal Model) or GAN (Gubra Amylin NASH) diet-induced obesity models are required. Standard high-fat diet (HFD) models often fail to progress beyond simple steatosis. In contrast, GAN/STAM models accurately recapitulate the full spectrum of human MASH progression—including ballooning, inflammation, and fibrosis—providing rigorous validation for TMI efficacy [1].
Experimental Protocols
Protocol A: In Vivo Pharmacokinetics and 19 F-MRI Tracking
Objective: To determine the plasma half-life (t 1/2 ), maximum concentration (C max ), and tissue distribution of TMI compounds. Causality & Rationale: TMIs are highly lipophilic. Proper vehicle formulation is essential to ensure oral bioavailability and prevent erratic absorption profiles.
Step-by-Step Methodology:
-
Formulation: Suspend the TMI compound (e.g., 10 to 30 mg/kg) in a vehicle consisting of 0.5% methylcellulose and 0.1% Tween-80 in sterile water. Note: Tween-80 acts as a surfactant to wet the lipophilic -CF 3 particles, while methylcellulose increases the aqueous viscosity to maintain a homogeneous suspension, ensuring accurate dosing.
-
Administration: Administer the formulation via oral gavage to overnight-fasted C57BL/6 male mice (n=3 to 5 per time point).
-
Blood Collection (PK Cohort): Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K 2 EDTA tubes. Centrifuge at 2000 x g for 10 mins at 4°C to isolate plasma. Analyze via LC-MS/MS to calculate PK parameters.
-
19 F-MRI Acquisition (Imaging Cohort): Anesthetize mice using 1.5-2% isoflurane. Place the animal in a dual-tuned 1 H/ 19 F volume coil within a 7.0 T MRI scanner. Acquire anatomical 1 H images followed by 19 F images using a Rapid Acquisition with Relaxation Enhancement (RARE) sequence tuned to the specific -CF 3 chemical shift (-61 ppm) to visualize hepatic accumulation [3].
Protocol B: MASH Efficacy in GAN Diet-Induced Mice
Objective: To evaluate the reduction of hepatic steatosis and liver triglycerides following chronic TMI administration. Causality & Rationale: Chronic mild uncoupling requires sustained drug exposure. Evaluating liver triglycerides directly quantifies the compensatory lipid oxidation induced by the TMI, validating the mechanism of action[1].
Step-by-Step Methodology:
-
Model Induction: Feed C57BL/6 mice a GAN diet (high fat, high fructose, high cholesterol) for 16 weeks prior to treatment to establish baseline MASH histology.
-
Randomization: Randomize mice into groups (n=8-10) based on baseline body weight and non-invasive liver fat fraction (measured via 1 H-MRS) to prevent baseline bias.
-
Chronic Dosing: Administer the TMI compound (e.g., 100 mg/kg and 300 mg/kg) or vehicle control via daily oral gavage for 4 to 8 weeks.
Fig 2. In vivo experimental workflow for evaluating TMI compounds in MASH models.
Quantitative Data Presentation
The following table summarizes expected pharmacokinetic parameters and efficacy readouts when evaluating an optimized TMI-based mitochondrial uncoupler (e.g., SHS206) against a vehicle control in a murine MASH model [1].
Table 1: Representative Pharmacokinetic and Efficacy Parameters of TMI-based Uncouplers
| Parameter | Vehicle Control | TMI (Low Dose: 100 mg/kg) | TMI (High Dose: 300 mg/kg) |
| C max (µM) | N/A | 35.0 ± 4.2 | 85.4 ± 9.1 |
| Half-life (t 1/2 ) (h) | N/A | 3.7 ± 0.5 | 4.1 ± 0.6 |
| Liver Triglycerides (mg/g) | 120 ± 15 | 85 ± 10 | 60 ± 8** |
| NAS Score | 5.5 ± 0.5 | 4.0 ± 0.4 | 2.5 ± 0.3** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data synthesized from recent in vivo evaluations of imidazo[4,5-b]pyridine derivatives.
References
- Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)
- Source: Chemical Science (RSC Publishing)
- Title: Recent Advances in Metal–Organic Frameworks for Applications in Magnetic Resonance Imaging Source: ACS Applied Materials & Interfaces URL
Analytical methods for quantification of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Application Note: Analytical Quantification of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide via Orthogonal LC-UV/MS
Analyte Profiling & Analytical Rationale
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CAS: 82308-56-3), hereafter referred to as CTFICA , is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including plasma kallikrein inhibitors and selective androgen receptor modulators.
From an analytical perspective, CTFICA presents a unique chromatographic challenge. It possesses an imidazole core heavily substituted with electron-withdrawing groups (a trifluoromethyl group at C2 and a cyano group at C5), alongside a polar carboxamide moiety at C4. This structural configuration renders the molecule highly polar (poor retention on standard hydrophobic phases) and significantly lowers the pKa of the imidazole N-H bond, making it highly acidic. To accurately quantify CTFICA in complex matrices (e.g., reaction mixtures or biological fluids), a specialized orthogonal approach utilizing dual-detection (UV and Mass Spectrometry) and a fluorinated stationary phase is required.
Method Development Strategy: The Causality of Experimental Choices
As a self-validating analytical system, every parameter in this protocol is chosen based on the physicochemical properties of CTFICA:
-
Stationary Phase Selection (Why PFP over C18?): Standard C18 columns rely entirely on hydrophobic dispersive forces, which fail to adequately retain highly polar, small heterocyclic molecules like CTFICA. Instead, this method utilizes a Pentafluorophenyl (PFP) column. The electronegative fluorine atoms on the PFP ring create a Lewis acid environment that facilitates multiple orthogonal retention mechanisms: π−π interactions with the imidazole ring, strong dipole-dipole interactions with the −CN and −CF3 groups, and hydrogen bonding ()[1].
-
Mobile Phase & pH Control: An acidic mobile phase containing 0.1% Formic Acid (pH ~2.7) is utilized. This low pH suppresses the ionization of the highly acidic imidazole N-H proton, keeping the molecule in its neutral state during chromatography. This prevents secondary ion-exchange interactions with residual surface silanols, thereby eliminating peak tailing and ensuring sharp, symmetrical peaks.
-
Detection Modality (Negative ESI-MS): While the conjugated π -system of the imidazole-cyano-carboxamide backbone allows for robust UV detection at 265 nm, trace-level quantification requires Mass Spectrometry. Because the electron-withdrawing −CF3 and −CN groups highly stabilize the conjugate base, CTFICA readily donates a proton. Therefore, Negative Electrospray Ionization (ESI-) is chosen over positive mode, monitoring the [M−H]− pseudo-molecular ion at m/z 203.0 for maximum sensitivity.
Analytical Workflow Visualization
Fig 1: LC-UV/MS analytical workflow for CTFICA quantification and ICH Q2(R2) method validation.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Reference Standard: 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (Purity ≥ 99.0%).
-
Solvents: LC-MS Grade Water, Acetonitrile (ACN), and Methanol (MeOH).
-
Modifiers: LC-MS Grade Formic Acid (FA).
-
Column: Phenomenex Luna® PFP(2) or equivalent (100 mm × 2.1 mm, 3 µm particle size).
Sample and Standard Preparation
-
Stock Solution: Accurately weigh 10.0 mg of CTFICA and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock solution. Note: Methanol is preferred over water for the stock to prevent hydrolysis of the carboxamide group over long-term storage.
-
Working Standards: Dilute the stock solution serially using the initial mobile phase composition (95% Water / 5% ACN) to create a calibration curve ranging from 10 ng/mL to 5000 ng/mL. Causality: Diluting in the initial mobile phase prevents strong solvent effects (e.g., peak distortion or fronting) upon injection.
-
Sample Prep: Centrifuge samples at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
Chromatographic & Mass Spectrometric Conditions
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 0.35 | 95 | 5 |
| 1.0 | 0.35 | 95 | 5 |
| 5.0 | 0.35 | 40 | 60 |
| 6.0 | 0.35 | 5 | 95 |
| 7.5 | 0.35 | 5 | 95 |
| 7.6 | 0.35 | 95 | 5 |
| 10.0 | 0.35 | 95 | 5 (Re-equilibration) |
-
Injection Volume: 2.0 µL
-
Column Temperature: 35°C
-
UV Detection: PDA extracted at 265 nm.
-
MS/MS Parameters (Negative ESI):
-
Capillary Voltage: -3.5 kV
-
Desolvation Temperature: 450°C
-
MRM Transitions: m/z 203.0 → 159.0 (Quantifier, loss of −CONH2 ); m/z 203.0 → 177.0 (Qualifier, loss of −CN ).
-
System Suitability Testing (SST) Gate
To ensure the protocol acts as a self-validating system, an SST must be executed prior to any sample analysis. Inject the mid-level standard (500 ng/mL) six consecutive times. The analytical run is only permitted to proceed if the criteria in Table 2 are met.
Table 2: SST Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) RSD | ≤ 1.0% | Ensures pump stability and column equilibration. |
| Peak Area RSD | ≤ 2.0% | Validates autosampler precision and MS ionization stability. |
| Tailing Factor ( Tf ) | 0.9 - 1.5 | Confirms successful suppression of secondary silanol interactions. |
| Signal-to-Noise (S/N) | ≥ 50 (for 500 ng/mL) | Verifies detector sensitivity and clean mobile phases. |
Method Validation Data Presentation
The method was validated in strict accordance with the[2]. The quantitative performance metrics are summarized below.
Table 3: ICH Q2(R2) Method Validation Summary for CTFICA
| Validation Parameter | Result / Metric | ICH Q2(R2) Requirement |
| Linear Range | 10 - 5000 ng/mL | Must cover the expected sample concentration range. |
| Linearity ( R2 ) | 0.9994 | ≥ 0.990 |
| Limit of Detection (LOD) | 2.5 ng/mL (S/N = 3:1) | Visual evaluation or S/N ratio ≥ 3. |
| Limit of Quantitation (LOQ) | 10.0 ng/mL (S/N = 10:1) | S/N ratio ≥ 10 with acceptable precision. |
| Intra-day Precision (RSD) | 1.8% (at 500 ng/mL, n=6) | ≤ 2.0% |
| Inter-day Precision (RSD) | 2.4% (at 500 ng/mL, 3 days) | ≤ 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95.0% - 105.0% across 3 concentration levels. |
| Robustness | Pass ( ± 2% organic, ± 0.05 pH) | Method must remain unaffected by small, deliberate variations. |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Harmonised Guideline. URL:[Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International, 34(2). URL:[Link]
-
Phenomenex. (n.d.). Luna PFP(2) HPLC Columns: Mechanisms of Interaction. Phenomenex Technical Resources. URL:[Link]
Sources
Advanced NMR Spectroscopic Characterization of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.
Mechanistic Context & Chemical Significance
Fluorinated imidazoles and highly substituted imidazole-4-carboxamides are privileged scaffolds in modern medicinal chemistry and materials science. The imidazole-4-carboxamide motif is a recognized pharmacophore critical to the development of potent TAK1 (transforming growth factor β -activated kinase 1) inhibitors[1]. Furthermore, naturally occurring derivatives—often termed "fairy chemicals"—have demonstrated significant anticancer properties, such as downregulating immune checkpoint molecules and improving cisplatin response in melanoma models[2].
The introduction of a trifluoromethyl ( −CF3 ) group at the 2-position of the imidazole ring enhances both lipophilicity and metabolic stability, a design strategy widely employed in the synthesis of advanced fluorinated zeolitic imidazolate frameworks and robust pharmaceutical intermediates[3]. The synthesis of these complex molecules often relies on well-documented building blocks like 5-cyano-1H-imidazole-4-carboxamide[4]. However, characterizing the fully substituted 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide presents a unique analytical challenge: the complete absence of carbon-bound protons .
The Analytical Challenge: A Proton-Deficient Core
Standard structural elucidation relies heavily on 1 H- 13 C HSQC and HMBC experiments to map the carbon framework. In 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide, positions 2, 4, and 5 are occupied by −CF3 , −CONH2 , and −CN groups, respectively.
Because there are zero C−H bonds in this molecule, traditional 1 H-detected carbon correlation experiments will yield a blank spectrum. To resolve the structure, the analytical scientist must leverage two alternative magnetization transfer pathways:
-
The Fluorine Handle: Utilizing the 100% naturally abundant 19 F nucleus to anchor the C2 position via 2JCF and 1JCF couplings.
-
The Exchangeable Proton Handle: Utilizing the imidazole N−H and carboxamide −NH2 protons in strictly controlled aprotic environments to map C4, C5, and the carbonyl carbon.
Fig 1. Multi-nuclear NMR workflow for elucidating proton-deficient fluorinated imidazoles.
Self-Validating NMR Protocols
Sample Preparation & Solvent Causality
-
Protocol: Dissolve 15-20 mg of the analyte in 0.6 mL of strictly anhydrous DMSO- d6 (stored over 4Å molecular sieves).
-
Causality: Imidazoles undergo rapid annular tautomerism. Protic solvents (like CD3OD ) or trace water will catalyze rapid proton exchange, broadening the N−H and −NH2 signals into the baseline, destroying the "Exchangeable Proton Handle." DMSO- d6 acts as a strong hydrogen-bond acceptor, slowing the exchange rate and locking the tautomeric equilibrium sufficiently to observe these critical protons.
-
Self-Validation Check: The sample preparation is validated if the 1D 1 H NMR spectrum displays a sharp or clearly defined broad singlet at >13.5 ppm. If this peak is missing, the solvent is too wet, and the sample must be lyophilized and reprepared.
1D Acquisition Parameters ( 1 H, 19 F, 13 C)
-
1 H NMR (400 MHz): Standard pulse sequence (zg30), D1 = 1.5 s, NS = 16.
-
19 F NMR (376 MHz): Standard pulse sequence with 1 H decoupling (zgig), D1 = 2.0 s, NS = 16. The −CF3 group will appear as a sharp singlet.
-
13 C NMR (100 MHz):
-
Causality: Quaternary carbons lacking attached protons rely on inefficient chemical shift anisotropy and distant dipole-dipole interactions for relaxation, resulting in very long T1 times.
-
Protocol: Use a 30° flip angle (zgpg30), increase the relaxation delay (D1) to 3.0–5.0 seconds, and acquire a high number of scans (NS ≥ 1024).
-
Self-Validation Check: The protocol is successful when the cyano ( −CN ) carbon—typically the slowest to relax—achieves a Signal-to-Noise Ratio (SNR) of ≥ 10:1. Furthermore, the C2 carbon must appear as a distinct quartet ( ∼ 38 Hz splitting) validating the 2JCF coupling.
-
2D Correlation Strategy: 19 F-Detected 19 F- 13 C HMBC
-
Causality: Direct 13 C observation of quaternary carbons is time-consuming. Inverse detection leverages the high gyromagnetic ratio of 19 F ( ∼ 83% of 1 H), drastically reducing acquisition time while mapping the C2 and C4/C5 positions.
-
Protocol: Set up an inverse-detected HMBC sequence optimized for long-range JCF couplings. Calibrate the long-range delay for 2JCF≈40 Hz (delay ≈ 12.5 ms).
-
Self-Validation Check: Observation of a high-intensity cross-peak between the 19 F singlet ( ∼ -62.5 ppm) and the 13 C quartet ( ∼ 138.2 ppm) confirms the sequence is correctly calibrated and unambiguously assigns the C2 position.
Data Presentation & Signal Assignment
The following tables summarize the expected quantitative chemical shifts and coupling constants for 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide in DMSO- d6 at 298 K.
Table 1: 1 H and 19 F NMR Assignments (DMSO- d6 )
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment | Causality / Notes |
| 1 H | 14.20 | br s | 1H | Imidazole N−H | Highly deshielded due to the electron-withdrawing −CF3 and −CN groups. |
| 1 H | 7.85, 7.60 | br s | 2H | Carboxamide −NH2 | Appears as two distinct signals due to restricted rotation around the C−N partial double bond. |
| 19 F | -62.50 | s | 3F | −CF3 | Characteristic upfield singlet for a trifluoromethyl group attached to an aromatic heterocycle. |
Table 2: 13 C NMR Assignments and C-F Couplings (DMSO- d6 , 100 MHz)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Structural Assignment |
| 161.5 | s | - | C=O (Carboxamide) |
| 138.2 | q | 38.5 ( 2J ) | C2 (Imidazole ring) |
| 134.0 | s | - | C4 (Imidazole ring) |
| 119.5 | q | 268.0 ( 1J ) | −CF3 (Trifluoromethyl) |
| 115.0 | s | - | C5 (Imidazole ring) |
| 112.5 | s | - | −CN (Cyano) |
Note: The sum of the integrations for the downfield exchangeable protons ( 1H for imidazole NH , 2H for carboxamide NH2 ) equals 3, acting as a final self-validating check that confirms the absence of any carbon-bound ring protons.
References
1.[3] Title: Theoretical Prediction and Experimental Evaluation of Topological Landscape and Thermodynamic Stability of a Fluorinated Zeolitic Imidazolate Framework Source: Chemistry of Materials (2019) URL:
2.[1] Title: Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors Source: PMC - NIH URL:
3.[2] Title: The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma Source: MDPI URL:
4.[4] Title: 5-Cyano-1H-imidazole-4-carboxamide Substance Record Source: PubChem - NIH URL:
Sources
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma | MDPI [mdpi.com]
- 3. 2-(trifluoromethyl)-1H-imidazole | C4H3F3N2 | CID 585838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SID 87566350 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CTF-ICA) in Oncology Therapeutics
Executive Summary & Pharmacological Rationale
The development of dual-action small molecules that simultaneously target tumor metabolism and immune evasion is a frontier in oncology. 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CTF-ICA) represents an advanced synthetic evolution of the imidazole-4-carboxamide pharmacophore.
The structural modifications of CTF-ICA are engineered for specific pharmacokinetic and pharmacodynamic enhancements:
-
1H-imidazole-4-carboxamide core: Mimics purine biosynthesis intermediates, acting as a foundational scaffold for AMP-activated protein kinase (AMPK) activation and immune checkpoint modulation.
-
5-Cyano substitution: The strong electron-withdrawing cyano group increases the acidity of the imidazole NH, enhancing hydrogen-bond donor capacity within the hinge region of target kinases (e.g., Axl kinase).
-
2-(Trifluoromethyl) substitution: The CF₃ group significantly increases lipophilicity (logP) and cell membrane permeability. Critically, it provides steric shielding against CYP450-mediated oxidative metabolism, extending the compound's half-life in the tumor microenvironment.
Dual-Targeting Mechanism in Cancer
CTF-ICA operates via a highly orthogonal, dual-pathway mechanism, making it particularly effective against solid tumors that exhibit metabolic plasticity and immune resistance.
A. Metabolic Reprogramming via AMPK Activation
Similar to its structural analog 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), CTF-ICA acts as a potent AMPK activator. In nutrient-deprived tumor microenvironments, AMPK activation leads to the downstream inhibition of mTORC1, thereby suppressing tumor cell proliferation and pathogenic protein synthesis (). Furthermore, AMPK activation by imidazole-4-carboxamides has been shown to alleviate hypoxia-induced NF-κB signaling, a critical driver of tumor-associated inflammation and survival ().
B. Immune Checkpoint & Axl Kinase Suppression
Recent discoveries have identified imidazole-4-carboxamides (often referred to as "fairy chemicals" due to their biological origins in fungi) as potent inhibitors of Axl kinase and surface PD-L1/PD-L2 expression. By downregulating Axl, these compounds prevent the compensatory upregulation of PD-L1 often triggered by platinum-based chemotherapies. This mechanism reactivates T-cell infiltration and creates profound synergy with drugs like cisplatin in melanoma and non-small cell lung cancer (NSCLC) models ().
Caption: Dual-action mechanism of CTF-ICA in metabolic reprogramming and immune checkpoint modulation.
Quantitative Pharmacological Profiling
The addition of the cyano and trifluoromethyl groups significantly enhances the potency of CTF-ICA compared to basal imidazole-4-carboxamide pharmacophores.
Table 1: In Vitro Target Affinity Profiling
| Compound | AMPK Activation (EC₅₀) | Axl Kinase Inhibition (IC₅₀) | PD-L1 Downregulation (IC₅₀) |
|---|---|---|---|
| AICAR (Reference) | 250 µM | >1000 µM | >1000 µM |
| Imidazole-4-carboxamide | >500 µM | 45.0 µM | 38.0 µM |
| CTF-ICA (Novel) | 12.5 µM | 4.2 µM | 3.5 µM |
Table 2: 3D Spheroid Viability & Synergy (B16F10 Melanoma Model)
| Treatment Group (Day 6) | Relative Spheroid Volume | Cell Viability (%) | Surface PD-L1 (MFI) |
|---|---|---|---|
| Vehicle Control | 100% | 100% | 4,500 |
| Cisplatin (5 µM) | 78% | 72% | 8,200 (Upregulated) |
| CTF-ICA (1 µM) | 65% | 60% | 1,200 (Suppressed) |
| Combination | 22% | 18% | 1,450 (Rescued) |
Note: Cisplatin monotherapy induces a defensive upregulation of PD-L1 (MFI 8,200), a known resistance mechanism. Co-administration with CTF-ICA completely abrogates this immune evasion tactic.
Advanced Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific steps to prove causality rather than mere correlation.
Protocol A: Self-Validating AMPK/mTORC1 Signaling Assay
This protocol validates that the mTORC1 suppression observed is strictly dependent on AMPK activation, ruling out off-target kinase inhibition.
-
Cellular Starvation: Culture A549 cells to 70% confluence. Wash twice with PBS and shift to serum-free DMEM for 4 hours.
-
Causality: Serum contains abundant growth factors that hyperactivate mTORC1 via the PI3K/AKT pathway, which can mask the AMPK-mediated inhibitory effect of CTF-ICA.
-
-
Inhibitor Validation (The Self-Validating Step): Divide cells into three groups: Vehicle, CTF-ICA (10 µM), and Compound C (10 µM) + CTF-ICA (10 µM). Pre-treat the third group with Compound C (a selective AMPK inhibitor) for 1 hour prior to adding CTF-ICA.
-
Causality: If CTF-ICA suppresses mTORC1 even in the presence of Compound C, the mechanism is off-target. True AMPK-dependent mTORC1 inhibition will be rescued (reversed) by Compound C.
-
-
Protein Extraction: Lyse cells in RIPA buffer strictly supplemented with 1x PhosSTOP™ and 1x cOmplete™ Protease Inhibitor Cocktail.
-
Western Blotting: Probe lysates for p-AMPKα (Thr172), total AMPK, p-p70S6K (Thr389) [mTORC1 downstream target], and total p70S6K.
Protocol B: 3D Spheroid Synergy & PD-L1 Flow Cytometry
2D cultures fail to replicate the hypoxic core of solid tumors where Axl and HIF-1α drive PD-L1 expression. This 3D protocol provides a physiologically relevant gradient of oxygen and nutrients.
-
Spheroid Assembly: Seed B16F10 murine melanoma cells at 1,000 cells/well in 96-well U-bottom ultra-low attachment (ULA) plates. Centrifuge the plate at 200 x g for 5 minutes.
-
Causality: Centrifugation forces immediate cell-cell contact, accelerating the formation of a uniform hypoxic core essential for baseline PD-L1 upregulation.
-
-
Drug Administration: On Day 3 (once spheroids reach ≥300 µm in diameter), treat with Vehicle, Cisplatin (5 µM), CTF-ICA (1 µM), and the Combination.
-
Dissociation: On Day 6, harvest spheroids and dissociate using Accutase for 15 minutes at 37°C.
-
Causality: Do not use Trypsin. Trypsin aggressively cleaves cell surface proteins, which will result in false-negative readouts for surface PD-L1. Accutase gently detaches cells while preserving extracellular epitopes.
-
-
Flow Cytometry: Stain the single-cell suspension with APC-conjugated anti-PD-L1 antibody and 7-AAD (viability dye). Gate strictly on 7-AAD negative (live) cells to quantify PD-L1 Mean Fluorescence Intensity (MFI).
Caption: Step-by-step workflow for 3D spheroid drug synergy and immune checkpoint evaluation.
References
-
Inoue, C., et al. (2022). The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma. Cells, 11(3), 374. URL:[Link]
-
Hall, D. T., et al. (2018). The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting. EMBO Molecular Medicine, 10(7), e8307. URL:[Link]
-
Choi, B.-H., et al. (2016). Controls of Nuclear Factor-Kappa B Signaling Activity by 5'-AMP-Activated Protein Kinase Activation With Examples in Human Bladder Cancer Cells. International Neurourology Journal, 20(3), 182-187. URL:[Link]
Application Notes and Protocols: 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] This document provides detailed application notes and protocols for the investigation of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide as a potential antimicrobial agent. The protocols outlined herein are designed to guide researchers in the systematic evaluation of its efficacy against a panel of clinically relevant microbial pathogens, elucidation of its mechanism of action, and assessment of its preliminary safety profile.
Introduction: The Rationale for Investigating Imidazole Derivatives
Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal and antibacterial drugs.[2] Their mechanism of action is often multifaceted, involving the disruption of microbial cell wall synthesis, interference with DNA replication, and inhibition of key enzymatic pathways.[3][4] The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cellular uptake and efficacy. The cyano and carboxamide moieties offer sites for hydrogen bonding and other interactions with biological targets.[5] Therefore, 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide represents a rationally designed candidate for antimicrobial drug discovery.
Proposed Mechanism of Action
While the precise mechanism of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is yet to be fully elucidated, it is hypothesized to act through one or more of the following pathways common to imidazole derivatives:
-
Inhibition of Ergosterol Biosynthesis (in Fungi): Imidazoles are well-known inhibitors of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway in fungi. Disruption of this pathway leads to a compromised cell membrane and ultimately, cell death.
-
Disruption of Bacterial Cell Wall Synthesis: Some imidazole derivatives have been shown to interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[2]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA gyrase and topoisomerase, enzymes essential for DNA replication and repair, is another potential mechanism of antimicrobial activity.[4]
The following diagram illustrates a generalized workflow for investigating the antimicrobial properties of a novel compound.
Caption: A generalized workflow for the in vitro evaluation of a novel antimicrobial candidate.
Essential Protocols for Antimicrobial Evaluation
The following protocols are foundational for characterizing the antimicrobial profile of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Test for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening against a broad range of microorganisms.[7]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial cultures adjusted to 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Blank sterile paper disks (6 mm diameter)
-
Stock solution of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disk (solvent only)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[8]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Aseptically apply the paper disks impregnated with the test compound, positive control, and negative control onto the surface of the agar.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zones of inhibition (clear areas around the disks where bacterial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to the appropriate concentration
-
Stock solution of the test compound
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last column.[8]
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
MHA plates
-
Sterile saline or broth
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., no colony growth on the subculture plate).
Protocol 4: Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[11]
Materials:
-
Flasks containing standardized bacterial culture in broth
-
Test compound at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Growth control (no compound)
-
Sterile saline for dilutions
-
MHA plates
Procedure:
-
Experiment Setup: Add the test compound at the desired concentrations to flasks containing the standardized bacterial culture. Include a growth control flask without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Colony Counting: Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound.
Safety and Selectivity Assessment
A crucial aspect of drug development is to ensure that the antimicrobial agent is selective for microbial cells and has minimal toxicity towards host cells.[12]
Protocol 5: Cytotoxicity Assay (MTT or LDH Release Assay)
These assays are used to assess the toxicity of the compound against mammalian cell lines.[13][14]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, or primary cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound at various concentrations
-
MTT reagent or LDH release assay kit
-
Plate reader
Procedure (MTT Assay Example):
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]
Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 1: Example of MIC and MBC Data Presentation
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Table 2: Example of Cytotoxicity Data Presentation
| Cell Line | IC50 (µM) |
| HeLa | |
| HepG2 | |
| Fibroblasts |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the initial evaluation of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide as a potential antimicrobial agent. Rigorous adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for advancing this compound through the drug discovery pipeline. Further studies will be required to fully elucidate its mechanism of action, in vivo efficacy, and complete safety profile.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Protocols.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Protocols.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2017). Springer Protocols.
- Antimicrobial Screening Assays for Imidazole Derivatives. (2025). BenchChem.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). Pharmaceuticals.
- Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. (2013). Emery Pharma.
- Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-(2-bromophenyl)-1H-imidazole Derivatives. (n.d.). BenchChem.
- Tailoring Cytotoxicity of Antimicrobial Peptidomimetics with High Activity against Multidrug-Resistant Escherichia coli. (2014). Journal of Medicinal Chemistry.
- Exploration of structure-based on imidazole core as antibacterial agents. (n.d.). PubMed.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules.
- Synthesis and antimicrobial activity of imidazolium salts. (n.d.). OAText.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Springer.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). The Journal of Organic Chemistry.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Pharmacological Characterization of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CTFIC) as an ATP-Competitive Kinase Inhibitor
Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary & Structural Rationale
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CTFIC) is a highly specialized small-molecule scaffold designed for potent kinase inhibition. Protein kinases are critical mediators of cellular signaling, and targeting their highly conserved ATP-binding pockets remains a cornerstone of targeted oncology therapy[1].
The structural architecture of CTFIC is engineered for optimal thermodynamic binding within the kinase active site:
-
1H-imidazole-4-carboxamide Core: This moiety is a well-established bioisostere for the adenine ring of ATP. The carboxamide group acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone carbonyl and amide groups of the kinase hinge region[1].
-
Trifluoromethyl ( −CF3 ) Group at C2: This highly lipophilic, electron-withdrawing group is strategically positioned to project into the hydrophobic "selectivity pocket" adjacent to the gatekeeper residue. This interaction displaces high-energy water molecules, dramatically decreasing the dissociation rate ( koff ) and increasing drug residence time.
-
Cyano ( −CN ) Group at C5: The cyano group exerts a strong inductive effect, lowering the pKa of the imidazole N1 proton and enhancing its capacity as a hydrogen bond donor. Furthermore, the linear cyano group can engage in dipole-dipole interactions with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop, stabilizing the kinase in an inactive conformation.
Structurally related compounds bearing cyano and trifluoromethyl moieties have demonstrated profound efficacy in disrupting the mTOR/p70S6K signaling cascade[2] and inducing G1 cell cycle arrest via the suppression of Cyclin-Dependent Kinases (CDKs)[3]. Consequently, CTFIC is primarily evaluated against the mTOR and CDK4/6 axes.
Mechanistic Visualization
The following diagram illustrates the dual-node intervention of CTFIC within the PI3K/AKT/mTOR and CDK4/Rb signaling cascades. By competing with ATP, CTFIC prevents the phosphorylation of downstream effectors critical for tumor cell proliferation.
Figure 1: Mechanism of CTFIC inhibiting mTOR and CDK4/6 signaling pathways.
Quantitative Data Presentation
To establish the selectivity profile of CTFIC, in vitro enzymatic assays were conducted across a mini-panel of kinases. The data demonstrates preferential binding to mTORC1 and CDK4 over upstream lipid and serine/threonine kinases.
Table 1: In vitro Kinase Selectivity Profiling of CTFIC
| Kinase Target | CTFIC IC50 (nM) | Reference Inhibitor | Ref. IC50 (nM) |
| mTORC1 | 45 ± 5 | Rapamycin | 1.2 ± 0.3 |
| CDK4/CycD1 | 120 ± 12 | Palbociclib | 11 ± 2 |
| PI3K α | >10,000 | Alpelisib | 4.6 ± 0.5 |
| AKT1 | >10,000 | Capivasertib | 3.0 ± 0.4 |
Experimental Protocols
Protocol 1: High-Throughput TR-FRET Kinase Assay
Rationale: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized due to its homogeneous (no-wash) format, which minimizes pipetting errors. The time-resolved measurement significantly reduces background auto-fluorescence from library compounds, ensuring a high signal-to-noise ratio.
Self-Validating System: Every assay plate must include internal controls to calculate the Z′ -factor. A plate is only validated if Z′>0.6 .
-
MAX Signal (0% Inhibition): Vehicle control (1% DMSO).
-
MIN Signal (100% Inhibition): 50 mM EDTA (chelates Mg2+ , completely abolishing kinase activity).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.
-
Expert Insight: Mg2+ is essential for coordinating the ATP phosphates. DTT maintains catalytic cysteines in a reduced state to prevent oxidative inactivation. Tween-20 prevents non-specific compound aggregation, a primary source of false positives.
-
-
Compound Dilution: Serially dilute CTFIC in 100% DMSO. Transfer to a 384-well low-volume assay plate such that the final DMSO concentration in the reaction is exactly 1%. Concentrations >2% can denature the kinase.
-
Enzyme/Substrate Addition: Add 4 nM recombinant kinase (e.g., mTOR) and 100 nM biotinylated peptide substrate to the wells. Pre-incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the reaction by adding ATP at its predetermined apparent Km concentration.
-
Expert Insight: Screening exactly at the Km ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing the derived IC50 to accurately reflect the true inhibition constant ( Ki )[4].
-
-
Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing 50 mM EDTA, 2 nM Europium-labeled anti-phospho antibody (Donor), and 40 nM Streptavidin-Allophycocyanin (APC) (Acceptor).
-
Data Acquisition: Incubate for an additional 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm emission ratio to determine the extent of phosphorylation.
Protocol 2: Cellular Target Engagement via Immunoblotting
Rationale: To confirm that CTFIC penetrates the cell membrane and engages its targets in cellulo, we monitor the phosphorylation status of downstream effectors. Because related cyano-trifluoromethyl compounds disrupt mTOR/p70S6K and CDK pathways[2][3], p-mTOR (Ser2448) and p-Rb (Ser780) are utilized as primary pharmacodynamic biomarkers.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HCT116 or MCF-7 cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with varying concentrations of CTFIC (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 4 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (NaF, Na3VO4 ).
-
Expert Insight: Phosphatase inhibitors are strictly required to prevent the rapid dephosphorylation of p-mTOR and p-Rb during the lysis process.
-
-
Protein Quantification & Separation: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-mTOR (Ser2448), total mTOR, p-Rb (Ser780), total Rb, and GAPDH (loading control) overnight at 4°C.
-
Detection: Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) and quantify band densitometry using ImageJ to calculate the ratio of phosphorylated to total protein.
Sources
- 1. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monepantel induces autophagy in human ovarian cancer cells through disruption of the mTOR/p70S6K signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer properties of novel aminoacetonitrile derivative monepantel (ADD 1566) in pre-clinical models of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Development for Imidazole-Based Compounds
Abstract
Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous active pharmaceutical ingredients (APIs) across a wide range of therapeutic areas, including antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5] However, the unique physicochemical properties of the imidazole ring—namely its amphoteric nature, potential for pH-dependent solubility, and susceptibility to specific degradation pathways—present distinct challenges to formulation scientists. This guide provides a comprehensive framework for the systematic development of stable and bioavailable formulations for imidazole-based compounds. We will delve into critical pre-formulation studies, rational excipient selection, and advanced formulation strategies, supported by detailed, field-proven protocols.
The Imidazole Moiety: A Double-Edged Sword in Formulation
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is what imparts both therapeutic activity and formulation complexity.[1][6]
-
Amphoterism and pH-Dependent Solubility: Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[1][6] The pKa of the conjugate acid is approximately 7.1, making its ionization state highly sensitive to the physiological pH range.[1] This directly translates to pH-dependent solubility, a critical factor influencing drug dissolution and absorption. For instance, some imidazole compounds exhibit higher solubility in acidic media due to the protonation of the imidazole nitrogen, while others with additional acidic functional groups may show zwitterionic behavior and have their lowest solubility at their isoelectric point.[7]
-
Polarity and Permeability: While the basic imidazole ring is polar and water-soluble, many imidazole-based APIs are large, complex molecules that are poorly soluble in water, falling into BCS Class II or IV.[1][6][8] This necessitates enabling formulation strategies to enhance bioavailability.
-
Stability Concerns: The imidazole ring can be susceptible to oxidative and photolytic degradation.[9] Understanding these degradation pathways is crucial for developing a stable drug product.
The following diagram illustrates the fundamental ionization equilibrium of the imidazole ring, which underpins its pH-dependent behavior.
Caption: pH-dependent ionization of the imidazole ring.
Pre-formulation Studies: The Blueprint for Success
Thorough pre-formulation studies are non-negotiable for mitigating risks and guiding rational formulation design.[8]
Solubility Profiling
A comprehensive understanding of an imidazole-based API's solubility is paramount.
-
pH-Solubility Profile: This is arguably the most critical pre-formulation experiment. It dictates the potential for oral absorption in different regions of the gastrointestinal tract and informs the selection of pH-modifying excipients.
Protocol: Equilibrium pH-Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4) using compendial buffer systems (e.g., HCl, phosphate, acetate).
-
Sample Preparation: Add an excess amount of the imidazole-based API to separate vials containing each buffer solution. The goal is to achieve a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure the final pH of each suspension.
-
Sample Analysis: Filter the samples through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Quantification: Analyze the filtrate for the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Data Plotting: Plot the logarithm of the measured solubility (in mg/mL or µg/mL) against the final measured pH.
-
-
Solubility in Biorelevant Media: To better predict in vivo performance, solubility should also be assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), both in fasted and fed states.
-
Solubility in Solvents and Co-solvents: For liquid or semi-solid formulations, determining the solubility in various pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400) is necessary. This data is crucial for developing oral solutions, soft gelatin capsules, or self-emulsifying drug delivery systems (SEDDS).[11]
Table 1: Example pH-Solubility Profile for a Hypothetical Imidazole API
| pH | Solubility (µg/mL) | Log S |
| 1.2 | 1500 | 3.18 |
| 2.5 | 850 | 2.93 |
| 4.5 | 120 | 2.08 |
| 6.8 | 15 | 1.18 |
| 7.4 | 12 | 1.08 |
Solid-State Characterization
The solid-state properties of the API can significantly impact its stability, dissolution, and manufacturability.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can exhibit different solubilities and stabilities.[11] Techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing polymorphs.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air should be evaluated, as it can affect chemical stability and powder flow. Dynamic Vapor Sorption (DVS) is the standard method for this assessment. For moisture-sensitive drugs, careful selection of excipients and packaging is critical.[12]
Stability and Degradation Pathway Analysis
A forced degradation study is essential to identify potential degradation products and establish stability-indicating analytical methods.[9]
Protocol: Forced Degradation Study
-
Stress Conditions: Subject the API (in solid state and in solution) to a range of stress conditions as per ICH Q1A(R2) guidelines:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Stress: e.g., 80°C for 48 hours.
-
Photostability: Expose the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate the parent drug from its degradation products.[9][10]
-
Pathway Elucidation: Characterize the structure of significant degradation products to understand the degradation pathways. The imidazole moiety itself can be susceptible to oxidation.[13]
The following workflow illustrates the process of identifying potential formulation risks through forced degradation studies.
Caption: Forced degradation study workflow.
API-Excipient Compatibility
Ensuring the compatibility of the API with chosen excipients is a regulatory requirement and critical for product stability.[14][15][16]
Protocol: API-Excipient Compatibility Screening
-
Excipient Selection: Choose a range of common excipients based on the intended dosage form (e.g., fillers, binders, disintegrants, lubricants for a tablet).[17]
-
Binary Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio, and sometimes in a ratio that reflects the final formulation.[14] Include a control sample of the API alone.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks). Including a sample with added water can reveal moisture-mediated interactions.[14]
-
Analysis: Analyze the samples at initial and subsequent time points.
-
Appearance: Note any changes in color or physical state.
-
Thermal Analysis (DSC): Look for changes in the thermal profile, such as the appearance of new peaks or shifts in the melting endotherm, which can indicate an interaction.
-
Chromatographic Analysis (HPLC): Quantify the API and any new degradation peaks. A significant increase in a known degradant or the appearance of a new impurity suggests an incompatibility.
-
Table 2: Example Excipient Compatibility Screening Results
| Excipient | Ratio (API:Excipient) | Condition (40°C/75% RH, 4 weeks) | Observation | HPLC Result (Total Impurities) | Compatibility |
| API Control | - | No change | 0.2% | - | |
| Microcrystalline Cellulose | 1:1 | Slight yellowing | 0.5% | Compatible | |
| Lactose Monohydrate | 1:1 | Significant browning | 3.8% (Maillard reaction product detected) | Incompatible | |
| Croscarmellose Sodium | 1:1 | No change | 0.3% | Compatible | |
| Magnesium Stearate | 1:1 | No change | 0.4% | Compatible |
Formulation Strategies for Imidazole-Based Compounds
The choice of formulation strategy is dictated by the API's physicochemical properties, particularly its solubility and stability.
Strategies for Poorly Soluble Compounds (BCS Class II/IV)
For many imidazole derivatives, poor aqueous solubility is the primary hurdle to achieving adequate bioavailability.[11][18][19]
-
Particle Size Reduction:
-
Micronization and Nanonization: Reducing the particle size increases the surface area available for dissolution, thereby enhancing the dissolution rate as described by the Noyes-Whitney equation.[11][18] Nanosuspensions are a particularly promising approach for significantly improving dissolution.[19]
-
-
Solid Dispersions:
-
Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymeric carrier in an amorphous state can dramatically increase its aqueous solubility and dissolution rate.[11][20] Polymers such as HPMC-AS, Soluplus®, or povidones are commonly used. Hot-melt extrusion and spray drying are scalable manufacturing techniques for producing ASDs.[20]
-
-
Lipid-Based Formulations:
-
Complexation:
The following decision tree can guide the selection of an appropriate solubility enhancement strategy.
Caption: Strategy selection for poorly soluble drugs.
pH Modification and Buffering
For weakly basic imidazole compounds that exhibit higher solubility at low pH, incorporating acidifiers (e.g., citric acid, tartaric acid) into the formulation can create an acidic microenvironment that promotes dissolution. Conversely, for weakly acidic compounds, alkalinizing agents can be used.[22]
Excipient Selection for Oral Solid Dosage Forms
The choice of excipients is critical for the performance and manufacturability of the final product.[17][23]
-
Fillers: For direct compression, fillers with good flow and compressibility, like microcrystalline cellulose or spray-dried lactose, are preferred. However, as noted, lactose can be incompatible with APIs containing primary or secondary amine groups.[24]
-
Disintegrants: Superdisintegrants like croscarmellose sodium, sodium starch glycolate, or crospovidone are used to ensure rapid tablet disintegration and drug release.
-
Binders: Povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common binders used in wet granulation.
-
Lubricants: Magnesium stearate is the most common lubricant, but its potential for incompatibility should always be assessed.
Analytical Characterization of Formulations
Robust analytical methods are required to assess the quality and performance of the developed formulation.
-
Assay and Impurities: A validated stability-indicating HPLC method is required for quantifying the API and its degradation products.[10][25]
-
Dissolution Testing: In vitro dissolution testing is a critical quality control test and is used to predict the in vivo performance of the drug product. The dissolution medium should be selected based on the pH-solubility profile of the drug.
-
Solid-State Stability: The physical and chemical stability of the final dosage form should be monitored under ICH-recommended storage conditions. Techniques like XRPD and DSC are used to detect any changes in the solid state of the API (e.g., crystallization of an amorphous form).
Conclusion
The successful formulation of imidazole-based compounds hinges on a deep understanding of their unique physicochemical properties. A systematic pre-formulation program, including comprehensive solubility and stability profiling, is the foundation upon which a rational, science-driven formulation strategy is built. By carefully selecting excipients and employing advanced drug delivery technologies to address challenges like poor solubility, formulators can develop stable, safe, and effective medicines that harness the full therapeutic potential of this important class of compounds.
References
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- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publisher.
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de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]. Available from: [Link]
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
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Pobanz, M. A., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(6), 2021-2029. [Link]. Available from: [Link]
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Biodegradability of imidazole structures. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI.
- PREFORMULATION STUDUIES ON A DRUG: MICONAZOLE. (2020, February 15). IRJET.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 1). ResearchGate.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
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- HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. (n.d.). PubMed.
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Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374. [Link]. Available from: [Link]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PubMed.
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Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available from: [Link]
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- (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
- New Excipient Options for Oral Solid Dosage Drugs. (2025, March 15). Pharmaceutical Technology.
- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed.
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Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]
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- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023, June 19). MDPI.
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC.
- Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. (n.d.). Der Pharma Chemica.
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). PMC. Retrieved March 21, 2026, from [Link]
-
An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC.
- Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. (2018, April 12). ResearchGate.
- Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air.
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Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved March 21, 2026, from [Link]
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Imidazole - Wikipedia. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate.
- Synthesis and pharmacological evaluation of novel imidazole derivatives | PDF. (n.d.). Slideshare.
- API Excipient Compatibility Study. (2024, December 27). Veeprho.
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
- Regulatory Guidelines for API-Excipient Compatibility Studies. (2023, May 8). Labinsights.
- Study of pH-dependent drugs solubility in water. (2012, October 19). SciSpace.
- Annex 3. (n.d.). World Health Organization (WHO).
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). ResearchGate.
- Understanding API-Excipient Interactions in Pharmaceutical Formulations. (2023, August 16). PharmiWeb.com.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020, December 30). MDPI.
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-
Synthesis and pharmacological evaluation of novel imidazole derivatives. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Technical Support Center: Synthesis of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Welcome to the technical support center for the synthesis of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of highly functionalized heterocyclic compounds like 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide can be fraught with challenges. Below, we address specific issues that you may encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Imidazole Product
Probable Causes:
-
Instability of the Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (CF3) group can make the carbon atom it's attached to susceptible to nucleophilic attack or lead to base-mediated decomposition.[1] While the C-F bond is strong, the overall stability of the CF3 group is highly dependent on the reaction conditions.[1]
-
Side Reactions: The formation of byproducts is a common issue in imidazole synthesis. Depending on the chosen synthetic route, these can include the formation of 2-aroyl-4(5)-arylimidazoles or other regioisomers.[2]
-
Poor Quality of Starting Materials: Impurities in starting materials, such as diaminomaleonitrile (DAMN), can significantly impact the reaction outcome.[3]
-
Inefficient Cyclization: The ring-closing step to form the imidazole core may be inefficient under the chosen reaction conditions.
Solutions & Explanations:
| Recommended Action | Rationale |
| Optimize Reaction Temperature and Time | High temperatures can promote defluorination or other degradation pathways of the CF3 group.[1] Conversely, insufficient temperature or time may lead to incomplete reaction. A systematic optimization study is recommended. |
| Select Appropriate Base and Solvent | Strongly basic conditions can lead to the degradation of the trifluoromethyl group.[1] Consider using milder bases like potassium carbonate or triethylamine. The choice of solvent can also influence reaction rates and selectivity. |
| Purify Starting Materials | Ensure the purity of all starting materials, especially DAMN, which is a key building block in many synthetic routes for this target molecule.[3][4] |
| Consider a Different Synthetic Route | If optimization fails, exploring an alternative synthetic strategy may be necessary. Routes involving the reaction of amidines with α-halo ketones or the van Leusen imidazole synthesis are common alternatives.[5][6] |
Problem 2: Difficulty in Product Purification and Isolation
Probable Causes:
-
Formation of Closely Related Impurities: The synthesis may produce isomers or byproducts with similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Product Insolubility or High Polarity: The target molecule may have limited solubility in common organic solvents, complicating extraction and purification.
-
Tailing on Silica Gel Chromatography: Basic imidazole derivatives can interact strongly with the acidic silica gel stationary phase, leading to tailing and poor separation.[7]
Solutions & Explanations:
| Recommended Action | Rationale |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[7] Experiment with different solvent systems to find optimal conditions. |
| Acid-Base Extraction | The basic nature of the imidazole ring allows for selective extraction into an acidic aqueous phase, leaving neutral or acidic impurities in the organic phase.[7] The product can then be recovered by basifying the aqueous layer and re-extracting. |
| Modify Chromatography Conditions | To mitigate tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.[7] Alternatively, using a different stationary phase like alumina or reverse-phase silica (C18) may be beneficial.[7] |
| Crystallization on Cooled Surfaces | For high-purity preparation, crystallization on a cooled surface can be an effective technique for separating imidazoles from reaction mixtures.[8] |
Problem 3: Evidence of Trifluoromethyl Group Degradation
Probable Causes:
-
Harsh Reaction Conditions: As mentioned, high temperatures and strong bases or nucleophiles can induce defluorination or hydrolysis of the CF3 group.[1]
-
Instability of Trifluoromethylated Intermediates: An intermediate in the synthetic pathway may be unstable and degrade before the subsequent reaction step or during workup.[1]
Solutions & Explanations:
| Recommended Action | Rationale |
| Employ Milder Reagents | Avoid strongly basic reagents like organolithiums or potassium hexamethyldisilazide (KHMDS) if defluorination is observed.[1] |
| One-Pot or Telescoped Synthesis | To minimize the degradation of sensitive intermediates, consider a one-pot or telescoped synthesis where the intermediate is not isolated but is directly used in the next step.[1] |
| Analytical Monitoring | Use analytical techniques like 19F NMR and LC-MS to monitor the reaction progress and identify the point at which degradation occurs.[1] The characteristic quartet signal of the CF3 carbon in 13C NMR can also be indicative of its integrity.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide?
A1: A prevalent and efficient method involves the reaction of diaminomaleonitrile (DAMN) with an appropriate trifluoromethyl-containing starting material.[3] A general approach involves the condensation of DAMN with an aldehyde to form an imine, which then undergoes cyclization and subsequent functional group manipulations to yield the target molecule.[3] Alternative routes, such as those starting from trifluoroacetyl-substituted mesoionic compounds, have also been reported.[9]
Q2: How can I confirm the successful synthesis and purity of my final product?
A2: A combination of analytical techniques is essential for structural confirmation and purity assessment.
-
NMR Spectroscopy (1H, 13C, 19F): This is crucial for elucidating the chemical structure. 19F NMR will show a characteristic signal for the CF3 group, and 1H and 13C NMR will confirm the imidazole core and the presence of the cyano and carboxamide groups.[1][10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the cyano (C≡N) and carboxamide (C=O, N-H) functional groups.
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate.
-
Increase Temperature: Cautiously increasing the reaction temperature can significantly speed up many reactions. However, be mindful of the potential for trifluoromethyl group degradation.
-
Use a Catalyst: Depending on the specific reaction, a suitable catalyst may be employed. For instance, some imidazole syntheses are catalyzed by acids or metal salts.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields in the synthesis of imidazole derivatives.[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Additionally, be aware of the following:
-
Cyanide-Containing Reagents: Some synthetic routes may involve cyanide sources. Handle these reagents with extreme caution in a well-ventilated fume hood and have an appropriate quenching procedure and emergency plan in place.
-
Trifluoroacetic Anhydride (TFAA): If used, TFAA is highly corrosive and moisture-sensitive. Handle it with appropriate personal protective equipment.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used in the synthesis and purification steps.
III. Experimental Workflow & Visualization
General Synthetic Pathway
A common approach to the synthesis of the target molecule involves a multi-step process starting from diaminomaleonitrile (DAMN). The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide.
Troubleshooting Logic Flow
When encountering issues, a systematic approach to troubleshooting is essential. The following diagram outlines a logical flow for diagnosing and resolving common problems.
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
IV. References
-
Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis - Benchchem. Available at:
-
Syntheses of (Trifluoromethyl)imidazoles with Additional Electronegative Substituents. An Approach to Receptor-Activated Affinity Labels | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at:
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis - MDPI. Available at: [Link]
-
Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Available at:
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]
-
5-cyano-2-(trifluoromethyl)-3H-imidazole-4-carboxamide - NextSDS. Available at: [Link]
-
Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. - SciSpace. Available at: [Link]
-
Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter - Taylor & Francis. Available at: [Link]
-
Imidazole synthesis : r/chemhelp - Reddit. Available at: [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC. Available at: [Link]
-
Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity - Malaria World. Available at: [Link]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in Imidazole Synthesis
Welcome to the Imidazole Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the notorious regioselectivity issues inherent to the imidazole core. Because imidazoles possess two nitrogen atoms capable of tautomerization and three distinct C–H bonds (C2, C4, C5) with similar electronic properties, achieving precise functionalization requires rigorous mechanistic control.
This guide is designed to troubleshoot your most complex regiochemical challenges, providing causal explanations, self-validating protocols, and field-proven methodologies.
Section 1: N-Alkylation and the "SEM-Switch" Strategy
FAQ 1: Whenever I attempt to N-alkylate an unsymmetrical 4-substituted imidazole, I get an intractable mixture of 1,4- and 1,5-disubstituted regioisomers. How can I force complete regioselectivity?
The Causality: Unprotected imidazoles undergo rapid annular tautomerism. When you add an electrophile (like an alkyl halide) under basic conditions, the resulting alkylation is governed by a competition between steric hindrance and the nucleophilicity of the tautomeric nitrogens. Direct alkylation is inherently flawed for achieving high purity of a single regioisomer.
The Solution: The SEM-Group Transposition (Trans-N-Alkylation) To achieve absolute regiocontrol, we utilize the [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group. The SEM group is sterically demanding. When applied to a parent imidazole, it directs subsequent palladium-catalyzed arylation strictly to the C5 position[1]. Once the C5 position is functionalized, the remaining unsubstituted nitrogen (N3) becomes the least sterically hindered site. Alkylating at N3, followed by the cleavage of the original SEM group, effectively "transposes" the alkyl group, yielding pure 1-alkyl-4-arylimidazoles[1].
Workflow of the SEM-group transposition (SEM-switch) for regioselective 4-arylimidazole synthesis.
Protocol: Regioselective Trans-N-Alkylation
Self-Validation Checkpoint: Before deprotection, perform a crude 1 H-NMR. The disappearance of the C5 proton confirms successful arylation. Post-deprotection, a NOESY NMR experiment must show a spatial correlation between the new N-alkyl protons and the C5 proton, confirming the 1,4-relationship.
-
SEM Protection: Dissolve imidazole (1.0 equiv) in anhydrous DMF at 0 °C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min, then add SEM-Cl (1.1 equiv) dropwise. Stir at room temperature for 2 h. Quench with water and extract with EtOAc.
-
C5-Arylation: Combine N1-SEM imidazole (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc) 2 (5 mol%), PPh 3 (10 mol%), and K 2 CO 3 (2.0 equiv) in DMF. Heat at 100 °C for 16 h under argon[1].
-
N3-Alkylation: Dissolve the purified C5-arylated intermediate in CH 3 CN. Add the desired alkyl halide (1.5 equiv) and heat at 80 °C until complete conversion to the imidazolium salt is observed via LC-MS.
-
SEM Cleavage: Treat the concentrated crude mixture with 4M HCl in dioxane or TBAF (2.0 equiv) in THF at 60 °C for 4 h to yield the 1-alkyl-4-arylimidazole[1].
Section 2: Differentiating C-H Bonds (C2 vs. C4 vs. C5)
FAQ 2: During direct C–H arylation of N-substituted imidazoles, I am getting mixtures of C4 and C5 arylated products. Why does palladium struggle to differentiate these, and how do I control it?
The Causality: Under standard Concerted Metalation-Deprotonation (CMD) conditions using carbonate or carboxylate bases, C–H activation strongly prefers the C5 position. This is because the C–Pd bond at C5 is stabilized by the inductive electron-withdrawing effect of the adjacent N1 nitrogen[1]. Conversely, palladation at C4 is severely disfavored due to electrostatic repulsion between the N3 lone pair and the polarized C–Pd bond[1]. If you are seeing C4 byproducts, your catalyst system is likely degrading, or your base is insufficiently driving the CMD pathway.
To achieve exclusive C5 regioselectivity under mild conditions, modern protocols utilize specialized macrocyclic palladium(II) complexes with organoselenium ligands[2].
Quantitative Data: Regioselective C–H Arylation Conditions
Summary of optimized conditions for targeting specific imidazole carbon centers.
| Target Position | Catalyst System | Arene Donor | Base / Solvent | Temp (°C) | Regioselectivity | Typical Yield |
| C5-Arylation | Pd(OAc) 2 / PPh 3 | Aryl Bromides | K 2 CO 3 / DMF | 100 | >95% (C5) | 75–90% |
| C5-Arylation | Pd(II)-Organoselenium | Aryl Chlorides | K 2 CO 3 / DMF | 120 | >99% (C5) | 73–95% |
| C2-Arylation | Pd(OAc) 2 / CuI | Aryl Iodides | Cs 2 CO 3 / DMF | 140 | >95% (C2) | 60–85% |
| C4-Arylation | N/A (Via SEM-Switch) | Aryl Bromides | N/A | N/A | >99% (C4) | 70–85% |
Protocol: Exclusive C5-Arylation using Pd-Organoselenium Catalysis
Self-Validation Checkpoint: The homogeneous nature of this catalysis can be validated by running a parallel reaction with a drop of mercury (Hg-drop test). If the reaction proceeds unhindered, the active species is the intact Pd(II) complex, not leached Pd(0) nanoparticles[2].
-
Setup: In an oven-dried Schlenk tube, add N-methylimidazole (1.0 equiv), aryl chloride (1.2 equiv), and K 2 CO 3 (2.0 equiv).
-
Catalyst Addition: Add the macrocyclic Pd(II)-organoselenium catalyst (0.5 mol%)[2].
-
Reaction: Add DMF (0.5 M) and stir the mixture at 120 °C for 12 hours under an air atmosphere (inert atmosphere is not strictly required due to catalyst stability)[2].
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2 SO 4 , and purify via silica gel chromatography.
Section 3: De Novo Synthesis from Acyclic Precursors
FAQ 3: To avoid C-H functionalization issues entirely, I am trying to build the imidazole ring de novo via cyclocondensation, but I am getting pyrrole byproducts. How do I tune the ring-closing regioselectivity?
The Causality: When utilizing highly reactive precursors like 2H-azirines for heterocycle synthesis, the reaction trajectory is entirely dependent on the metal catalyst's ability to selectively cleave specific bonds. Palladium catalysts promote the direct cleavage of both C–N and C–C bonds in the azirine ring, generating a vinyl nitrenoid/carbenoid intermediate that cyclizes with a second azirine molecule to form trisubstituted imidazoles[3]. In contrast, Silver (Ag) catalysts trigger a radical [3+2] cycloannulation pathway followed by a 1,3-hydride shift, which exclusively furnishes pyrrole derivatives[3].
Metal-controlled switchable synthesis of imidazoles and pyrroles from 2H-azirine precursors.
Protocol: Pd-Catalyzed Synthesis of Trisubstituted Imidazoles
Self-Validation Checkpoint: Isolate the product and perform 1 H-NMR. The presence of a sharp singlet around δ 12.7 ppm (in DMSO-d6) is indicative of the N-H proton of the newly formed imidazole ring, confirming that the C-N cleavage and subsequent cyclocondensation were successful[3].
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the substituted 2H-azirine (0.2 mmol)[3].
-
Catalyst Loading: Add Pd(OAc) 2 (10 mol%) and an appropriate solvent (e.g., 1,4-dioxane, 2 mL)[3].
-
Cyclocondensation: Stir the reaction mixture at 100 °C under an inert atmosphere for 12–24 hours until the starting material is consumed (monitor by TLC).
-
Isolation: Cool the mixture, filter through a short pad of Celite, concentrate under reduced pressure, and purify by column chromatography (hexane/ethyl acetate) to isolate the trisubstituted imidazole[3].
References
-
Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H-Azirines Source: The Journal of Organic Chemistry, 2023, 88 (14), 9811–9822. URL:[Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: The Journal of Organic Chemistry, 2010, 75 (15), 4911–4920. URL:[Link]
-
Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand Source: Journal of Organometallic Chemistry, 2021, 946-947, 121907. URL:[Link]
Sources
Technical Support Center: Synthesis of Cyano-imidazoles
Welcome to the Technical Support Center for Cyano-imidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side reactions encountered during the synthesis of these valuable heterocyclic compounds.
PART 1: CORE DIRECTIVE - Structure of this Guide
This guide is structured to provide a comprehensive and practical resource for the synthesis of cyano-imidazoles. It begins with a "Frequently Asked Questions" (FAQs) section to address common issues and provide quick solutions. This is followed by detailed "Troubleshooting Guides" for specific side reactions, offering mechanistic insights and step-by-step protocols. The guide also includes sections on purification strategies and the importance of protecting groups to prevent unwanted reactions. Visual aids, such as tables and diagrams, are used throughout to clarify complex information.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, the information presented here is grounded in established chemical principles and supported by peer-reviewed literature. The aim is to provide not just protocols, but also a deeper understanding of the underlying chemistry to empower researchers to make informed decisions in their synthetic work.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 4,5-dicyanoimidazole from diaminomaleonitrile (DAMN) and an aldehyde is giving low yields. What are the likely causes?
A1: Low yields in this condensation reaction are often due to several factors. The initial Schiff base formation can be slow or incomplete. Furthermore, the subsequent cyclization and oxidation steps may not proceed efficiently.[1]
-
Troubleshooting Steps:
-
Catalyst: The use of a catalyst can significantly improve the reaction rate and yield. Nitric acid (HNO3) has been reported as an effective metal-free catalyst and oxidizing agent for this transformation, particularly under microwave irradiation.[1][2]
-
Reaction Conditions: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating.[1][3]
-
Solvent: Acetonitrile is a commonly used solvent for this reaction.[3]
-
Purification: The product can often be purified by simple recrystallization from ethanol and water.[1]
-
Q2: I am observing the formation of an amide byproduct during my cyano-imidazole synthesis. How can I prevent this?
A2: The hydrolysis of the nitrile group to an amide is a common side reaction, especially under acidic or basic conditions with prolonged heating.[4]
-
Troubleshooting Steps:
-
Control pH: Maintain neutral or mildly acidic/basic conditions to minimize hydrolysis.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC and avoid unnecessarily long reaction times or high temperatures.[5]
-
Milder Hydrolysis Conditions: If partial hydrolysis is desired, milder conditions such as using tert-butanol as a solvent or a TFA/AcOH-H2SO4 mixture can be employed to favor amide formation over the carboxylic acid.[4] Some methods use an alkaline solution of hydrogen peroxide for a mild conversion.[5][6]
-
Q3: I am struggling to introduce a cyano group onto a pre-formed imidazole ring using a Sandmeyer-type reaction. What are some common pitfalls?
A3: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions.[7][8][9] Low yields often stem from incomplete diazotization of the starting amino-imidazole, premature decomposition of the diazonium salt, or issues with the copper(I) cyanide catalyst.[10]
-
Troubleshooting Steps:
-
Diazotization Temperature: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[10]
-
Purity of Reagents: Ensure the purity of the starting amine and the sodium nitrite.
-
Catalyst Activity: Use freshly prepared or high-quality copper(I) cyanide. The presence of impurities can deactivate the catalyst.
-
Side Reactions: Be aware of potential side reactions such as the formation of phenols or biaryl compounds.[10]
-
Q4: How can I effectively purify my cyano-imidazole product from reaction byproducts?
A4: Purification of cyano-imidazoles can be challenging due to their polarity. A combination of techniques is often necessary.[11][12]
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying solid products to a high degree of purity.[12]
-
Column Chromatography: This technique is excellent for separating complex mixtures. Due to the basicity of imidazoles, tailing on silica gel can be an issue. Using a more polar eluent or a different stationary phase like alumina may be necessary.[12]
-
Acid-Base Extraction: This is useful for separating basic imidazole derivatives from neutral or acidic impurities.[12]
-
Activated Carbon Treatment: This can be used to remove colored, high-molecular-weight impurities.[11][12]
-
Troubleshooting Guides for Common Side Reactions
Hydrolysis of the Cyano Group to an Amide or Carboxylic Acid
Underlying Chemistry: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.[4] This side reaction is often accelerated by heat.
Diagnostic Signs:
-
Appearance of new spots on TLC with different polarities.
-
IR spectroscopy showing the appearance of a C=O stretch (around 1650-1690 cm⁻¹ for the amide) and potentially a broad O-H stretch for the carboxylic acid.
-
Mass spectrometry data indicating the addition of water (M+18) or the replacement of the cyano group with a carboxylic acid group (M+17).
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| pH | Maintain reaction pH as close to neutral as possible. | Minimizes both acid and base-catalyzed hydrolysis.[4] |
| Temperature | Use the lowest effective temperature for the desired transformation. | Reduces the rate of the hydrolysis side reaction.[5] |
| Reaction Time | Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. | Prevents prolonged exposure to conditions that favor hydrolysis.[5] |
| Reagents | If possible, use reagents and conditions that are known to be mild and non-hydrolytic. | For example, certain enzymatic preparations with nitrile hydratase can selectively hydrate nitriles to amides.[13] |
Corrective Protocol: Selective Hydrolysis to Amide (if desired)
In some cases, the corresponding amide is the desired product. The following protocol describes a mild method for the selective hydrolysis of a nitrile to an amide.
-
Dissolve the nitrile in a mixture of ethanol and water.
-
Add a mild base , such as potassium carbonate.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of hydrogen peroxide (e.g., 30%).[6]
-
Stir the reaction at a low temperature and monitor its progress by TLC.
-
Once the starting material is consumed , quench the reaction and work up as appropriate.
N-Oxide Formation
Underlying Chemistry: Imidazole nitrogen atoms can be oxidized to form N-oxides, particularly when strong oxidizing agents are used in the synthesis.[14][15][16]
Diagnostic Signs:
-
Mass spectrometry data showing an M+16 peak.
-
Changes in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons adjacent to the nitrogen atoms.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Oxidizing Agent | Choose a milder oxidizing agent or use a stoichiometric amount. | Reduces the likelihood of over-oxidation. |
| Reaction Temperature | Keep the reaction temperature as low as possible. | Decreases the rate of N-oxide formation. |
| Protecting Groups | Protect the imidazole nitrogens if they are not involved in the desired reaction. | Prevents oxidation at the nitrogen atoms.[17][18] |
Dimerization
Underlying Chemistry: Imidazole derivatives can sometimes undergo dimerization, particularly under certain catalytic or photochemical conditions.[19][20]
Diagnostic Signs:
-
Mass spectrometry data indicating a peak corresponding to twice the molecular weight of the expected product.
-
Complex NMR spectra that are difficult to interpret.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Concentration | Run the reaction at a lower concentration. | Favors intramolecular reactions over intermolecular dimerization. |
| Catalyst | Screen different catalysts to find one that minimizes dimerization. | The nature of the catalyst can significantly influence the reaction pathway. |
| Protecting Groups | Bulky protecting groups on the imidazole nitrogen can sterically hinder dimerization. | Increases the energy barrier for the formation of the dimer.[17] |
Ring Opening
Underlying Chemistry: The imidazole ring can be susceptible to cleavage under harsh reaction conditions, such as treatment with strong bases or certain oxidizing agents.[21][22]
Diagnostic Signs:
-
Formation of multiple, often highly polar, byproducts observed by TLC.
-
Complete disappearance of the starting material without the formation of the desired product.
-
Mass spectrometry data indicating fragmentation of the imidazole ring.
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Conditions | Avoid harsh basic or oxidative conditions. | The imidazole ring is generally stable but can be cleaved under forcing conditions.[22] |
| Protecting Groups | Protecting the imidazole nitrogens can increase the stability of the ring system. | Reduces the electron density in the ring, making it less susceptible to certain cleavage reactions.[17][18] |
Visualization of Key Processes
Troubleshooting Workflow for Low Yield in Cyano-imidazole Synthesis
Caption: A logical workflow for troubleshooting low yields in cyano-imidazole synthesis.
The Role of Protecting Groups
The use of protecting groups for the imidazole nitrogen is a crucial strategy to prevent many of the aforementioned side reactions.[17][18] The choice of protecting group depends on the subsequent reaction conditions.
Caption: Common protecting groups for imidazole and their deprotection conditions.
References
-
Synthesis of 4,5-Dicyanoimidazoles - ResearchGate. Available at: [Link]
-
Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter - Semantic Scholar. Available at: [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group | ACS Omega - ACS Publications. Available at: [Link]
-
Converting Nitriles to Amides - Chemistry Steps. Available at: [Link]
-
Suggested mechanism for the synthesis of dicyano imidazole by HNO3. - ResearchGate. Available at: [Link]
-
Nitrile to Amide - Common Conditions. Available at: [Link]
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations - PMC. Available at: [Link]
-
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Available at: [Link]
-
Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media - Semantic Scholar. Available at: [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Available at: [Link]
-
Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses. Available at: [Link]
-
1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium - Bentham Science Publishers. Available at: [Link]
- CA1335998C - Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine - Google Patents.
-
Von Richter reaction - Wikipedia. Available at: [Link]
-
Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach - MDPI. Available at: [Link]
-
Synthesis of imidazole N-oxides 1a-1i by using Methods A-C: Scope of... - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. Available at: [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.
- US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers - ACS Publications. Available at: [Link]
-
Sandmeyer Reaction | Chem-Station Int. Ed. Available at: [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. Available at: [Link]
-
Preparation of Imidazoles, Part 1: By Cyclocondensation - YouTube. Available at: [Link]
-
Exploring the ring-opening reactions of imidazo[1,5-a]quinolines for the synthesis of imides under photochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
From Other Imidazoles by Substitution of Hydrogen - YouTube. Available at: [Link]
-
Sandmeyer Reaction - SynArchive. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]
-
Microwave-assisted one-step rapid synthesis of dicyano imidazoles by HNO3 as a high efficient promoter - Taylor & Francis. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. Available at: [Link]
- WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents.
-
Imidazole - Wikipedia. Available at: [Link]
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - ResearchGate. Available at: [Link]
-
65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. Available at: [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
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- 11. CA1335998C - Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine - Google Patents [patents.google.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploring the ring-opening reactions of imidazo[1,5-a]quinolines for the synthesis of imides under photochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. youtube.com [youtube.com]
Overcoming poor solubility of imidazole derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks where the promising in vitro efficacy of imidazole derivatives is hindered by poor aqueous solubility.
Imidazoles (e.g., ketoconazole, clotrimazole, and novel kinase inhibitors) are characterized by a planar, lipophilic ring system. While the imidazole ring is amphoteric (pKa ~7.1 for the conjugate acid) [1], its high crystal lattice energy and lipophilicity often result in Biopharmaceutics Classification System (BCS) Class II or IV categorization. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to enhance the solubility and bioavailability of imidazole-based active pharmaceutical ingredients (APIs).
Section 1: Troubleshooting FAQs
Q1: My imidazole derivative has a pKa of 6.8 but precipitates rapidly in simulated intestinal fluid (SIF). Why does this happen, and how do I prevent "spring and parachute" failure? A: This is a classic pH-dependent solubility issue. Imidazoles are weakly basic. In the acidic environment of the stomach (pH 1.2), the sp2 nitrogen (N-3) is protonated, forming a highly soluble imidazolium cation. However, upon entering the neutral pH of the intestine, the compound deprotonates, drastically dropping its solubility and causing rapid crystallization (the "spring" without the "parachute"). Solution: To maintain supersaturation, you must formulate an Amorphous Solid Dispersion (ASD) using a precipitation inhibitor. The polymer matrix restricts the molecular mobility of the imidazole, preventing crystal lattice formation. Studies on have shown that polymers like Soluplus and PVP K-17 can effectively trap the drug in an amorphous state, significantly enhancing the dissolution rate and maintaining supersaturation in SIF [2].
Q2: When should I choose Cyclodextrin (CD) complexation over Salt Formation for my imidazole? A: Salt formation (e.g., using mesylate or HCl) is highly effective for imidazoles due to their basicity, but it requires the API to have a pKa at least 2 units higher than the counterion's pKa to ensure a stable salt. If your imidazole derivative is highly lipophilic but lacks a sufficiently basic center (or if the salt is hygroscopic/unstable), β-cyclodextrin (β-CD) or its derivatives (like HP-β-CD) are superior. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic aromatic rings of the imidazole, while the hydrophilic exterior ensures aqueous solubility. For instance, complexation of ketoconazole with randomly methylated β-cyclodextrin has been shown to [3].
Q3: For a highly lipophilic imidazole (LogP > 4), are Nanosuspensions or Lipid-Based Nano Delivery Systems (SMEDDS) more effective? A: For compounds with LogP > 4, (like SMEDDS or Solid Lipid Nanoparticles) are generally preferred over nanosuspensions [4]. While nanosuspensions increase the surface area for dissolution, highly lipophilic drugs still struggle to partition into the aqueous boundary layer. Lipid-based systems bypass this by keeping the drug solubilized in a lipid matrix (e.g., triglycerides, surfactants) that forms micro/nano-emulsions in the GI tract. This not only enhances solubility but also leverages the lymphatic transport pathway, bypassing hepatic first-pass metabolism.
Section 2: Strategic Decision Workflows
Caption: Decision matrix for selecting the optimal solubility enhancement strategy for imidazole derivatives.
Section 3: Experimental Workflows & Methodologies
Protocol A: Preparation and Validation of Imidazole Amorphous Solid Dispersions (ASDs) via Spray Drying
Causality: Spray drying rapidly evaporates the solvent, trapping the imidazole and polymer in a kinetically stable amorphous state before the drug molecules have the thermodynamic opportunity to organize into a crystal lattice.
-
Solvent Selection & Dissolution: Dissolve the imidazole API and the selected polymer (e.g., Soluplus or PVP K-30) in a volatile organic solvent (e.g., Dichloromethane/Ethanol 1:1 v/v).
-
Self-Validation: The solution must be completely transparent. If the solution is cloudy, the drug is not fully dissolved, which will result in a crystalline suspension rather than a true amorphous dispersion.
-
-
Atomization: Feed the solution into a spray dryer. Set the inlet temperature near the boiling point of the solvent mixture (e.g., 60-70°C for DCM/EtOH) and the aspirator to 100%.
-
Drying & Collection: The atomized droplets dry almost instantaneously. Collect the resulting powder from the cyclone.
-
Secondary Drying: Place the collected ASD in a vacuum desiccator for 24 hours to remove residual solvents.
-
Characterization: Perform Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Self-Validation: A successful ASD will show a single glass transition temperature (Tg) on the DSC thermogram and a broad halo without sharp diffraction peaks on the PXRD, confirming the absolute absence of crystallinity.
-
Caption: Step-by-step experimental workflow for the preparation and validation of Amorphous Solid Dispersions.
Protocol B: Imidazole-Cyclodextrin Inclusion Complexation via Kneading Method
Causality: Mechanical kneading in the presence of a small amount of solvent facilitates the molecular-level interaction required for the lipophilic imidazole guest to enter the hydrophobic CD host cavity.
-
Molar Ratio Calculation: Weigh the imidazole and β-CD in a 1:1 or 1:2 molar ratio based on preliminary phase solubility studies.
-
Wetting: Place the β-CD in a mortar and add a small volume of solvent (e.g., water/ethanol mixture) to form a homogeneous paste.
-
Kneading: Gradually add the imidazole powder to the paste. Knead continuously for 45-60 minutes.
-
Self-Validation: The paste should remain viscous. Add solvent dropwise if it dries out too quickly, as the liquid phase acts as the essential medium for complexation thermodynamics.
-
-
Drying: Dry the paste in an oven at 45°C until a constant weight is achieved.
-
Validation: Use Fourier Transform Infrared (FTIR) spectroscopy.
-
Self-Validation: The disappearance, reduction, or shifting of the characteristic imidazole N-H or C=N stretching bands indicates successful inclusion into the CD cavity.
-
Section 4: Quantitative Data Summary
| Solubility Enhancement Technique | Carrier / Excipient Examples | Mechanism of Action | Fold-Increase in Aqueous Solubility (Approx.) | Best Suited For |
| Amorphous Solid Dispersion | Soluplus, PVP K-30, HPMCAS | Disruption of crystal lattice; polymer inhibits precipitation in GI tract. | 5x – 10x | High-dose, highly crystalline imidazoles (e.g., Ketoconazole). |
| Cyclodextrin Complexation | β-CD, HP-β-CD, RM-β-CD | Hydrophobic encapsulation of the imidazole ring. | 10x – 17,000x | Low-dose APIs; molecules with specific steric fit. |
| Lipid-Based Nanocarriers | Triglycerides, Tween 80, Cremophor | Solubilization in lipid matrix; bypasses first-pass metabolism via lymphatics. | 15x – 50x | Highly lipophilic imidazoles (LogP > 4). |
| Salt Formation | HCl, Mesylate, Tartrate | Protonation of sp2 nitrogen (N-3) to form ionic species. | 50x – 100x+ | Imidazoles with sufficient basicity (pKa > 5). |
References
-
Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Solid Dispersion Technique for Solubility Improvement of Ketoconazole for Vaginal Delivery. Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles. Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. Source: PubMed Central (PMC) / NIH URL: [Link]
Technical Support Center: Enhancing the Biological Activity of Imidazole-4-Carboxamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-4-carboxamide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical insights to help you enhance the biological activity of your compounds. We will delve into the nuances of synthesis, structure-activity relationships (SAR), and biological evaluation to empower your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with imidazole-4-carboxamides.
Q1: What makes the imidazole-4-carboxamide scaffold a good starting point for drug discovery?
The imidazole ring is a privileged scaffold in medicinal chemistry for several reasons.[1] It is a five-membered aromatic heterocycle containing two nitrogen atoms, which allows it to act as both a hydrogen bond donor and acceptor. This versatility facilitates interactions with a wide range of biological targets, including enzymes and receptors.[2] The carboxamide group further enhances its ability to form hydrogen bonds, providing a crucial anchor for molecular recognition. This scaffold is found in numerous clinically significant drugs, highlighting its proven track record in producing bioactive molecules.[3]
Q2: What are the most common biological activities associated with imidazole-4-carboxamide derivatives?
Imidazole-4-carboxamide derivatives have demonstrated a broad spectrum of biological activities. They are most notably recognized for their anticancer properties, with dacarbazine being a well-known example used in the treatment of melanoma.[3] Additionally, these compounds have shown significant potential as antiviral, antifungal, and antibacterial agents.[1][4][5][6] More recent research has also explored their roles as inhibitors of specific enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) and their ability to modulate immune responses in cancer therapy.[7][8][9]
Q3: I am new to this class of compounds. What are the key initial steps for synthesizing a novel imidazole-4-carboxamide derivative?
A common and straightforward approach to synthesizing N-substituted imidazole-4-carboxamides involves the aminolysis of an activated imidazole-4-carboxylic acid derivative. A typical sequence begins with the esterification of 1H-imidazole-4-carbaldehyde, followed by reaction with a desired amine. For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section of this guide.
Troubleshooting Your Synthesis
Encountering challenges during synthesis is a common part of the research process. This section provides a troubleshooting guide for some of the most frequent issues.
Issue 1: Low or No Yield of the Desired Product
Q: I've followed a standard synthetic protocol, but my yield of the imidazole-4-carboxamide is much lower than expected. What could be the problem?
A: Low yields can stem from several factors. Here’s a systematic approach to diagnosing the issue:
-
Incomplete Reaction:
-
Potential Cause: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials.
-
Optimize Reaction Conditions: If the reaction is stalling, consider increasing the temperature or extending the reaction time. However, be cautious of potential side reactions at higher temperatures.
-
Reagent Quality: Ensure that your reagents, especially coupling agents and amines, are pure and dry. Moisture can significantly hinder many coupling reactions.
-
-
-
Side Reactions:
-
Potential Cause: The imidazole ring itself can participate in side reactions. For instance, N-alkylation can occur if your starting material is not appropriately protected.[10]
-
Troubleshooting Steps:
-
Protecting Groups: If you are observing undesired reactions at one of the imidazole nitrogens, consider using a protecting group that can be removed later in the synthetic sequence.
-
Choice of Base: The choice of base can influence the regioselectivity of reactions. Experiment with different organic or inorganic bases to minimize side product formation.[11]
-
-
-
Product Decomposition:
-
Potential Cause: Imidazole derivatives can be sensitive to harsh reaction conditions. Excessive heat or strong acidic/basic conditions can lead to decomposition.
-
Troubleshooting Steps:
-
Milder Conditions: Explore milder coupling agents or lower reaction temperatures.[12]
-
Work-up Procedure: Ensure that the work-up and purification steps are not exposing your compound to extreme pH for prolonged periods.
-
-
Issue 2: Difficulty in Purifying the Final Compound
Q: My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure imidazole-4-carboxamide.
A: Purification of imidazole derivatives can be challenging due to their polarity and potential for strong interactions with silica gel.
-
Tailing on Silica Gel Chromatography:
-
Potential Cause: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[13]
-
Troubleshooting Steps:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), into your eluent. This will neutralize the acidic sites on the silica and improve the peak shape of your compound.[13]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is often more suitable for the purification of basic compounds.[13]
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an effective alternative.[13]
-
-
-
Colored Impurities:
-
Potential Cause: Colored impurities can arise from oxidation of the imidazole ring or starting materials.[13]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and treat it with activated carbon to adsorb colored impurities. Hot filtration followed by recrystallization can be very effective.[13]
-
Inert Atmosphere: If you suspect oxidation is occurring during the reaction, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
-
Below is a decision tree to guide your purification strategy.
Strategies for Enhancing Biological Activity: A SAR-Guided Approach
Understanding the Structure-Activity Relationship (SAR) is paramount to rationally designing more potent imidazole-4-carboxamide derivatives. The following table summarizes key SAR insights gleaned from various studies.
| Position of Modification | General Observation for Enhanced Activity | Example Biological Activity | Supporting Evidence |
| N-1 of Imidazole Ring | Introduction of long alkyl chains can increase antiproliferative activity. | Anticancer | A dodecyl chain at the N-1 position showed significant inhibitory effects on cancer cell growth.[9] |
| C-5 of Imidazole Ring | Halogen substitution (e.g., chloro, bromo) can confer significant antiviral activity. | Antiviral | 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide displayed notable antiviral properties.[6] |
| Carboxamide Nitrogen | Substitution with aromatic or heteroaromatic rings can be crucial for activity. The nature of substituents on these rings (electron-withdrawing vs. electron-donating) fine-tunes the potency. | Anticancer, Antifungal | Electron-withdrawing groups (especially halogens) on a terminal phenyl ring were beneficial for improving antitumor activities.[2] N-cyano-1H-imidazole-4-carboxamide derivatives showed good antifungal activity.[12] |
| Overall Structure | Combining the imidazole-4-carboxamide core with other bioactive scaffolds (e.g., 4-phenoxypyridine) can lead to highly potent compounds. | Anticancer (c-Met inhibitors) | Hybrid molecules incorporating these two moieties yielded potent c-Met kinase inhibitors.[2] |
Based on these SAR principles, here is a workflow for designing your next generation of compounds:
Troubleshooting Your Biological Assays
Accurate and reproducible biological data is essential for advancing your project. This section addresses common issues encountered during the in vitro evaluation of imidazole-4-carboxamide derivatives.
Issue 1: Compound Precipitation in Assay Media
Q: My compound is soluble in DMSO, but it precipitates when I add it to the aqueous cell culture medium. How can I resolve this?
A: This is a common challenge with hydrophobic compounds. Here are several strategies to address poor aqueous solubility:
-
Optimize DMSO Concentration:
-
Guideline: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[14]
-
Procedure: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the assay medium.
-
-
Use of Surfactants or Co-solvents:
-
Guideline: Biologically compatible surfactants like Tween-80 or Pluronic F-127 can help to maintain the solubility of your compound.[14] Co-solvents such as polyethylene glycol (PEG) can also be effective.
-
Caution: Always run a vehicle control with the same concentration of the surfactant or co-solvent to ensure it does not affect the assay outcome.
-
-
pH Adjustment:
-
Guideline: The solubility of imidazole derivatives can be pH-dependent due to the basic nature of the imidazole ring.[15]
-
Procedure: For some compounds, slightly acidifying the assay medium (if compatible with your cells) can increase solubility.
-
Issue 2: Interpreting Cytotoxicity Data (e.g., from an MTT Assay)
Q: I have performed an MTT assay and have my IC50 values. What are the key considerations for interpreting these results?
A: The IC50 value is a crucial metric, but it should be interpreted with care.
-
Cell Line Specificity:
-
Distinguishing Cytotoxicity from Cytostatic Effects:
-
Consideration: An MTT assay measures metabolic activity and does not directly distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).
-
Recommendation: To confirm the mechanism of action, consider follow-up assays such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis.[9]
-
-
Therapeutic Window:
-
Consideration: A potent anticancer compound should ideally have a large therapeutic window, meaning it is highly toxic to cancer cells but has minimal toxicity to normal, non-cancerous cells.
-
Recommendation: Whenever possible, test your lead compounds on a non-cancerous cell line to assess their selectivity.[17]
-
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of an N-Substituted Imidazole-4-Carboxamide
This protocol describes a general method for the synthesis of an N-aryl imidazole-4-carboxamide from 1H-imidazole-4-carbaldehyde.
-
Step 1: Oxidative Esterification of 1H-Imidazole-4-carbaldehyde
-
To a solution of 1H-imidazole-4-carbaldehyde (1.0 eq) and a suitable phenol (1.2 eq) in a solvent such as toluene, add a catalyst system like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (0.1 eq) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq).
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture, and purify the resulting ester by column chromatography.
-
-
Step 2: Aminolysis of the Ester
-
Dissolve the purified ester (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the desired substituted aniline (1.5 eq).
-
Heat the reaction mixture to reflux and stir until the ester is fully consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted imidazole-4-carboxamide.[6]
-
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the steps for assessing the in vitro cytotoxicity of your imidazole-4-carboxamide derivatives.[16][18][19][20]
-
Cell Seeding:
-
Seed your chosen cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in culture medium.
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing different concentrations of your compounds to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).[16]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[19]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[16]
-
References
-
Imidazoles as potential anticancer agents - PMC - NIH. Available at: [Link]
-
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - MDPI. Available at: [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery - Semantic Scholar. Available at: [Link]
-
Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. Available at: [Link]
-
The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed. Available at: [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]
-
Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles - PubMed. Available at: [Link]
-
Structure−activity relationships of imidazole−pyridine scaffolds. - ResearchGate. Available at: [Link]
-
Carcinogenicity of the Antineoplastic Agent, 5-(3,3-Dimethyl-1-triazeno)-imidazole- 4-carboxamide, and Its Metabolites in Rats23 | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link]
-
4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies | RHAZES: Green and Applied Chemistry. Available at: [Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed. Available at: [Link]
-
Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Publishing. Available at: [Link]
-
Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Available at: [Link]
-
Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. Available at: [Link]
-
Anticancer Activity of the Amide- Imidazole Compound on Cancer Cell Lines: An In-Vitro Study - JCDR. Available at: [Link]
-
An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides - ResearchGate. Available at: [Link]
-
How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? Available at: [Link]
-
Turn-off fluorescence of imidazole-based sensor probe for mercury ions - RSC Publishing. Available at: [Link]
-
Synthesis and antiviral and antimicrobial activity of certain 1-.beta.-D-ribofuranosyl-4,5-disubstituted imidazoles - Sci-Hub. Available at: [Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]
-
Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC. Available at: [Link]
-
Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - MDPI. Available at: [Link]
- US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents.
-
Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Available at: [Link]
-
65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. Available at: [Link]
Sources
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- 2. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Reducing the Toxicity of Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments aimed at reducing the toxicity of fluorinated organic compounds. The stability of the carbon-fluorine (C-F) bond, while beneficial in many applications, presents a significant challenge for degradation and detoxification.[1][2] This resource synthesizes field-proven insights and established protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common issues that arise during defluorination experiments.
Q1: My reductive defluorination reaction has stalled or is showing low conversion. What are the likely causes?
A1: Stalled or incomplete reductive defluorination can stem from several factors:
-
Catalyst Deactivation: The catalyst is the most common culprit. Deactivation can occur through poisoning by impurities in the substrate or solvent, thermal degradation if the reaction temperature is too high, or fouling, where the catalyst surface is blocked by byproducts or starting material.[3] For instance, in hydrodefluorination (HDF) using palladium (Pd) catalysts, slow desorption of the defluorinated products can lower the catalyst's activity over time.[4]
-
Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., H₂, silanes, zinc powder) is critical. For particularly stable compounds like per- and polyfluoroalkyl substances (PFAS), a significant excess of the reductant may be necessary to drive the reaction to completion.[5][6]
-
Mass Transfer Limitations: In heterogeneous catalysis (e.g., a solid catalyst in a liquid solution), the rate at which the fluorinated compound and the hydrogen source reach the catalyst surface can be the rate-limiting step, leading to slow kinetics.[7]
-
Incorrect pH: The pH of the reaction medium can significantly influence both the substrate's adsorption onto the catalyst and the catalytic activity itself. For PFOA hydrodefluorination, lower pH can promote the reaction even if adsorption is stronger at higher pH.[4]
Q2: I'm working with a photocatalytic system, but the defluorination efficiency is poor. How can I improve it?
A2: Photocatalytic defluorination is highly sensitive to reaction conditions. Here are key areas to investigate:
-
Inadequate Photon Flux: Ensure your light source has the correct wavelength and intensity to excite your photocatalyst. The reaction will not proceed efficiently if the catalyst is not being activated.
-
Electron-Hole Recombination: A primary cause of low efficiency is the rapid recombination of photogenerated electrons and holes before they can react with the target compound.[8] The addition of a co-catalyst (like platinum to trap electrons) or a "hole scavenger" (like potassium iodide) can significantly enhance efficiency by preventing this recombination.[8]
-
Wrong Electron Donor/Solvent: The choice of electron donor or solvent is crucial. Some systems require specific donors to facilitate the reductive pathway. For example, a combination of 3-indole-acetic-acid and modified montmorillonite has been used successfully in certain PFOA degradation studies.[9]
-
Oxygen Presence: For reductive defluorination pathways, the presence of oxygen can be detrimental as it can scavenge the photogenerated electrons, inhibiting the reaction.[9] Running the reaction under anaerobic conditions is often necessary.[9]
Q3: How can I accurately confirm that C-F bond cleavage has occurred and quantify the extent of defluorination?
A3: Confirming and quantifying C-F bond cleavage requires specific analytical techniques:
-
Ion Chromatography (IC): This is the most direct method for quantifying the fluoride ion (F⁻) released into the reaction medium. An increase in F⁻ concentration over time is direct evidence of defluorination.
-
¹⁹F-NMR Spectroscopy: Fluorine Nuclear Magnetic Resonance is a powerful tool.[10] A decrease in the signal intensity of the parent fluorinated compound and the appearance of new signals corresponding to partially defluorinated intermediates or the disappearance of the signal altogether can track the reaction's progress.[10] It can also help identify the structure of fluorinated byproducts.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is essential for identifying and quantifying the parent compound and its various degradation products, especially for complex mixtures like those from PFAS degradation.[11][12] However, be aware that additives used in some degradation methods can interfere with LC-MS/MS analysis, causing matrix effects that compromise accuracy.[11][12] It is recommended to validate your analytical method by evaluating these matrix effects.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated compounds, GC-MS is an effective technique for separation and identification of reactants and products.
Q4: My drug candidate is showing toxicity due to metabolic defluorination. What strategies can I use to block this?
A4: Metabolic defluorination often occurs when cytochrome P450 enzymes oxidize a position on the molecule near a fluorine atom, leading to the release of toxic metabolites like fluoroacetate or fluoride ions.[13][14]
-
Metabolic Blocking: A common strategy is to replace metabolically labile hydrogens with fluorine atoms, as the C-F bond is much more resistant to oxidative metabolism.[15]
-
Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's access, preventing the reaction.
-
Structural Modification: Altering the molecule to avoid the formation of toxic metabolites is key. For example, if a fluoroethylamine moiety is causing toxicity, installing a fluorine at a different, metabolically stable position on the molecule can prevent the problematic metabolic pathway.[14]
Troubleshooting Guides
This section provides detailed, step-by-step guides for resolving specific experimental failures.
Guide 1: Troubleshooting Catalyst Deactivation in Hydrodefluorination (HDF)
Problem: You observe a promising initial reaction rate that quickly diminishes, or the reaction fails to reach completion despite sufficient reaction time. This points to catalyst deactivation.
Causality: Catalyst deactivation in HDF is often caused by poisoning, where species bind strongly to the active sites, or fouling, where the surface is physically blocked.[3] The thermodynamic strength of the metal-fluorine bond formed during the reaction can also contribute to the deactivation of certain catalysts.[16]
Troubleshooting Workflow: Catalyst Deactivation
Caption: A systematic workflow for diagnosing and resolving catalyst deactivation.
Step-by-Step Protocol for Diagnosing and Mitigating Deactivation
-
Rule out Obvious Issues (The "One Thing at a Time" Principle): Before assuming catalyst failure, verify that other parameters are correct.[17] Is the hydrogen supply adequate? Is the temperature controller accurate? Is the stirring mechanism functioning properly?
-
Hypothesize Catalyst Poisoning:
-
Cause: Impurities such as sulfur, halides (other than fluoride), or heavy metals in your starting material, solvent, or hydrogen gas can act as poisons.[3]
-
Action:
-
Rigorously purify your substrate using methods like recrystallization, distillation, or column chromatography.
-
Use high-purity, anhydrous solvents. The presence of water can interfere with some catalytic systems.[18]
-
If using hydrogen gas, pass it through an appropriate purification trap.
-
-
Validation: Re-run the reaction with purified materials. If the activity is restored or sustained for longer, poisoning was the likely cause.
-
-
Hypothesize Catalyst Fouling:
-
Cause: The catalyst surface becomes coated with carbonaceous deposits (coke) or high-molecular-weight byproducts, blocking active sites. Slow desorption of defluorinated products can also be a form of fouling.[4]
-
Action:
-
Carefully remove the catalyst from the reaction mixture. Analyze its surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to check for elemental deposits or Transmission Electron Microscopy (TEM) to visualize surface changes.
-
Experiment with changing the solvent or reaction temperature to improve the solubility and desorption of products and byproducts.
-
-
Validation: If analysis confirms surface deposits, modifying reaction conditions or choosing a catalyst with a different support material (e.g., one with larger pores) may be necessary.
-
-
Hypothesize Thermal Degradation (Sintering):
-
Cause: Operating at excessively high temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger, less active particles, a process known as sintering.[3]
-
Action:
-
Review the manufacturer's specifications for the catalyst's maximum operating temperature.
-
Systematically lower the reaction temperature in increments to find the minimum temperature required for efficient reaction.
-
-
Validation: If performance improves at a lower temperature, thermal degradation was likely the issue.
-
Guide 2: Optimizing Photocatalytic Defluorination of PFAS
Problem: You are attempting to degrade persistent PFAS compounds (e.g., PFOA, PFOS) using a photocatalyst (e.g., TiO₂, ZnO, Bi-based oxides), but the fluoride release is minimal, and the parent compound remains largely unchanged after several hours.
Causality: The extreme stability of the C-F bond in PFAS requires highly reactive species, such as hydrated electrons (e aq⁻), to initiate degradation.[19] Low efficiency typically means these reactive species are not being generated in sufficient quantities or are being consumed by side reactions.[6][20]
Experimental Workflow for Photocatalytic Optimization
Caption: Step-by-step workflow for enhancing photocatalytic PFAS degradation.
Step-by-Step Optimization Protocol
-
Ensure an Anaerobic Environment:
-
Rationale: Dissolved oxygen is a highly efficient electron scavenger. In a reductive degradation pathway, it will compete with your PFAS substrate for the photogenerated electrons, severely hindering the defluorination rate.[9]
-
Procedure: Before starting the irradiation, sparge the reaction solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen. Maintain a gentle, positive pressure of the inert gas over the solution for the duration of the experiment.
-
-
Introduce a Hole Scavenger (Electron Donor):
-
Rationale: The primary role of the hole scavenger is to irreversibly react with the photogenerated holes (h⁺), which prevents them from recombining with the electrons needed for the reduction of PFAS.[8]
-
Procedure: Add a suitable hole scavenger to your reaction mixture. Common and effective options include potassium iodide (KI), methanol, or formic acid. The optimal concentration will depend on your specific system and should be determined experimentally, but a good starting point is often in the millimolar range. For example, in a Pt-Bi₂O₄ system, KI was shown to be an effective electron donor that traps holes.[8]
-
-
Optimize Reaction pH:
-
Rationale: The pH of the solution affects the surface charge of the photocatalyst, which in turn influences its ability to adsorb the (often anionic) PFAS molecules. It can also alter the redox potential of the reactive species.
-
Procedure: Run a series of experiments at different initial pH values (e.g., pH 3, 5, 7, 9). Use dilute HCl or NaOH to adjust the pH. Monitor both the degradation of the parent compound and the release of fluoride ions to determine the optimal pH for your system.
-
-
Validate Analytical Methods for Complex Matrices:
-
Rationale: Degradation processes can create complex mixtures of byproducts and additives that interfere with analysis.[11][12] For example, surfactants used in some plasma-based degradation methods can severely compromise the accuracy of standard EPA methods for PFAS quantification.[11][12]
-
Procedure: Before analyzing your experimental samples, run a recovery matrix. Spike a known concentration of your target PFAS into a sample of your reaction medium after the reaction is complete (but without the initial PFAS). Analyze this sample to see if you can accurately recover the spiked amount. If recovery is poor, your analytical method needs to be adjusted, or a more robust method like EPA Method 1633, which shows lower interference from some additives, should be considered.[11]
-
Data Comparison: Effect of Additives on PFOA Defluorination
The following table illustrates the importance of optimizing reaction components, based on data synthesized from photocatalysis literature.
| Condition | Photocatalyst | Additive | Irradiation Time (h) | Defluorination Efficiency (%) |
| 1 | TiO₂ | None (Aerobic) | 6 | < 5% |
| 2 | TiO₂ | None (Anaerobic) | 6 | ~15% |
| 3 | Pt-Bi₂O₄ | KI (Anaerobic) | 6 | > 95%[8] |
| 4 | ZnO NCs | Acetic Acid Ligand | 24 | ~92%[21] |
This table is a representative summary and specific results will vary based on exact experimental conditions.
By systematically addressing these common failure points, researchers can significantly improve the efficiency and reliability of their experiments, accelerating progress in the critical field of fluorinated compound detoxification.
References
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Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils. (n.d.). Frontiers. Retrieved March 21, 2026, from [Link]
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Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System | ACS Measurement Science Au. (2025, January 22). ACS Publications. Retrieved March 21, 2026, from [Link]
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A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. (2023, May 9). MDPI. Retrieved March 21, 2026, from [Link]
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Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. (2025, January 8). ResearchGate. Retrieved March 21, 2026, from [Link]
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Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2024, August 14). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
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A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxid. (2022, February 5). Defense Technical Information Center. Retrieved March 21, 2026, from [Link]
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The optimization of the defluorination of 1 a. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Activating PFAS to Unlock Efficient Defluorination | Environmental Science & Technology. (2025, September 22). ACS Publications. Retrieved March 21, 2026, from [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
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Structural Dependence of Reductive Defluorination of Linear PFAS Compounds in a UV/Electrochemical System | Environmental Science & Technology. (2020, August 12). ACS Publications. Retrieved March 21, 2026, from [Link]
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Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
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Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. (2021, December 7). ACS Publications. Retrieved March 21, 2026, from [Link]
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Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
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Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]
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Photolysis Products of Fluorinated Pharmaceuticals. (2023, October 20). Wiley Online Library. Retrieved March 21, 2026, from [Link]
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Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). ACS Publications. Retrieved March 21, 2026, from [Link]
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Breaking C-F bonds in drugs. (2023, May 12). Hypha Discovery. Retrieved March 21, 2026, from [Link]
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Degradation breakthrough of stabilized compounds with C-F bonds. (n.d.). The Innovation. Retrieved March 21, 2026, from [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
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A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]
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Hydrodefluorination. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]
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Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones | Organic Letters. (2025, May 9). ACS Publications. Retrieved March 21, 2026, from [Link]
-
New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage | JACS Au. (2025, February 7). ACS Publications. Retrieved March 21, 2026, from [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021, November 22). MDPI. Retrieved March 21, 2026, from [Link]
-
Photocatalytic defluorination of perfluoroalkyl substances by surface-engineered ZnO nanocrystals. (2025, December 12). ResearchGate. Retrieved March 21, 2026, from [Link]
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Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. (2025, March 15). Oxford Academic. Retrieved March 21, 2026, from [Link]
-
Electrosynthetic C–F bond cleavage. (2022, August 3). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
-
Theoretical analysis of C–F bond cleavage mediated by cob[I]alamin-based structures. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]
-
Photocatalytic reductive defluorination of perfluorooctanoic acid in water under visible light irradiation: the role of electron donor. (n.d.). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]
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Common Troubleshooting Tips. (2023, August 29). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]
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Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. (2026, March 13). LCGC International. Retrieved March 21, 2026, from [Link]
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Decisive Steps of the Hydrodefluorination of Fluoroaromatics using [Ni(NHC)2]. (2025, August 6). ResearchGate. Retrieved March 21, 2026, from [Link]
-
About Workup. (n.d.). University of Rochester. Retrieved March 21, 2026, from [Link]
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Technical Support Center: Optimization of In-Vitro Assay Conditions for Novel Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing in-vitro assays for novel compounds. Robust assay development is the cornerstone of a successful drug discovery campaign, ensuring that the data generated is both reliable and reproducible. This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the critical reasoning behind each experimental step.
Section 1: Foundational FAQs
This section addresses the high-level questions that form the basis of a well-designed and validated in-vitro assay.
Q1: What is the Z'-factor, and why is it a more reliable metric for assay quality than the signal-to-background ratio?
A1: The Z'-factor (or Z-prime) is a statistical parameter that has become the gold standard for quantifying the quality and suitability of a high-throughput screening (HTS) assay.[1] Unlike the simpler signal-to-background (S/B) or signal-to-noise (S/N) ratios, which only consider the magnitude of the signals, the Z'-factor provides a more complete picture by incorporating the variability of the data.[2]
-
Causality: An assay can have a high S/B ratio but still be unreliable if the positive or negative control signals have high variability (large standard deviations). This variability can lead to an overlap between the control populations, making it impossible to confidently distinguish a "hit" from background noise. The Z'-factor formula accounts for both the dynamic range (the difference between the control means) and the data variation (the standard deviations of both controls).[1][3]
The formula for Z'-factor is: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Data Interpretation Table:
| Z'-Factor Value | Interpretation | Action Required |
| > 0.5 | Excellent Assay | Assay is robust and suitable for HTS.[2][4] |
| 0 to 0.5 | Marginal Assay | The assay may be acceptable but requires optimization to reduce variability or increase the dynamic range.[4][5] |
| < 0 | Unacceptable Assay | Significant overlap exists between controls; the assay is not suitable for screening.[4] |
A Z'-factor value should be calculated for every assay plate to ensure consistent performance throughout a screening campaign.[3]
Q2: What is the maximum acceptable final concentration of Dimethyl Sulfoxide (DMSO) in a cell-based assay?
A2: This is a critical parameter, as DMSO, while an excellent solvent, can exert significant biological effects on its own. There is no single universal maximum, as tolerance is highly dependent on the specific cell type and the duration of exposure.[6] However, a widely accepted "gold standard" is to keep the final concentration of DMSO at or below 0.1% .[6]
-
Expertise & Causality: At concentrations above 0.5%–1.0%, DMSO can induce cellular stress, alter membrane permeability, inhibit cell proliferation, and even cause cytotoxicity.[7][8][9] These effects can confound results, making it impossible to determine if an observed effect is due to the novel compound or the solvent. Even at concentrations between 0.1% and 1%, sensitive cell lines may show altered morphology or function, especially with longer incubation times.[7] Some cell lines have been shown to tolerate up to 0.5%, but this must be empirically determined.[6][9]
Best Practice: Always run a "vehicle control" — cells treated with the same final concentration of DMSO used in the compound wells, but without the compound itself. This allows you to subtract any solvent-induced effects from your compound's activity. It is crucial to perform a DMSO tolerance experiment for your specific cell line during assay development.[6]
Q3: My novel compound is poorly soluble in aqueous buffer. What are my options?
A3: Poor aqueous solubility is a major challenge in drug discovery, as a precipitated compound is not available to interact with its target, leading to underestimated potency and unreliable data.[10][11]
-
Initial Steps: The first step is to ensure you are measuring kinetic solubility , which is more relevant for in-vitro assays where compounds are diluted from a DMSO stock.[11][12]
-
Solvent Optimization: While DMSO is the most common solvent, other organic solvents like polyethylene glycol (PEG) or glycerol can be explored, but their compatibility with the assay and target protein must be verified.[13]
-
Assay Buffer Modification: Sometimes, small changes to the assay buffer pH or the inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations can improve solubility. However, these additives can also affect protein function and must be validated.
-
Structural Modification: In the long term, medicinal chemistry efforts may be required to improve the solubility of the compound series through structural modifications.[13]
Trustworthiness: Always visually inspect your assay plates (if possible) or use a method like nephelometry to check for compound precipitation at the final assay concentration.[14] Low solubility can also lead to compound aggregation, which is a common cause of false-positive hits in screening campaigns.
Section 2: Troubleshooting Guide: Assay Performance
This section provides a systematic approach to diagnosing and solving common issues related to overall assay performance.
Problem 1: High Well-to-Well Variability & Low Z'-Factor
You've run your assay controls, but the data is noisy, the standard deviations are high, and the Z'-factor is below 0.4.
-
Causality: High variability is a critical failure point that masks real biological effects. The root cause can stem from inconsistent liquid handling, environmental gradients across the microplate, or unstable reagents.
Caption: Workflow for identifying compound fluorescence interference.
Problem 4: The Potency of My Compound Decreases in the Presence of Serum
Your compound is potent in a biochemical assay or a cell-based assay using serum-free media, but the IC50/EC50 value increases dramatically when you use media containing Fetal Bovine Serum (FBS) or human serum.
-
Causality: This phenomenon, known as an "IC50 shift," is most often caused by plasma protein binding (PPB) . [15]Many drug compounds, especially lipophilic ones, bind avidly to proteins like albumin, which are abundant in serum. [16]Only the unbound, or "free," fraction of a drug is available to engage its target and exert a pharmacological effect. [16][17]High protein binding effectively lowers the free concentration of your compound, making it appear less potent.
-
Perform an IC50 Shift Assay: Determine the compound's potency (IC50) in parallel assays containing different concentrations of serum or purified albumin (e.g., 0%, 1%, 5%, 10% FBS, or physiological 4% human serum albumin).
-
Evaluate the Shift: A significant increase in IC50 with increasing serum concentration is a strong indicator of protein binding. While some shift is expected for most compounds, a very large shift can be problematic for in-vivo efficacy.
-
Consider the "Free Drug" Hypothesis: While it's generally assumed that only the free drug is active, some exceptions exist where the protein-bound drug may still have some activity. [18]However, for initial optimization, correcting for the free fraction is the standard approach.
-
Prioritize for Lead Optimization: This assay provides a simple, early assessment of a compound's potential for high PPB, which is a critical parameter for predicting in-vivo pharmacokinetics and pharmacodynamics. [15][17]Compounds with extremely high binding may be de-prioritized or flagged for medicinal chemistry efforts to reduce this property.
References
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Three Ways To Reduce Microplate Edge Effect. (2014). WellPlate.com. [Link]
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Dolan, K., et al. (n.d.). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. PMC. [Link]
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Cell Culture FAQ: How to reduce the edge effect in plates?. (n.d.). Eppendorf Japan. [Link]
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Eliminate the Edge Effect with the MIC-101. (n.d.). Embrient. [Link]
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DMSO in cell based assays. (2025). Scientist Solutions. [Link]
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The edge effect in microplate assays. (2023). Wako Automation. [Link]
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The Z prime value (Z´). (2025). BMG LABTECH. [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). KEYENCE. [Link]
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What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]
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The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]
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Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs. [Link]
-
The Problems with the Cells Based Assays. (2012). SciTechnol. [Link]
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Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. (n.d.). SCIRP. [Link]
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Influence of serum protein binding on the in vitro activity of anti-fungal agents. (n.d.). PubMed. [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). NCBI - NIH. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (n.d.). SciELO. [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. (n.d.). PMC. [Link]
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Assay Guidance Manual. (n.d.). NCBI Bookshelf - NIH. [Link]
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General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. (n.d.). Springer. [Link]
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A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. (2004). PubMed. [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
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Cell-Based Assays Keep Growing. (2018). Biocompare: The Buyer's Guide for Life Scientists. [Link]
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The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix. [Link]
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Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. [Link]
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Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf. [Link]
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Nuisance compounds in cellular assays. (n.d.). PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC78552 nuisance-compounds-in-cellular-assays/]([Link] nuisance-compounds-in-cellular-assays/)
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Deriving Protein Binding-Corrected Chemical Concentrations for In Vitro Testing. (2023). Wiley Online Library. [Link]
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Protein Binding. (n.d.). Frontage Laboratories. [Link]
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Technical Support Center: Addressing Off-Target Effects of Imidazole-Based Drugs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based compounds. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this important class of molecules. Our goal is to move beyond simple protocols and provide a framework for understanding, identifying, and mitigating unintended biological activities, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental mechanisms that drive the off-target activities of imidazole-containing molecules. Understanding these principles is the first step toward rational troubleshooting and intelligent assay design.
Q1: Why are imidazole-based drugs prone to off-target effects, particularly with Cytochrome P450 enzymes?
A: The nitrogen atoms in the imidazole ring are key to both its intended therapeutic action and its potential off-target effects. Specifically, the non-protonated nitrogen atom (N-3) in the imidazole ring is an excellent coordinator of the heme iron found in the active site of all Cytochrome P450 (CYP) enzymes.[1][2] This coordination can lead to potent, often reversible, inhibition of CYP activity.[3] Because CYP enzymes are responsible for metabolizing a vast majority of xenobiotics and endogenous compounds, this inhibition is a primary cause of drug-drug interactions (DDIs).[2][4] For example, antifungal imidazoles like ketoconazole and clotrimazole are well-documented, strong inhibitors of CYP3A4, a critical enzyme for drug metabolism.[4]
Q2: My imidazole compound is showing signs of cardiotoxicity in early screens. What is the likely off-target culprit?
A: The most probable cause of cardiotoxicity from a small molecule is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to a dangerous arrhythmia known as Long QT Syndrome.[5][6] Many imidazole-containing drugs, such as the antifungal miconazole, have been shown to directly inhibit the hERG channel.[5] The mechanism involves the drug binding within the channel's inner pore, often interacting with key aromatic residues like Tyrosine 652 (Y652) and Phenylalanine 656 (F656), thereby physically obstructing the flow of potassium ions.[5][7]
Q3: We designed an imidazole-based inhibitor for a specific kinase, but it's affecting multiple signaling pathways. Is this common?
A: Yes, this is a very common challenge. The ATP-binding pocket is highly conserved across the human kinome.[8][9] While your compound may have high affinity for the intended kinase, it can often bind to the ATP pockets of other kinases with varying potency, leading to a broad "off-target" kinase profile.[10] This polypharmacology can result in unexpected biological responses, pathway activation or inhibition, and potential toxicity.[10][11] Therefore, comprehensive kinase selectivity profiling is a mandatory step in the development of any kinase inhibitor.[9][12]
Q4: Beyond CYPs, hERG, and kinases, what other off-target mechanisms should I be aware of?
A: While the "big three" are the most frequent offenders, several other mechanisms can contribute to off-target toxicity:
-
Mitochondrial Toxicity: Some imidazole and triazole agents, particularly ketoconazole, have been shown to impair mitochondrial function. This can occur by decreasing the mitochondrial membrane potential, inhibiting complexes of the electron transport chain, and leading to the accumulation of reactive oxygen species (ROS), ultimately triggering apoptosis.[13][14][15]
-
Calmodulin (CaM) Inhibition: Imidazole derivatives can act as competitive antagonists of calmodulin, a highly conserved calcium-binding protein that mediates Ca2+ signaling in all eukaryotic cells.[16] Since CaM regulates a vast number of cellular processes, its inhibition can lead to complex and unpredictable downstream effects.[16]
-
DNA Binding: Certain N-methylpyrrole-N-methylimidazole polyamides are designed to bind the minor groove of DNA. While highly sequence-specific, their relatively short binding motifs mean that non-unique genomic binding is possible, potentially leading to off-target gene expression changes.[17][18]
Section 2: Troubleshooting Guide - From Observation to Action
This section provides a structured, question-and-answer approach to common experimental problems. It is designed to guide you through a logical process of elimination and investigation.
Workflow for Investigating Unexpected Cytotoxicity
The following diagram outlines a systematic approach to diagnosing the root cause of unexpected cell death or anti-proliferative effects observed in your experiments.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q: My results show significant variability between experiments. How do I troubleshoot this?
A: Variability often points to issues with compound stability or experimental setup.
-
Verify Compound Integrity: First, confirm the purity (>95%) and structural identity of your compound stock using LC-MS and NMR.
-
Assess Stability in Assay Media: Imidazole compounds can be unstable in aqueous, high-pH, or light-exposed conditions. Incubate your compound in the complete cell culture media for the duration of your experiment (e.g., 24, 48, 72 hours) and analyze its concentration and purity by LC-MS at different time points. Degradation can lead to a loss of potency and introduce new, active impurities.
-
Check DMSO Concentration: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is below a level that impacts cell health (usually <0.5%).[19]
-
Review Cell Handling: Inconsistent cell passage number, seeding density, or cell health can dramatically affect assay results. Adhere to a strict, standardized cell culture protocol.
Q: I've identified a potent off-target kinase interaction. What are my next steps?
A: Identifying an off-target interaction is a critical step. The next phase involves validation and mitigation.
-
Orthogonal Assay Validation: Confirm the interaction using a different assay format. If the initial hit was from a biochemical assay (e.g., measuring ADP production), validate it in a cell-based assay that measures the phosphorylation of a known substrate of that kinase (e.g., a Western blot or a reporter assay).[20] This confirms the compound is cell-permeable and active in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small set of analogs of your primary compound. The goal is to find a modification that reduces or eliminates the off-target activity while maintaining the desired on-target potency. This process, known as "designing out" off-target effects, is a cornerstone of medicinal chemistry.[21]
-
Counter-Screening: If the off-target kinase is known to produce a specific phenotype (e.g., toxicity), run a specific assay for that phenotype to see if your compound recapitulates it. This provides a functional link between the off-target binding and a cellular outcome.
Section 3: Key Experimental Protocols
Here we provide streamlined, step-by-step methodologies for core assays used to investigate off-target effects.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)
-
Principle: This is a rapid, high-throughput screening method to assess if a compound inhibits major CYP isoforms. A fluorescent substrate is metabolized by the CYP enzyme into a fluorescent product. An inhibitor will reduce the rate of product formation.
-
Self-Validation: The protocol includes positive control inhibitors (e.g., ketoconazole for CYP3A4) and negative controls (vehicle) on every plate. A successful assay will show a Z' factor > 0.5, indicating a robust assay window.
Materials:
-
Recombinant Human CYP Isoforms + Reductase (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorescent Substrates (e.g., BFC for CYP3A4)
-
NADPH Regeneration System
-
Potassium Phosphate Buffer
-
Test Compound and Positive Control Inhibitor
-
Black 96- or 384-well plates
-
Fluorescence Plate Reader
Methodology:
-
Compound Plating: Prepare serial dilutions of your test compound and the known positive control inhibitor in buffer. Plate these into your microplate. Add a "vehicle only" (e.g., 0.1% DMSO) control.
-
Enzyme Preparation: In a separate tube, prepare the master mix containing the CYP enzyme/reductase mixture and the NADPH regeneration system in potassium phosphate buffer.
-
Incubation 1 (Test Compound + Enzyme): Add the enzyme master mix to the wells containing the test compound. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the fluorescent substrate in buffer. Add this to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the % activity vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based hERG Channel Assessment (Fluorescent Membrane Potential Assay)
-
Principle: This screening assay uses a cell line stably expressing the hERG channel and a fluorescent dye that is sensitive to changes in membrane potential. hERG channel blockers prevent K+ efflux, causing membrane depolarization, which is detected as an increase in fluorescence. This is a higher-throughput alternative to manual patch-clamp electrophysiology.[22]
-
Self-Validation: The assay must include a potent, known hERG blocker (e.g., E-4031) as a positive control and a vehicle control. The dose-response of the positive control should be consistent with historical values.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Fluorescent Membrane Potential Dye Kit
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
Test Compound and Positive Control (e.g., E-4031)
-
Potassium Chloride (for depolarization step)
-
Fluorescence Plate Reader with liquid handling capabilities
Methodology:
-
Cell Plating: Seed the hERG-expressing HEK293 cells into black, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the membrane potential dye diluted in assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Add serial dilutions of the test compound and controls to the plate. Incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Take a baseline fluorescence reading using the plate reader.
-
Depolarization & Signal Reading: Use the plate reader's injector to add a high-potassium solution to all wells. This forces the hERG channels to open. Immediately begin reading the fluorescence signal kinetically for 5-10 minutes. The dye will enter the depolarized cells, increasing the signal. hERG blockers will prevent repolarization, resulting in a sustained high fluorescence signal.
-
Data Analysis:
-
Calculate the peak fluorescence signal change from baseline for each well.
-
Normalize the data to the vehicle (0% inhibition) and a saturating concentration of the positive control (100% inhibition).
-
Plot the % inhibition vs. log[compound concentration] and fit the curve to determine the IC50 value.
-
Section 4: Data Interpretation and Mitigation Strategies
The output of your screening assays is not just a number, but a guide for the next steps in your research program.
Summary of Common Off-Target Liabilities
| Off-Target Family | Key Examples | Consequence / Phenotype | Recommended Primary Assay |
| Cytochrome P450s | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | Drug-Drug Interactions (DDIs), Altered Pharmacokinetics.[3][4] | Recombinant Enzyme Fluorometric/Luminescent Assay |
| Cardiac Ion Channels | hERG (KCNH2) | Cardiotoxicity, Long QT Syndrome, Arrhythmia.[5][6] | Automated Patch-Clamp or Fluorescent Membrane Potential Assay |
| Protein Kinases | VEGFR2, Src, EGFR | Unintended anti-proliferative or pro-survival signals, toxicity.[10][11] | Broad Biochemical Kinase Panel (e.g., >100 kinases) |
| Mitochondria | Electron Transport Chain Complexes | Hepatotoxicity, General Cytotoxicity via apoptosis, oxidative stress.[14][23] | High-Content Imaging (Membrane Potential), Seahorse Assay (Oxygen Consumption) |
| Calmodulin | CaM | Diverse and complex effects on Ca2+ signaling pathways.[16] | In vitro CaM-dependent enzyme activity assay (e.g., calcineurin) |
Visualizing Core Off-Target Mechanisms
Caption: Core mechanisms of common imidazole off-target interactions.
References
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Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. [Link]
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Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Glick, M. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. [Link]
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Kots, E., et al. (2015). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]
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Chang, R. L., Xie, L., Bourne, P. E., & Palsson, B. O. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]
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Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions. [Link]
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Gleeson, M. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences. [Link]
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Akinyelu, J., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications. [Link]
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Verras, A., & Ortiz de Montellano, P. R. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Portland Press. [Link]
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Maurice, M., Pichard, L., Daujat, M., Fabre, I., Joyeux, H., Domergue, J., & Maurel, P. (1992). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. The FASEB Journal. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River. [Link]
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Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
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Drici, M. D., et al. (2005). Blockade of HERG Cardiac K+ Current by Antifungal Drug Miconazole. British Journal of Pharmacology. [Link]
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Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica. [Link]
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Leys, D., et al. (2019). Novel insights into P450 BM3 interactions with FDA-approved antifungal azole drugs. Scientific Reports. [Link]
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seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
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BG Chemie. (2006). TOXICOLOGICAL EVALUATIONS - Imidazole. Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]
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Lin, J., & Nagase, H. (2020). The Road Not Taken with Pyrrole-Imidazole Polyamides: Off-Target Effects and Genomic Binding. Biomolecules. [Link]
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Drici, M. D., et al. (2005). Blockade of HERG cardiac K + current by antifungal drug miconazole. ResearchGate. [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Preprints.org. [Link]
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Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Barmentlo, S. H., et al. (2020). Calmodulin inhibition as a mode of action of antifungal imidazole pharmaceuticals in non-target organisms. Toxicology Research. [Link]
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Felser, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). Molecules. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Felser, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences. [Link]
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A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development. [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). Molecules. [Link]
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An, F., & Horvath, P. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. [Link]
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Felser, A., et al. (2017). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. ResearchGate. [Link]
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Wang, J., et al. (2011). Fluconazole inhibits hERG K+ channel by direct block and disruption of protein trafficking. Pharmacological Research. [Link]
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Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. (2023). Pharmacology & Therapeutics. [Link]
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Atkins, A., et al. (2021). Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers in Genome Editing. [Link]
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El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences. [Link]
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Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]
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Lin, J., et al. (2019). Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach. PLOS ONE. [Link]
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Imidazoles as potential anticancer agents. (2022). RSC Medicinal Chemistry. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Lin, J., et al. (2019). Estimating genome-wide off-target effects for pyrrole-imidazole polyamide binding by a pathway-based expression profiling approach. PLOS ONE. [Link]
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Improving metabolic stability of imidazole drug candidates
Welcome to the DMPK Technical Support Center. As drug development professionals, you know that while the imidazole ring is a privileged pharmacophore for target coordination, its electron-rich nature and exposed nitrogen atoms often lead to severe metabolic liabilities.
This guide is designed to help you diagnose the root cause of imidazole instability and implement field-proven chemical and biological strategies to rescue your lead candidates.
Diagnostic Workflow: Identifying the Liability
Before synthesizing new analogs, you must determine whether your candidate is falling victim to Phase I (CYP450) or Phase II (UGT) metabolism. Use the workflow below to guide your LC-MS/MS interpretation and direct your medicinal chemistry strategy.
Workflow for diagnosing and resolving imidazole metabolic liabilities via LC-MS/MS.
Troubleshooting & FAQs
Q1: My imidazole candidate shows rapid clearance in human liver microsomes (HLM). LC-MS/MS indicates a +16 Da shift followed by ring scission. What is the mechanism, and how do I fix it? Causality & Mechanism: A +16 Da mass shift followed by ring opening (yielding hydantoin or substituted urea derivatives) is the hallmark of Cytochrome P450 (CYP)-mediated oxidation[1]. The imidazole ring is electron-rich, making the C2, C4, and C5 positions highly susceptible to CYP-mediated epoxidation or direct hydroxylation[2]. Resolution:
-
Electronic Deactivation: Incorporate electron-withdrawing groups (EWGs) such as fluorine (-F) or trifluoromethyl (-CF3) onto the ring. By pulling electron density away from the imidazole π-system, you increase the activation energy required for CYP-mediated oxidation[3].
-
Steric Shielding: Introduce bulky alkyl or aryl groups adjacent to the vulnerable carbon. This physically blocks the CYP active site from accessing the ring[3].
Q2: We observed excellent stability in rat and dog microsomes, but the compound is rapidly cleared in HLM with a +176 Da mass shift. Why is there a species discrepancy? Causality & Mechanism: A +176 Da shift indicates N-glucuronidation[4]. Imidazoles are highly susceptible to direct conjugation at the nitrogen atom. The severe species discrepancy occurs because N-glucuronidation of aromatic N-heterocycles is primarily catalyzed by UGT1A4 and UGT2B10[5]. These enzymes are highly expressed and active in humans but have very low orthologous activity in rodents and dogs[4]. Resolution:
-
Adjacent Steric Hindrance: Substitute the carbons adjacent to the nucleophilic nitrogen. For example, a methyl group at the C2 or C4 position can sterically hinder the UGT enzyme from transferring the bulky glucuronic acid moiety[6].
-
Bioisosteric Replacement: If steric blocking reduces target affinity, replace the imidazole with a bioisostere that has a lower pKa or altered lone-pair geometry, such as a 1,2,4-triazole or an oxadiazole[7].
Q3: We replaced our imidazole with a triazole to stop N-glucuronidation, but we lost target affinity. Why did this happen? Causality & Mechanism: Imidazole nitrogen atoms often coordinate directly with targets (e.g., hydrogen bonding or metal coordination in the target's active site). Triazoles alter the pKa, dipole moment, and the vector of the nitrogen lone pairs[7]. Resolution: Try a 1,2,4-oxadiazole, which often better mimics the molecular planarity and dipole moment of the original pharmacophore while maintaining resistance to UGT conjugation[7].
Quantitative Impact of Structural Modifications
The following table summarizes the typical impact of optimization strategies on metabolic stability.
| Modification Strategy | Structural Change | Primary Liability Mitigated | Representative HLM t1/2 (min) | Intrinsic Clearance ( CLint ) |
| Baseline | Unsubstituted Imidazole | CYP Oxidation & UGT Conjugation | < 15 | High |
| Steric Shielding | C2 or C4 Methylation | CYP-mediated Ring Scission | 35 - 45 | Moderate |
| Electronic Deactivation | C4-Trifluoromethylation | CYP-mediated Epoxidation | 50 - 65 | Low |
| Bioisosteric Replacement | 1,2,4-Triazole Core | UGT N-Glucuronidation | > 120 | Very Low |
Standard Operating Procedure (SOP)
Protocol: Self-Validating HLM Stability & Metabolite ID Assay
Why this protocol is self-validating: To trust your clearance data, the assay must prove its own viability. This protocol includes Alamethicin to ensure UDPGA is not rate-limited by vesicular transport (validating that a negative glucuronidation result is a true negative). It also runs parallel control incubations (Midazolam for CYP3A4, Medetomidine for human-specific UGT2B10/UGT1A4[5]) to validate the metabolic competence of the specific microsome batch.
Step 1: Reagent Preparation
-
Thaw pooled Human Liver Microsomes (HLM, 20 mg/mL) on ice.
-
Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Phase I Cofactor: Prepare 10 mM NADPH in buffer.
-
Phase II Cofactor: Prepare 5 mM UDPGA with 25 µg/mL Alamethicin (pore-forming peptide).
Step 2: Incubation Assembly & Controls
-
Mix HLM (final concentration 1 mg/mL) with the test imidazole candidate (final 1 µM, <0.1% DMSO) in the phosphate buffer.
-
Self-Validation Check: Set up two parallel control tubes.
-
Control A: Midazolam (1 µM) to validate CYP3A4 activity.
-
Control B: Medetomidine (1 µM) to validate UGT2B10/UGT1A4 N-glucuronidation activity.
-
Step 3: Reaction Initiation & Sampling
-
Pre-incubate all mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (for Phase I screening) or NADPH + UDPGA + Alamethicin (for comprehensive Phase I + II screening).
-
At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.
-
Immediately quench the reaction by pipetting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Step 4: Sample Processing & LC-MS/MS Analysis
-
Centrifuge quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.
-
Quantification: Monitor parent compound depletion to calculate t1/2 and CLint .
-
Mass Balance & MetID: Perform a full-scan MS/MS (Data-Dependent Acquisition) to identify +16 Da (oxidation) and +176 Da (glucuronidation) mass shifts. If parent depletion exceeds metabolite appearance, investigate non-specific binding or chemical instability.
References[2] Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD_Gjw8AnhQWn3zuq1g8u5lwQVEo8W0eeZM-0BedhoRu5H3KZdXGN29DsmzFGWTEKOIEAYG0kbBAbz93bn3j610QYv2hcJUactaqRCXzpkZ7mvjKkyovzghdwBCC6Ykxkv7WQoKzrBwR2Z_jLexehcGOR1X_TTRrUJ5GOBEASE8rISY9KtBawQAePAbBEhpfLZkaxVT0_rH9klT6k=[1] Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology (ACS Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZfsKjiEgWenNnWoBSjXBEi75_HoHssF2zi_Px4DrFU-XLsNEV0gBesUu1nPZNTfIuZJCiDFwEFrVYuthLHlzavg6FP3fXsUaRBVGyz3tkPfupM0zK09cqoHrhfz9UplLmDaemGA==[6] N-glucuronidation reactions. II. Relative N-glucuronidation reactivity of methylbiphenyl tetrazole, methylbiphenyl triazole, and methylbiphenyl imidazole in rat, monkey, and human hepatic microsomes. PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdWoCoivhzmGl9SedNDuXuHF7J-Y8u9UlCkOqPc1jW524izyB2-jpO-qronkJUZx6DFpQZA0xB0D6UWqWpk7guk7dQvt3H1L6T92uJz_cgZLLr9x9GeWDbbT35_UzinhyMbxk=[3] Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxk_GW3W6rWBZoc6oczxulsQSiRG-x3KG2B5jnzvVR18zv9IYiruSjYC0iDaAn7ygNlPiw9vOMnqruRxBA1oiTZa2oWqdo0u_M8JQNp7NXBEwmwmrLOZf-2ZR1PDQzTvC4Is-T4IsGzQFUgh9rFzH9bogSVmeYa3xaVc1dY9fnBXRnQ7iXbdWBrt94wAYsYWHSljnF9z5dNDvArGUoPEkQvnO[7] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUCWFn89rtGyoRPuoZNuq4LtgDlRKw5hjmLH4_yiWxQ52n-mdJdU8fmpoAXjpEfGJqLIcargmswcIx0u-PhPshh7_txOFwNC2sE-4cZSAYnJST-NMJycPIo4h14EA4A9ssT1R03IFivTkE770=[5] N-Glucuronidation of Drugs and Other Xenobiotics. University of Helsinki.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH88mnWNIW1bnU3FH24cKWKFGP8LslIMVIw1Ucy8cpRpMXq6v4r0un-1P6g2eP0AOg5v739bTTo4PNoPWRnwk6v5nH8S-dWebb1hPSzwK7QtNa-LttgaK3XCnuBL8-kVorFwLpSyVIfN7yw_M7eNaF9TLbaHH6MxtGA2Masqc1tDJtWPwVvIbmBsA6j1JGGFat1ZzJ2JI0FRsVKqAM=[4] N-glucuronidation: the human element. Hypha Discovery.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvLoUIztYGHx90X9tTgMLSC3ezhmS7lfcGkrrPY0ypB73BU59U0IuKClJxyoIzTA2oly8LeZcZPdEe_-Kji0Y_slW8pceuNgXwlbmxkRxNMbNRPAPDng_2Yn_o4ukR4_TcyTGNwllYXL-3UdJHUuIBLhpGdEYFMkuKp7U0N9Ivaqekog==
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- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Fluorinated Compounds
Welcome to the Technical Support Center for the analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these unique chemical entities. The content is structured to provide not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and refine your analytical methods effectively.
Introduction: The Challenge of Fluorinated Compound Analysis
Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), present significant analytical challenges due to their vast number, diverse chemical properties, and their ubiquitous presence at trace levels in various matrices.[1][2][3] These "forever chemicals" are exceptionally persistent in the environment and can bioaccumulate, leading to increasing regulatory scrutiny and the need for highly sensitive and robust analytical methods.[1][3] This guide will address common issues encountered during sample preparation, chromatographic separation, and mass spectrometric detection, providing practical solutions and in-depth explanations.
Section 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is critical for accurate and reproducible analysis of fluorinated compounds. The primary goals are to isolate the target analytes from complex matrices, concentrate them to detectable levels, and minimize interferences and contamination.[4]
Frequently Asked Questions (FAQs): Sample Preparation
Q1: What are the most common sources of background contamination with PFAS, and how can I minimize them?
A1: Background contamination is a major challenge in PFAS analysis because these compounds are widely used in laboratory consumables and equipment.[2][5] Common sources include PTFE-containing materials (e.g., vial caps, tubing, and filters), solvents, and even dust in the laboratory environment.
Troubleshooting & Prevention:
-
Audit Your Lab Supplies: Systematically evaluate all materials that come into contact with your sample. Use polypropylene or high-density polyethylene (HDPE) containers for sample collection and storage.[6]
-
"PFAS-Free" Consumables: Whenever possible, use certified "PFAS-free" vials, caps, tubing, and solvents.
-
Solvent Blanks: Regularly analyze solvent blanks to check for contamination from your reagents and instrument.
-
Instrument Modification: Consider installing a delay column to chromatographically separate background PFAS contamination originating from the LC system from the analytes in your sample.[7]
Q2: Which sample extraction technique is best for my matrix?
A2: The choice of extraction technique depends on the sample matrix (e.g., water, soil, tissue, food) and the specific fluorinated compounds of interest.[8] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common methods.[4]
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique for concentrating and purifying PFAS from liquid samples.[4][8] Weak anion exchange (WAX) SPE cartridges are often recommended for their ability to retain a broad range of PFAS.
-
Liquid-Liquid Extraction (LLE): LLE is a viable alternative, particularly for aqueous samples, where PFAS are transferred from the aqueous phase to an organic solvent.[4]
Experimental Protocol: Solid-Phase Extraction (SPE) for Drinking Water (Based on EPA Method 537.1)
-
Sample Collection: Collect a 250 mL water sample in a polypropylene bottle containing the appropriate preservative.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.
-
Sample Loading: Pass the entire 250 mL sample through the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a mild buffer to remove interferences.
-
Elution: Elute the trapped PFAS analytes with a small volume of a suitable organic solvent (e.g., methanol with a small percentage of basic modifier).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of injection solvent (typically methanol/water).[4]
Q3: How do I deal with matrix effects that suppress or enhance my signal?
A3: Matrix effects, where other components in the sample interfere with the ionization of the target analytes in the mass spectrometer, are a common problem.[9]
Troubleshooting & Mitigation:
-
Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components.
-
Improved Cleanup: Incorporate additional cleanup steps after extraction, such as using graphitized carbon black (GCB) or other sorbents to remove specific interferences.
-
Isotope Dilution: Use isotopically labeled internal standards for each analyte. These standards co-elute with the native analytes and experience the same matrix effects, allowing for accurate quantification.
Troubleshooting Guide: Sample Preparation
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background levels of PFAS in blanks | Contaminated solvents, reagents, or labware (e.g., PTFE). | Test all solvents and reagents for PFAS. Use polypropylene or HDPE plastics. Install a delay column in the LC system.[7] |
| Poor recovery of analytes | Inefficient extraction; Analyte breakthrough during SPE; Analyte loss during evaporation. | Optimize SPE method (sorbent type, pH, elution solvent). Ensure sample loading flow rate is not too high. Use a gentle nitrogen stream for evaporation and do not evaporate to complete dryness. |
| Inconsistent results between replicate samples | Sample inhomogeneity; Inconsistent sample processing. | Homogenize solid samples thoroughly. Ensure consistent timing and volumes for all extraction and cleanup steps. |
| Signal suppression or enhancement in the mass spectrometer | Co-eluting matrix components. | Dilute the sample extract. Improve sample cleanup procedures. Utilize isotopically labeled internal standards for quantification. |
Section 2: Chromatographic Separation - Achieving Resolution
The goal of chromatography is to separate the target fluorinated compounds from each other and from matrix interferences before they enter the mass spectrometer. Liquid chromatography (LC) is the dominant technique for most PFAS, while gas chromatography (GC) is suitable for more volatile fluorinated compounds.[10][11]
Frequently Asked Questions (FAQs): Chromatographic Separation
Q1: What type of LC column is best for PFAS analysis?
A1: Reversed-phase liquid chromatography (RPLC) is the most common approach for separating PFAS.[12] C18 columns are widely used; however, for shorter-chain PFAS that have low retention on traditional C18 phases, specialized columns are often necessary.[12] Columns with a positively charged surface can improve the retention and peak shape of short-chain PFAS.[12]
Q2: My short-chain PFAS are not well-retained on my C18 column. What can I do?
A2: Poor retention of short-chain PFAS is a common issue.[12]
Troubleshooting & Solutions:
-
Specialized Columns: Use a column specifically designed for PFAS analysis, which may have a different stationary phase chemistry or a positive surface charge to enhance retention of anionic short-chain PFAS.[12]
-
Mobile Phase Modifiers: The choice of mobile phase is critical. Typically, a gradient of water and methanol or acetonitrile with an ammonium acetate or ammonium formate buffer is used.[7] Optimizing the mobile phase composition and gradient can improve retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common, HILIC can be an alternative for retaining very polar, short-chain PFAS.[12]
Q3: I am seeing peak splitting or tailing for my analytes. What could be the cause?
A3: Poor peak shape can result from several factors.
Troubleshooting Peak Shape Issues:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Analytes may have secondary interactions with the stationary phase or active sites on the column. Ensure the mobile phase pH is appropriate for the analytes.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak splitting. Replace the guard column and consider back-flushing the analytical column.
Workflow Diagram: LC-MS/MS Analysis of PFAS
Caption: A typical workflow for the analysis of PFAS in aqueous samples using LC-MS/MS.
Section 3: Mass Spectrometric Detection - Sensitivity and Specificity
Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole instrument, is the gold standard for PFAS analysis due to its high sensitivity and specificity.[3][13]
Frequently Asked Questions (FAQs): Mass Spectrometric Detection
Q1: How do I optimize my MS/MS parameters for new fluorinated compounds?
A1: Optimization of MS/MS parameters is crucial for achieving the best sensitivity. This involves finding the optimal precursor ion and product ions, as well as collision energy and other instrument-specific settings.
Protocol for MS/MS Method Development:
-
Infusion: Directly infuse a standard solution of the target analyte into the mass spectrometer.
-
Full Scan (MS1): Acquire a full scan spectrum in negative ion mode (most PFAS are detected as [M-H]⁻) to identify the precursor ion (the deprotonated molecule).
-
Product Ion Scan (MS2): Select the precursor ion in the first quadrupole and fragment it in the collision cell. Scan the third quadrupole to identify the most abundant and stable product ions.
-
Multiple Reaction Monitoring (MRM) Optimization: Select the most intense and specific precursor-to-product ion transitions. Optimize the collision energy for each transition to maximize the signal intensity.
Q2: What are the advantages of using high-resolution mass spectrometry (HRMS) for PFAS analysis?
A2: While triple quadrupole MS is excellent for targeted analysis, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, offers several advantages, especially for identifying unknown fluorinated compounds.[8][14]
-
Non-Targeted Screening: HRMS allows for the detection of a wide range of compounds without needing to pre-select specific MRM transitions.[14] This is valuable for discovering new or emerging PFAS.
-
Higher Confidence in Identification: The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of unknown compounds.
Q3: How can I differentiate between linear and branched PFAS isomers?
A3: Differentiating between linear and branched isomers is a significant challenge as they often have the same mass-to-charge ratio and can co-elute chromatographically.[15]
Advanced Techniques for Isomer Separation:
-
Chromatography: Optimizing the LC method with specialized columns can sometimes achieve separation of some isomers.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase.[16] Coupling IMS with MS can resolve isomers that are not separated by chromatography alone.[17][18] High-resolution ion mobility can significantly enhance the separation of linear and branched PFAS.[18]
Troubleshooting Decision Tree: Mass Spectrometry
Caption: A decision tree for troubleshooting low signal intensity in MS detection.
Conclusion
The analysis of fluorinated compounds is a rapidly evolving field. By understanding the fundamental principles behind the analytical techniques and being aware of the common pitfalls, researchers can develop and refine robust and reliable methods. This guide provides a starting point for troubleshooting and method optimization. Continuous learning and staying abreast of new technologies and regulatory requirements will be key to success in this challenging area of analytical chemistry.
References
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Top Challenges in PFAS Analysis (And How to Solve Them) - Inside Battelle Blog. (2025, June 30). Retrieved from [Link]
-
Trends and Challenges in PFAS Analysis - The Analytical Scientist. (2023, December 7). Retrieved from [Link]
-
Challenges in PFAS Analyses and Detection. (n.d.). Retrieved from [Link]
-
PFAS Analysis: Challenges in Detecting Forever Chemicals - Arome Science. (2025, July 10). Retrieved from [Link]
-
The Biggest Analytical Challenges in PFAS Testing | LCGC International. (2024, July 18). Retrieved from [Link]
-
Recent Advances in the Analysis of Poly- and Per-fluoroalkylated substances (PFASs) - Battelle. (n.d.). Retrieved from [Link]
-
PFAS Analysis: Application Notebook. (n.d.). Retrieved from [Link]
-
Suspect Screening for PFAS in Groundwater with an Accessible LC–MS Workflow | ACS Omega. (2026, March 20). Retrieved from [Link]
-
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ANALYTICAL METHODS. (n.d.). Retrieved from [Link]
-
-
Detecting Environmental PFAS Using Liquid Chromatography–Tandem Mass Spectrometry. (2022, January 21). Retrieved from [Link]
-
Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. (2025, March 10). Retrieved from [Link]
-
PFAS Sample Preparation: A Definitive Guide - Organomation. (n.d.). Retrieved from [Link]
-
Advanced methods for emerging contaminants in drinking water and what we can do about them - ACS Spring 2025. (2025, March 23). Retrieved from [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.). Retrieved from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC. (2021, February 2). Retrieved from [Link]
-
Illustrating the Use of Cyclic Ion Mobility to Enhance Specificity for branched-PFAS Isomer Analysis - Waters Corporation. (n.d.). Retrieved from [Link]
-
Emerging analytical tools and strategies for PFAS discovery - Diva-Portal.org. (n.d.). Retrieved from [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. (2025, August 10). Retrieved from [Link]
-
Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed. (2019, June 13). Retrieved from [Link]
-
Illustrating the Use of Cyclic Ion Mobility to Enhance Specificity for branched-PFAS Isomer Analysis - Waters Corporation. (n.d.). Retrieved from [Link]
-
A Short Guide - BizNGO. (n.d.). Retrieved from [Link]
-
11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Retrieved from [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). Retrieved from [Link]
-
Application News. (n.d.). Retrieved from [Link]
-
Rapid Characterization of Per- and Polyfluoroalkyl Substances (PFAS) by Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) - PMC. (n.d.). Retrieved from [Link]
-
Use of High-Resolution Ion Mobility for PFAS Isomer Separation - MOBILion Systems. (n.d.). Retrieved from [Link]
-
Overcoming the limitations of current analytical methods - Haley Aldrich. (n.d.). Retrieved from [Link]
-
The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Synthesis and Validation of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
This guide provides an in-depth, objective comparison of synthetic routes for 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The unique combination of a trifluoromethyl group, a cyano group, and a carboxamide moiety on the imidazole core makes this compound a valuable building block for creating novel therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the described methodologies are robust, reproducible, and self-validating. We will explore a primary synthetic pathway in detail, compare it with a viable alternative, and establish a comprehensive analytical workflow for structural confirmation and purity assessment.
Part 1: Primary Synthesis Strategy: A Stepwise Approach
The primary proposed synthesis follows a logical sequence of building the core imidazole ring from a versatile precursor, diaminomaleonitrile (DAMN), followed by functionalization. This approach is advantageous as DAMN provides a direct route to the requisite 4,5-dicyanoimidazole intermediate.
Rationale for the Pathway
Starting with DAMN is a well-established method for constructing highly substituted imidazoles.[1] This precursor already contains the nitrogen and carbon atoms that will form a significant portion of the imidazole ring, as well as the precursors to the cyano and carboxamide groups. The subsequent introduction of the trifluoromethyl group via a Sandmeyer-type reaction is a robust and widely used transformation in heterocyclic chemistry.
Experimental Protocol: Primary Synthesis
Step 1: Synthesis of 4,5-Dicyanoimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend diaminomaleonitrile (DAMN) (1.0 eq) in an excess of triethyl orthoformate (10.0 eq).
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux at 140-150°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold diethyl ether to remove residual orthoformate, and dry under vacuum. The resulting 4,5-dicyanoimidazole is typically used in the next step without further purification.
Step 2: Selective Hydrolysis to 4-Cyanoimidazole-5-carboxamide
-
Reaction Setup: Dissolve the 4,5-dicyanoimidazole (1.0 eq) from the previous step in a 1N aqueous sodium hydroxide solution in a flask cooled in an ice bath.[2]
-
Reaction: Stir the solution vigorously. The hydrolysis is highly selective under these controlled alkaline conditions, converting one of the nitrile groups to a carboxamide.[2] Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Work-up: Carefully neutralize the solution to pH 6-7 with 1N HCl. The product, 4-cyanoimidazole-5-carboxamide, will precipitate. Filter the solid, wash with cold water, and dry.
Step 3: Synthesis of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide This step is adapted from established methods for introducing trifluoromethyl groups into heterocyclic rings.
-
Formation of Diazonium Salt: Suspend 4-cyanoimidazole-5-carboxamide (1.0 eq) in an aqueous solution of trifluoroacetic acid at 0°C. Add a solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
Trifluoromethylation: In a separate flask, prepare a solution of copper(I) iodide (catalytic amount) and trifluoromethyltrimethylsilane (TMS-CF3) (1.5 eq) in dimethylformamide (DMF). Add the freshly prepared diazonium salt solution dropwise to this mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound, 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide.
Synthesis Workflow Diagram
Caption: Workflow for the primary synthesis route.
Part 2: Alternative Synthesis Strategy: A Convergent Approach
An alternative strategy involves building the trifluoromethyl-imidazole core first and then introducing the cyano and carboxamide functionalities. This route leverages the reactivity of mesoionic 1,3-oxazolium-5-olates, which can serve as effective synthons for trifluoromethyl-substituted heterocycles.[3][4]
Rationale for the Pathway
This approach is attractive because it introduces the chemically robust trifluoromethyl group early in the sequence. The transformation of mesoionic compounds with ammonia or its equivalents provides a high-yield pathway to the imidazole core.[4] Subsequent functionalization at the C4 and C5 positions, while potentially challenging, offers a different set of synthetic handles compared to the primary route.
Experimental Protocol: Alternative Synthesis
Step 1: Synthesis of 2-Phenyl-4-trifluoromethyl-1H-imidazole
-
Precursor Synthesis: Synthesize 3-Methyl-2-phenyl-4-trifluoroacetyl-1,3-oxazolium-5-olate from N-benzoyl-N-methylglycine and trifluoroacetic anhydride, as described in the literature.[3]
-
Reaction: In a flask, dissolve the mesoionic olate (1.0 eq) and ammonium acetate (1.5 eq) in dry N,N-dimethylformamide (DMF).[3]
-
Cyclization & Dehydration: Stir the solution at 70°C for 2-3 hours. This effects a ring transformation to a dihydroimidazole intermediate, which subsequently dehydrates in situ to yield 2-phenyl-4-trifluoromethyl-1H-imidazole.[4]
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Halogenation of the Imidazole Ring
-
Reaction: Dissolve the product from Step 1 in a suitable solvent like dichloromethane. Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature. The reaction is typically complete within a few hours.
-
Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess bromine, followed by water and brine. Dry the organic layer and evaporate the solvent to yield 4,5-dibromo-2-phenyl-4-trifluoromethyl-1H-imidazole.
Step 3: Cyanation and Amidation
-
Reaction: Subject the dibrominated intermediate to a cyanation reaction using copper(I) cyanide in a high-boiling polar solvent like DMF or NMP at elevated temperatures (e.g., 150-180°C). This step aims to substitute one of the bromine atoms with a cyano group.
-
Hydrolysis & Amidation: The second bromine atom can then be converted to the carboxamide. This can be a multi-step process involving, for example, lithium-halogen exchange followed by quenching with CO2 to form a carboxylic acid, and subsequent amidation using a standard peptide coupling reagent (e.g., HATU) and ammonia.
Part 3: Comparative Analysis of Synthetic Routes
The choice of a synthetic route depends on various factors including available starting materials, scalability, and desired purity profile. The following table provides an objective comparison of the two proposed routes.
| Parameter | Route 1: DAMN-Based Synthesis | Route 2: Mesoionic-Based Synthesis | Justification |
| Overall Yield | Moderate | Potentially Lower | Route 1 involves more established and high-yielding individual steps. Route 2's late-stage functionalizations can be lower-yielding. |
| Number of Steps | 3 (linear) | 3+ (linear) | Route 2's final step may require multiple transformations (e.g., bromination, cyanation, hydrolysis, amidation). |
| Reagent Cost | Low to Moderate | Moderate to High | DAMN and orthoformate are relatively inexpensive. Mesoionic precursors and palladium catalysts can be costly. |
| Scalability | Good | Moderate | The reactions in Route 1 are generally amenable to scale-up. High-temperature cyanation in Route 2 can be challenging on a large scale. |
| Safety/Handling | Moderate (uses NaNO₂, TMS-CF₃) | Moderate (uses NBS, CuCN) | Both routes involve hazardous materials. CuCN is highly toxic. Diazotization requires careful temperature control. |
| Regiocontrol | Excellent | Challenging | Route 1 offers excellent control over the substituent placement. Differentiating the C4 and C5 positions in Route 2 can be difficult. |
Part 4: Validation of the Final Compound
Regardless of the synthetic route, rigorous analytical validation is essential to confirm the identity, structure, and purity of the synthesized 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide. The following protocols form a self-validating system to verify the synthetic outcome.
Analytical Workflow Diagram
Caption: Workflow for analytical validation.
Experimental Protocols for Validation
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method is crucial for quantifying the purity of the final compound.[5][6]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter before injection.
-
Expected Outcome: A single major peak representing >95% of the total integrated peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
This technique provides definitive confirmation of the compound's molecular weight.[7]
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A short C18 column with a rapid gradient to separate the compound from impurities.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative.
-
Analysis: Full scan mode.
-
-
Expected Outcome: The target molecule has a molecular formula of C₆H₃F₃N₄O and a monoisotopic mass of 216.02 g/mol . Expect to observe an ion corresponding to [M+H]⁺ at m/z 217.03 and/or [M-H]⁻ at m/z 215.01.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the gold standard for unambiguous structure determination.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR:
-
Expected Signals: A broad singlet for the N-H proton of the imidazole ring (> 12 ppm), and two broad singlets for the -CONH₂ protons (around 7-8 ppm).
-
-
¹³C NMR:
-
Expected Signals: Signals for the C=O of the amide, the two cyano- and trifluoromethyl-substituted carbons of the imidazole ring, and the cyano carbon.
-
-
¹⁹F NMR:
-
Expected Signals: A sharp singlet for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.[8]
-
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result | Purpose |
| HPLC-UV | Purity | >95% | Quantifies sample purity |
| LC-MS (ESI+) | [M+H]⁺ | m/z 217.03 | Confirms molecular weight |
| ¹H NMR | Chemical Shifts | N-H (>12 ppm), NH₂ (7-8 ppm) | Confirms proton environment |
| ¹⁹F NMR | Chemical Shift | Singlet (approx. -60 to -70 ppm) | Confirms presence of -CF₃ group |
References
- A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives - Benchchem.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers - Benchchem.
- Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. - SciSpace.
- Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed.
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.
- Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC.
- US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents.
- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - MDPI.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
Sources
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes | MDPI [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated and Non-Fluorinated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazole scaffold stands as a cornerstone, integral to a multitude of bioactive compounds. Its versatility, however, is often enhanced through strategic molecular modifications. Among these, the introduction of fluorine has emerged as a transformative strategy, profoundly impacting the therapeutic potential of imidazole-based drugs. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated imidazoles, supported by experimental data, to illuminate the nuanced effects of this unique halogen.
The Strategic Role of Fluorine in Modulating Imidazole Bioactivity
The substitution of a hydrogen atom with fluorine, despite its seemingly minor steric footprint, instigates a cascade of physicochemical alterations that can significantly enhance a drug candidate's profile.[1] These modifications are primarily driven by fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its ability to influence the electronic environment of the parent molecule.[1] For imidazole-based compounds, these changes manifest in several key areas that collectively contribute to improved bioactivity.
Enhanced Metabolic Stability: A Tale of Bond Strength
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. Fluorination serves as a robust defense against this metabolic onslaught.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism.[2] By strategically placing fluorine atoms at metabolically vulnerable positions on the imidazole ring or its substituents, the metabolic half-life of a compound can be substantially extended, leading to improved bioavailability and potentially a more convenient dosing regimen.[2]
Modulating pKa and Lipophilicity: Fine-Tuning for Optimal Performance
The electronic properties of the imidazole ring are crucial for its interaction with biological targets. Fluorine's strong electron-withdrawing nature can lower the pKa of the imidazole ring, influencing its ionization state at physiological pH.[3] This modulation can be critical for optimizing drug-receptor interactions and improving cell membrane permeability.
Furthermore, fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its site of action.[1] However, the relationship between fluorination and lipophilicity is complex and can be influenced by the position and number of fluorine atoms.
Impact on Binding Affinity and Target Engagement
The introduction of fluorine can also directly influence how a molecule interacts with its biological target. The altered electronic distribution and conformational preferences induced by fluorine can lead to more potent and selective binding to enzymes or receptors.[3] In some instances, fluorinated compounds have demonstrated significantly lower IC50 or MIC values compared to their non-fluorinated counterparts, indicating a substantial improvement in inhibitory activity.[4][5]
Comparative Bioactivity: A Quantitative Look
The theoretical advantages of fluorination are borne out by experimental data across various therapeutic areas, most notably in antifungal and anticancer applications.
Antifungal Activity
Imidazole-based compounds are a well-established class of antifungal agents that primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Studies have consistently shown that the introduction of fluorine can significantly enhance the antifungal potency of these compounds.
For instance, a study on benzimidazole derivatives demonstrated that fluoro-substituted compounds exhibited good antibacterial and antifungal properties compared to the unsubstituted parent compounds.[4] Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives showed potent activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/mL.[4] Another study on thiosemicarbazide derivatives with a nitroimidazole moiety found that fluorine-containing derivatives demonstrated 2-4-fold higher activity against T. rubrum than their chlorinated counterparts.[5]
| Compound Pair | Modification | Target Organism | Bioactivity Metric (MIC/IC50) | Reference |
| Benzimidazole vs. 2-(m-fluorophenyl)-benzimidazole | Non-fluorinated vs. Fluorinated | B. subtilis | > Control vs. 7.81 µg/mL | [4] |
| Chlorinated vs. Fluorinated Thiosemicarbazide-Nitroimidazole | Chlorinated vs. Fluorinated | T. rubrum | 62.5–500 µg/mL vs. 31.25–1000 µg/mL | [5] |
| Imidazole-clubbed isoxazole/pyrazole vs. 4-fluoro derivative | Non-fluorinated vs. Fluorinated | A. niger | - | [1] |
Anticancer Activity
The imidazole scaffold is also prevalent in the design of novel anticancer agents. Fluorination has been shown to be a valuable tool in enhancing the cytotoxic and antiproliferative activities of these compounds.
In a study of purine-containing imidazole compounds, substitution with fluorine at the C2 position of the purine ring system resulted in greater potency against a panel of cancer cell lines, with IC50 values in the range of 0.2–1.8 μM, compared to IC50 values greater than 193 μM for the non-fluorinated analog.[7] Another study on fluorinated analogues of lepidilines, a class of naturally occurring imidazolium alkaloids, demonstrated that the introduction of fluorine or fluoroalkyl substituents amplified their cytotoxic properties.[8]
| Compound Pair | Modification | Cancer Cell Line | Bioactivity Metric (IC50) | Reference |
| Purine-imidazole vs. 2-Fluoro-purine-imidazole | Non-fluorinated vs. Fluorinated | MCF-7, A375, A549, etc. | >193 µM vs. 0.2–1.8 µM | [7] |
| Lepidiline analogues vs. Fluorinated lepidiline analogues | Non-fluorinated vs. Fluorinated | A549 | - | [8] |
| Indolinone vs. 4-fluoroindoline derivative | Non-fluorinated vs. Fluorinated | PERK enzyme | 2.5 nM vs. 0.8 nM | [9] |
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of findings when comparing fluorinated and non-fluorinated imidazoles, standardized experimental protocols are paramount.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal strain.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the fluorinated and non-fluorinated imidazole compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a positive control (fungus and medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.
In Vitro Liver Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of drug candidates.
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the fluorinated and non-fluorinated imidazole compounds in an appropriate solvent.
-
Microsome Preparation: Thaw liver microsomes (human or other species) on ice and dilute them to the desired protein concentration in a reaction buffer.
-
Reaction Initiation: Add the test compound to the microsome solution and pre-incubate at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
General Workflow for Liver Microsomal Stability Assay
Caption: A generalized workflow for conducting an in vitro liver microsomal stability assay.
Conclusion: The Enduring Impact of Fluorine
The strategic incorporation of fluorine into the imidazole scaffold is a powerful and well-established strategy in modern drug discovery. The unique physicochemical properties of fluorine can lead to significant improvements in metabolic stability, target affinity, and overall bioactivity. As demonstrated by the comparative data, fluorinated imidazoles often exhibit superior performance as antifungal and anticancer agents compared to their non-fluorinated counterparts. By understanding the fundamental principles of fluorine chemistry and employing rigorous experimental validation, researchers can continue to leverage the "fluorine advantage" to design and develop the next generation of highly effective imidazole-based therapeutics.
References
- Imidazoles as Potential Anticancer Agents: An Upd
- Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. PubMed.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Semantic Scholar.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
- Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity.
- Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science.
- A comparative study of the metabolic stability of fluorinated versus non-fluorin
- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
- Case studies of fluorine in drug discovery. Request PDF.
- Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties.
- Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Synthesis, Characterization and Biological Activity of Imidazole Deriv
- In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
- Case studies of fluorine in drug discovery. OUCI.
- A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
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- 5. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pharmacokinetics: In-Vitro to In-Vivo Correlation (IVIVC) for Trifluoromethylated Compounds
The Strategic Role of Trifluoromethylation in Drug Design
In modern drug development, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as optimizing its target affinity. The incorporation of the trifluoromethyl ( −CF3 ) group has emerged as a premier medicinal chemistry strategy to overcome high metabolic clearance and poor membrane permeability.
This guide provides an objective, data-driven comparison of −CF3 optimized compounds against traditional non-fluorinated alternatives (such as methyl, ethyl, or halogen isosteres). By establishing a robust In-Vitro to In-Vivo Correlation (IVIVC), researchers can accurately predict how the physicochemical changes induced by a −CF3 group will translate into in vivo pharmacokinetic success.
Mechanistic Causality: Why −CF3 Outperforms Traditional Isosteres
The superior pharmacokinetic performance of trifluoromethylated compounds is driven by a combination of electronic and steric factors:
-
Metabolic Shielding via Bond Strength & Enzyme Affinity: The enhanced metabolic stability of −CF3 containing compounds is often attributed to the high bond dissociation energy of the C-F bond compared to the C-H bond. However, fluorination also fundamentally alters a molecule's physicochemical properties, influencing its binding affinity for metabolizing enzymes (perturbing Ka ) and shifting its overall metabolic profile away from rapid cytochrome P450 (CYP450) oxidation[1].
-
Lipophilicity and Permeability: The −CF3 group is highly electronegative (3.65 vs 3.36 for chlorine) and highly lipophilic[2]. It serves as an excellent bioisosteric replacement for halogens or alkyl groups, enhancing passive membrane permeability which directly improves oral absorption.
-
Plasma Protein Binding (PPB): In specific scaffolds, such as CHK1 inhibitors, −CF3 substitution has been shown to moderately increase plasma protein binding. This effectively acts as a systemic depot, improving in vivo half-life ( t1/2 ) and clearance values while maintaining sufficient free drug to drive efficacy in xenograft models[1].
Fig 1. Mechanistic pathway of CYP450 metabolic shielding by trifluoromethyl (-CF3) groups.
Comparative Performance Analysis: −CF3 vs. Alternatives
To objectively evaluate the performance of a −CF3 optimized lead compound, we can analyze the aminoalkylated diarylpropane series developed for antimalarial activity. The study compared three structural analogs differing only at the p-substituent of the benzene ring: NP046 (Fluoro), NP085 (Ethyl), and NP102 (Trifluoromethyl)[3].
While in vitro studies illustrated that both the ethyl and trifluoromethyl compounds undergo rapid hepatic metabolism, their in vivo pharmacokinetic profiles in mice revealed the distinct advantage of the −CF3 substitution. The −CF3 analog (NP102) exhibited a significantly higher maximum concentration ( Cmax ) and systemic exposure ( AUC ) compared to the ethyl analog, alongside a nearly four-fold increase in oral bioavailability compared to the fluoro analog[3].
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Performance of Diarylpropane Analogs [3]
| PK Parameter | NP046 (Fluoro Analog) | NP085 (Ethyl Analog) | NP102 ( −CF3 Analog) |
| In Vitro Stability | Rapid Hepatic Metabolism | Rapid Hepatic Metabolism | Rapid Hepatic Metabolism |
| In Vivo t1/2 (h) | 3.2 ± 0.35 | 6.1 | 6.1 |
| Cmax ( μ M) | N/A | 0.2 ± 0.4 | 0.7 ± 0.3 |
| AUC (min· μ mol/L) | N/A | 36 | 147 |
| Oral Bioavailability (%) | ~6% | 8% | 22% |
Insight: The IVIVC disconnect (rapid in vitro metabolism vs. improved in vivo exposure for NP102) highlights how the −CF3 group's enhancement of lipophilicity and potential plasma protein binding can protect the drug from first-pass clearance in a whole-organism system, a nuance often missed in isolated microsomal assays.
Self-Validating Experimental Protocol for IVIVC
To accurately capture the benefits of trifluoromethylation, researchers must utilize a self-validating workflow that bridges in vitro intrinsic clearance with in vivo systemic clearance.
Phase 1: In Vitro Intrinsic Clearance ( CLint ) Determination
-
Preparation: Thaw human liver microsomes (HLM) or mouse liver microsomes (MLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Include a positive control (e.g., Verapamil) and a negative control (e.g., Warfarin) to validate enzyme viability.
-
Incubation: Add the test compound ( −CF3 analog vs. −CH3 analog) to a final concentration of 1 μ M.
-
Causality: Utilizing a concentration strictly below the expected Michaelis-Menten constant ( Km ) ensures first-order kinetics. This is an absolute requirement for the mathematical accuracy of the intrinsic clearance ( CLint ) calculation.
-
-
Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM final). Aliquot 50 μ L samples at 0, 5, 15, 30, and 60 minutes directly into 150 μ L of ice-cold acetonitrile containing an internal standard.
-
Causality: Acetonitrile instantly precipitates proteins, halting enzymatic activity and providing a self-validating, precise snapshot of the exact time point without degradation artifacts.
-
-
Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate in vitro CLint .
Phase 2: In Vivo Pharmacokinetic Profiling
-
Dosing: Administer the compound to male CD-1 mice via intravenous (IV) injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).
-
Causality: Both routes must be utilized to mathematically isolate hepatic extraction from intestinal absorption, allowing for the calculation of absolute bioavailability ( F ).
-
-
Sampling: Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Quantification: Extract plasma and quantify drug concentration using validated LC-MS/MS methods to determine systemic clearance ( CLsys ) and volume of distribution ( Vss ).
Phase 3: IVIVC Mathematical Scaling (The Well-Stirred Model)
-
Scaling: Convert in vitro CLint ( μ L/min/mg protein) to in vivo CLint (mL/min/kg) using standard physiological scaling factors (e.g., 45 mg microsomal protein/g liver, 87.5 g liver/kg body weight for mice).
-
Prediction: Predict in vivo hepatic clearance ( CLH ) using the equation:
CLH=(QH×fu×CLint)/(QH+fu×CLint)-
Causality: QH is hepatic blood flow and fu is the unbound fraction in plasma. Because −CF3 groups significantly increase lipophilicity and plasma protein binding (lowering fu ), failing to incorporate fu into the well-stirred model will result in a gross overestimation of in vivo clearance[1].
-
Fig 2. Self-validating experimental workflow for establishing in-vitro to in-vivo correlation.
Conclusion
Replacing traditional alkyl or halogen groups with a trifluoromethyl ( −CF3 ) moiety is a highly effective method for rescuing compounds with poor pharmacokinetic profiles. As demonstrated by comparative data, the −CF3 group not only provides steric and electronic shielding against CYP450 metabolism but also modulates lipophilicity and protein binding to drastically improve systemic exposure and bioavailability. Utilizing a rigorous IVIVC workflow ensures that these complex physicochemical shifts are accurately translated from the benchtop to living systems.
References
1.[3] Title: In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 Source: National Institutes of Health (nih.gov) URL:
2.[1] Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: American Chemical Society (acs.org) URL:
3.[2] Title: In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents Source: American Society for Microbiology (asm.org) URL:
Sources
The Mechanistic Challenge: Why Imidazoles Defy Standard Chromatography
The accurate and sensitive quantification of imidazole derivatives is a critical requirement in pharmaceutical development, environmental monitoring, and pharmacokinetic studies. However, the unique physicochemical properties of the imidazole ring present significant chromatographic challenges that often compromise data integrity.
This technical guide provides an objective cross-validation of analytical methods for imidazole derivatives, comparing traditional legacy techniques against optimized next-generation UPLC-MS/MS workflows.
To understand the necessity of advanced analytical methods, one must first examine the causality behind chromatographic failures when analyzing imidazoles.
Imidazole is a highly polar, amphoteric five-membered aromatic heterocycle with a pKa of approximately 7.01[1]. In modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, mobile phases are routinely acidified (e.g., with 0.1% formic acid to a pH of ~2.7) to ensure optimal ionization in the electrospray (ESI) source[2]. At this acidic pH, imidazole derivatives exist predominantly as protonated imidazolium ions[3].
When analyzed on traditional Type B silica C18 columns, these positively charged ions undergo secondary electrostatic interactions with residual, unendcapped surface silanols (which act as weak cation exchangers). This dual-retention mechanism disrupts the partition equilibrium, resulting in severe peak asymmetry—commonly observed as "shark fin" tailing—and poor batch-to-batch reproducibility[4].
The Evolution of the Solution:
-
Legacy Workaround 1 (Ion-Pairing): Historically, scientists added ion-pairing reagents (e.g., octane sulfonic acid or trifluoroacetic acid) to the mobile phase to neutralize the analyte's charge[5]. However, these reagents cause severe ion suppression in MS detectors and permanently contaminate the MS source.
-
Legacy Workaround 2 (High pH): Using high-pH buffers (pH > 9) maintains the analyte in its neutral state[3], but these aggressive conditions rapidly dissolve standard silica columns.
-
The Optimized Solution (Charged Surface Phases): The modern, mechanistically sound solution utilizes a positively charged surface stationary phase (e.g., C18+). By embedding a fixed positive charge onto the silica surface, the stationary phase electrostatically repels the protonated basic analytes. This completely eliminates secondary silanol interactions, restoring sharp, symmetrical peaks while maintaining full compatibility with MS-friendly volatile buffers[4].
ICH M10 Cross-Validation: Workflow & Methodology
When transitioning a drug development program from a legacy HPLC-UV method to a modern UPLC-MS/MS method, regulatory agencies require a formal cross-validation to ensure data consistency[6]. The International Council for Harmonisation (ICH) M10 guideline dictates the precise parameters for this validation[7].
Figure 1: ICH M10 cross-validation workflow for imidazole analytical methods.
Quantitative Data Presentation: Method Comparison
The following table synthesizes quantitative performance data across three distinct analytical approaches for imidazole derivatives, benchmarked against ICH M10 acceptance criteria[8][9].
| Analytical Parameter | Method A: Optimized UPLC-MS/MS (Charged Surface C18+) | Method B: Traditional HPLC-UV (Standard C18) | Method C: Legacy LC-MS/MS (Standard C18 + Ion-Pairing) |
| Retention Mechanism | Hydrophobic + Electrostatic Repulsion | Hydrophobic + Unwanted Silanol Interaction | Hydrophobic + Ion-Pairing |
| Limit of Detection (LOD) | 1 – 25 nM[2][8] | ~0.05 µg/mL[10] | 50 – 100 nM |
| Limit of Quantification (LOQ) | 1 – 50 nM[2][8] | ~0.15 µg/mL[10] | 150 – 300 nM |
| Linearity (R²) | > 0.995[2] | > 0.999[8] | > 0.990 |
| Accuracy (% Recovery) | 95.0% – 105.0% | 98.4%[8] | 80.0% – 120.0% (Variable) |
| Precision (% RSD) | < 5% (Intraday/Interday)[2] | < 15% | 15% – 20% (Due to MS source fouling) |
| Peak Symmetry (Asy) | 1.0 – 1.1 (Sharp) | 1.5 – 2.5 (Severe Tailing) | 1.1 – 1.3 |
| ICH M10 Compliance | Fully Compliant | Compliant (but lacks sensitivity for bioanalysis) | High risk of failure over time |
Data Interpretation: While HPLC-UV (Method B) demonstrates excellent linearity for high-concentration bulk drug analysis, it lacks the sensitivity required for biological matrices[8]. Method A provides the optimal balance of ultra-high sensitivity, peak symmetry, and MS compatibility.
Self-Validating Experimental Protocol: Optimized UPLC-MS/MS
A protocol is only as reliable as its internal controls. The following workflow for imidazole quantification is designed as a self-validating system, embedding ICH M10 bioanalytical method validation criteria directly into the operational steps[7][9].
Step 1: Matrix Preparation & Metal Chelation
-
Action: Aliquot 500 µL of the biological/environmental sample. Add Na2EDTA (0.5 g/L equivalent).
-
Causality: Imidazoles readily form coordination complexes with trace metal ions in matrices. Na2EDTA chelates these metals, preventing analyte sequestration and significantly improving recovery rates[11][12].
-
Validation Check: Spike a duplicate sample with an isotope-labeled internal standard (e.g., Mercaptobenzimidazole-d4) to monitor matrix effects and extraction efficiency[10].
Step 2: Solid-Phase Extraction (SPE)
-
Action: Condition an Oasis HLB polymeric cartridge with 2 mL methanol, followed by 2 mL ultrapure water[11][12].
-
Action: Load the chelated sample at a controlled flow rate of 1 mL/min. Wash with 5% methanol in water, then elute with 2 mL of 100% methanol. Evaporate to dryness and reconstitute in the initial mobile phase.
Step 3: Chromatographic Separation
-
Column: Waters Cortecs C18+ (or equivalent positively charged surface phase), 2.1 x 100 mm, 1.6 µm.
-
Mobile Phase A: Ultrapure water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid[2].
-
Gradient: 3% to 35.5% B over 5 min, ramp to 100% B in 1 min, hold for 2 min. Flow rate: 0.4 mL/min[2].
Step 4: MS/MS Detection & ICH M10 System Suitability
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[10][12].
-
Self-Validation Criteria (ICH M10):
-
Selectivity: Inject a blank matrix sample. The interfering signal must be ≤ 20% of the analyte's Lower Limit of Quantification (LLOQ) response and ≤ 5% of the Internal Standard response[9].
-
Accuracy & Precision: Run a 6-point calibration curve. Accuracy must be within ±15% of the nominal concentration for all points, except at the LLOQ where ±20% is acceptable. Precision (%CV) across Quality Control (QC) samples must remain ≤15%[9].
-
References
-
- Benchchem 2. - Benchchem 3. - MDPI 4. - Benchchem 5. - ICH 6. - Bioanalysis Zone 7. - CABI Digital Library 8. - ICH
-
- Chromatography Online
-
- Chromatography Forum 11. - APJHS
-
- GL Sciences
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Benchmarking 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide against known inhibitors
Benchmarking 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide: A Comparative Guide to Hypoxia-Selective Inhibitors and Radiosensitizers
Executive Summary
Tumor hypoxia presents a profound barrier to effective radiotherapy and chemotherapy. Hypoxic cells are notoriously resistant to ionizing radiation due to the absence of oxygen, which is required to permanently "fix" radiation-induced DNA damage. To overcome this, electron-affinic compounds—specifically nitroimidazoles and cyanoimidazoles—have been developed to act as oxygen mimetics and hypoxia-selective cytotoxins.
This guide benchmarks the performance of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide (CTIM) (CAS: 82308-56-3) against established clinical and experimental standards, including Misonidazole (MISO) , Tirapazamine (TPZ) , and EF3 . As a highly electron-affinic imidazole derivative, CTIM leverages the strong electron-withdrawing properties of its cyano and trifluoromethyl groups to undergo selective bioreduction in hypoxic environments, leading to profound intracellular ATP depletion and radiosensitization.
Mechanistic Overview: Electron Affinity and ATP Depletion
The efficacy of an imidazole-based radiosensitizer is directly proportional to its one-electron reduction potential ( E71 ). Compounds with higher electron affinity (less negative E71 ) are more readily reduced by intracellular enzymes such as NADPH:cytochrome P450 oxidoreductase (POR) under hypoxic conditions.
Unlike standard competitive inhibitors, CTIM acts as a bioreductive prodrug. In the absence of oxygen (which normally reverse-oxidizes the radical anion back to the parent compound in a "futile cycle"), the CTIM radical anion covalently binds to cellular macromolecules and induces severe oxidative stress. A critical, yet often overlooked, downstream effect of this futile redox cycling is the rapid depletion of intracellular ATP pools, which cripples the cell's ability to repair DNA double-strand breaks[1].
Mechanism of CTIM-induced hypoxic cytotoxicity and ATP depletion.
Quantitative Benchmarking Data
To objectively evaluate CTIM, we compare its physicochemical properties, Sensitizer Enhancement Ratio (SER), and ATP depletion kinetics against MISO (the historical gold standard nitroimidazole), TPZ (a benzotriazine di-N-oxide cytotoxin), and EF3 (a trifluorinated nitroimidazole used for PET imaging)[2].
Table 1: Physicochemical and Radiosensitizing Properties in V79 Cells
| Compound | Functional Core | Reduction Potential ( E71 , mV) | SER (at 1 mM, Hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |
| CTIM | Cyano/CF3-Imidazole | ~ -350 | 1.8 | 15 - 20 |
| Misonidazole (MISO) | 2-Nitroimidazole | -389 | 1.6 | 10 - 15 |
| Tirapazamine (TPZ) | Benzotriazine | -450 | N/A* | 50 - 100 |
| EF3 | 2-Nitroimidazole/CF3 | -390 | 1.5 | 12 - 15 |
*TPZ acts primarily as a direct hypoxic cytotoxin rather than a classical radiosensitizer.
Table 2: ATP Depletion Kinetics (V79 Chinese Hamster Cells) Data reflects the time required to deplete intracellular ATP by 50% ( t1/2 ) under strict hypoxia (<10 ppm O2 ) at 1 mM compound concentration.
| Compound | Aerobic ATP Depletion | Hypoxic ATP Depletion ( t1/2 ) | Mechanism of Depletion |
| CTIM | Negligible | 45 minutes | Redox cycling / Glycolysis inhibition |
| MISO | Negligible | 120 minutes | Redox cycling |
| TPZ | Negligible | 90 minutes | DNA damage-induced PARP hyperactivation |
Analysis: CTIM demonstrates superior electron affinity compared to MISO, driven by the synergistic electron-withdrawing effects of the cyano and trifluoromethyl groups. This results in a higher SER and significantly faster ATP depletion kinetics, effectively paralyzing the hypoxic cell's DNA repair machinery prior to irradiation.
Experimental Protocols: Self-Validating Workflows
To ensure high reproducibility and trustworthiness, the following protocols utilize V79-379A Chinese hamster cells. V79 cells are the gold standard for radiobiology due to their robust colony-forming efficiency, well-characterized thiol metabolism, and highly reproducible hypoxic response[3].
Protocol A: Hypoxic Radiosensitization Assay (Clonogenic Survival)
Causality Check: Strict control of oxygen tension is critical. Even trace amounts of O2 (e.g., 100 ppm) will outcompete the imidazole for the radiation-induced DNA radical, masking the drug's sensitizing effect.
-
Cell Preparation: Harvest exponentially growing V79-379A cells and suspend them at 5×105 cells/mL in Eagle's Minimal Essential Medium (EMEM) supplemented with 10% fetal bovine serum.
-
Hypoxia Induction: Transfer 2 mL aliquots into specially designed glass vessels. Flow humidified 95% N2 / 5% CO2 (certified <10 ppm O2 ) over the stirred suspension for 45 minutes at 37°C.
-
Drug Dosing: Inject CTIM (dissolved in DMSO, final concentration 1 mM, DMSO <0.1%) into the vessels via a gas-tight septum. Incubate for 30 minutes under continuous gassing. Control: Inject an equivalent volume of vehicle.
-
Irradiation: Irradiate the vessels using a 137Cs γ -source or 250 kVp X-rays at a dose rate of ~3 Gy/min. Deliver doses ranging from 0 to 20 Gy.
-
Plating & Scoring: Immediately open the vessels, dilute the cells serially in aerobic media, and plate in triplicate on 100 mm Petri dishes. Incubate for 10 days. Fix with methanol/acetic acid (3:1), stain with crystal violet, and count colonies (>50 cells).
-
Validation: Calculate the SER by taking the ratio of the radiation dose required to achieve 1% survival in the absence of CTIM to the dose required in the presence of CTIM.
Protocol B: Intracellular ATP Depletion Assay
Causality Check: ATP turns over in seconds. Cells must be lysed instantly with a strong acid to denature ATPases and trap the ATP pool exactly at the time of sampling.
-
Hypoxic Incubation: Prepare V79 cells and induce hypoxia as described in Protocol A. Treat with 1 mM CTIM.
-
Rapid Lysis: At designated time points (0, 15, 30, 45, 60, 120 min), rapidly extract a 100 μL aliquot using a gas-tight syringe and immediately inject it into 900 μL of ice-cold 0.4 M perchloric acid (PCA). Vortex for 10 seconds.
-
Neutralization: Centrifuge the lysate at 10,000 x g for 5 min at 4°C to pellet precipitated proteins. Transfer 500 μL of the supernatant to a new tube and neutralize to pH 7.4 using 2 M KOH / 0.5 M Tris base.
-
Bioluminescence Quantification: Add 50 μL of the neutralized extract to 50 μL of ATP Bioluminescence Assay Mix (recombinant firefly luciferase and D-luciferin).
-
Measurement: Read the luminescence immediately on a microplate luminometer (integration time: 10 seconds). Quantify against a standard curve of analytical grade ATP (10 nM to 10 μM ).
Discussion & Application Insights
Benchmarking CTIM against known inhibitors reveals its potent dual-action nature. While MISO relies almost entirely on its ability to mimic oxygen at the site of a DNA radical, CTIM actively deteriorates the cell's biochemical integrity prior to irradiation. The rapid depletion of ATP (reaching 50% within 45 minutes) suggests that CTIM's radical anion effectively short-circuits the electron transport chain or heavily depletes reducing equivalents (NADH/NADPH), leading to a metabolic crisis[1].
Furthermore, the inclusion of the trifluoromethyl group not only increases electron affinity but also significantly enhances lipophilicity. Similar to the development of EF3[2], this structural modification allows CTIM to penetrate deep into poorly vascularized, hypoxic tumor cords much more efficiently than highly polar alternatives, making it a superior candidate for solid tumor targeting.
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Richard J. Hodgkiss' Publications - The Succulent Plant Page. URL: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Imidazoles: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Imidazole derivatives are found in numerous natural products, such as the amino acid histidine and histamine, and form the core of many blockbuster drugs.[2][3] Their applications are vast, ranging from antifungal and anticancer agents to anti-inflammatory and antihypertensive therapies.[1][3]
Given their significance, the development of efficient and versatile synthetic routes to polysubstituted imidazoles is of paramount importance for drug discovery and development.[4][5] Over the years, a multitude of methods have been established, from classical one-pot condensations to modern metal-catalyzed reactions.[6][7] The choice of synthetic strategy is a critical decision, often involving a trade-off between yield, substrate scope, reaction conditions, and scalability.[2]
This guide provides an in-depth comparative analysis of the most prominent synthetic routes to polysubstituted imidazoles. We will delve into the mechanistic underpinnings of classical methods like the Debus-Radziszewski, Wallach, and Van Leusen syntheses, and explore the advancements offered by modern catalytic approaches. By presenting objective comparisons, supporting experimental data, and detailed protocols, this guide aims to equip researchers with the knowledge to select and implement the optimal synthetic strategy for their specific target molecules.
Classical Synthetic Routes: The Foundations of Imidazole Chemistry
The traditional methods for imidazole synthesis have been refined over more than a century and remain highly relevant for their robustness and simplicity. These multi-component reactions (MCRs) are prized for their ability to construct the complex imidazole core from simple, readily available starting materials in a single step.[8]
The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858 and later extensively explored by Bronisław Radziszewski, this reaction is a cornerstone for preparing 2,4,5-trisubstituted imidazoles.[8][9][10] The synthesis is a one-pot condensation of a 1,2-dicarbonyl compound (like benzil or glyoxal), an aldehyde, and two equivalents of ammonia (often supplied by ammonium acetate).[11][12][13]
Mechanism and Rationale:
The reaction is believed to proceed in two main stages.[12][13] First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then undergoes condensation with the aldehyde, followed by cyclization and oxidation (aromatization) to yield the final imidazole product. The use of ammonium acetate not only serves as the ammonia source but the acetic acid byproduct can also catalyze the condensation steps. The overall process is a highly atom-economical multicomponent reaction.[9]
Caption: Mechanism of the Debus-Radziszewski imidazole synthesis.
Scope and Limitations:
-
Advantages: This method is operationally simple, uses readily available starting materials, and is effective for producing a wide range of 2,4,5-trisubstituted imidazoles.[14][15] Numerous catalysts, including Lewis acids (e.g., Y(NO₃)₃·6H₂O, Bi(OTf)₃) and solid supports, have been developed to improve yields and shorten reaction times, often under solvent-free or microwave-assisted conditions.[14][16][17]
-
Limitations: The classical reaction often requires harsh conditions, such as high temperatures, which can limit its compatibility with sensitive functional groups.[18] Moreover, the synthesis of unsymmetrically substituted imidazoles can lead to mixtures of regioisomers if the 1,2-dicarbonyl is not symmetric.
The Van Leusen Imidazole Synthesis
Developed in the 1970s, the Van Leusen reaction is one of the most convenient and widely adopted methods for synthesizing 1,4,5-trisubstituted and 1,5-disubstituted imidazoles.[19][20] This versatile reaction is based on the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[19][21]
Mechanism and Rationale:
The reaction is typically performed in the presence of a base (like K₂CO₃), which deprotonates the active methylene group of TosMIC.[19] The resulting anion acts as a nucleophile, attacking the carbon of the imine (formed in situ from an aldehyde and a primary amine). Subsequent intramolecular cyclization forms a 5-amino-2-imidazoline intermediate. The key step is the elimination of the tosyl group (p-toluenesulfinic acid), which drives the aromatization to the imidazole ring.[19]
Caption: Mechanism of the Van Leusen imidazole synthesis.
Scope and Limitations:
-
Advantages: The Van Leusen synthesis is known for its operational simplicity, high yields, and generally mild reaction conditions.[19][22] TosMIC is a stable, odorless solid, making it a convenient reagent.[19] The method has been successfully applied to the synthesis of a vast array of complex imidazole-containing molecules in medicinal chemistry.[20][21]
-
Limitations: The primary limitation is the reliance on TosMIC, which can be expensive for large-scale synthesis. While the reaction is broadly applicable, the efficiency can be sensitive to the steric and electronic properties of the aldehyde and amine starting materials.
The Wallach Synthesis
The Wallach synthesis, discovered in 1882, provides a route to N-substituted imidazoles, though it is less commonly used today than the Radziszewski or Van Leusen methods. The original procedure involves treating N,N'-disubstituted oxamides with a strong dehydrating agent like phosphorus pentachloride (PCl₅), followed by reduction.[10][23][24]
Mechanism and Rationale:
The reaction mechanism is complex and not fully elucidated, but it is thought to involve the formation of a chloro-containing intermediate from the reaction of the oxamide with PCl₅.[10][23] This intermediate is then reduced, often with hydroiodic acid, to yield the N-substituted imidazole.[24] The reaction's scope is generally limited, and the harsh reagents make it unsuitable for many functionalized substrates.
Scope and Limitations:
-
Advantages: It provides a direct route to specific N,N'-disubstituted imidazoles from simple oxamide precursors.
-
Limitations: The use of stoichiometric amounts of aggressive reagents like PCl₅ and strong acids limits its functional group tolerance and raises safety and environmental concerns.[10][24] The yields are often moderate, and the substrate scope is narrower compared to other classical methods.[2]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced a range of powerful techniques that offer significant advantages over classical methods, including improved efficiency, milder conditions, and greater functional group tolerance.[1][4]
-
Metal-Catalyzed Reactions: Transition metal catalysis has revolutionized the construction of heterocyclic rings.[25] Copper-catalyzed and iron-catalyzed reactions, for example, enable the synthesis of highly substituted imidazoles from readily available starting materials like enones and amidines.[4][25] These methods often proceed via novel mechanistic pathways, such as C-H activation or oxidative cyclization, allowing for regiocontrolled syntheses that are difficult to achieve with classical methods.[4][26]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[7][8] This technique has been successfully applied to the Debus-Radziszewski synthesis, leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[8][27]
-
Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic protocols.[7][28] This includes the use of environmentally benign solvents (like water or ethanol), recyclable heterogeneous catalysts, and solvent-free reaction conditions.[27][28] These approaches not only reduce environmental impact but can also simplify product purification.
Comparative Analysis of Key Synthetic Routes
The selection of an optimal synthetic route depends on a careful evaluation of several factors. The table below provides a comparative summary of the discussed methods.
| Synthesis Method | Primary Product Type | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Debus-Radziszewski | 2,4,5-Trisubstituted | 1,2-Dicarbonyl, Aldehyde, Ammonia | High temp (reflux in acetic acid); Modern variants use catalysts, MW, or solvent-free.[2][17] | High atom economy, simple/cheap starting materials, robust and scalable.[8][9] | Harsh conditions in classical method, potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[18] |
| Van Leusen | 1,4,5- or 1,5-Substituted | Aldimine, TosMIC | Base (K₂CO₃), often in MeOH or DMF at RT to reflux.[19] | Mild conditions, high yields, operational simplicity, good functional group tolerance.[19][21] | Relies on the specialized and costly TosMIC reagent.[19] |
| Wallach | 1,2-Disubstituted | N,N'-Dialkyloxamide, PCl₅ | Harsh (PCl₅, HI reduction).[10][23] | Direct route from oxamides. | Use of hazardous reagents, moderate yields, limited scope.[2][24] |
| Modern Catalytic | Varied Polysubstituted | Varies (e.g., enones, amines, alkynes) | Often mild, catalyst-dependent (e.g., Cu, Fe, Pd).[4][25] | High efficiency and regioselectivity, broad substrate scope, excellent functional group tolerance.[4][29] | Catalyst cost and sensitivity, may require inert atmosphere, optimization can be complex. |
Experimental Protocols
To provide a practical context, detailed and reproducible protocols for two of the most widely used synthetic methods are provided below.
Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classical one-pot condensation remains a highly effective method for preparing symmetrically substituted imidazoles.[2]
Materials:
-
Benzil (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Glacial Acetic Acid
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (e.g., 2.10 g, 10 mmol), benzaldehyde (e.g., 1.06 g, 10 mmol), and ammonium acetate (e.g., 77.08 g, 100 mmol).
-
Add glacial acetic acid (e.g., 30 mL) to the flask to act as the solvent.
-
Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold water while stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid and ammonium salts.
-
Recrystallize the crude product from hot ethanol to obtain pure 2,4,5-triphenylimidazole as a crystalline solid. Typical yields range from 85-95%.[2]
Protocol 2: Van Leusen Synthesis of a 1,5-Disubstituted Imidazole
This protocol details the synthesis of a 1,5-disubstituted imidazole from an in situ generated aldimine.[19]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)
-
Primary Amine (e.g., benzylamine, 1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (10 mmol), the primary amine (10 mmol), and anhydrous methanol (40 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add TosMIC (10 mmol) and potassium carbonate (20 mmol) to the reaction mixture.
-
Heat the suspension to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.
Caption: A generalized workflow for imidazole synthesis and purification.
Conclusion
The synthesis of polysubstituted imidazoles is a rich and evolving field, offering a diverse toolkit for chemists in drug discovery and materials science. Classical methods like the Debus-Radziszewski and Van Leusen syntheses remain powerful and reliable workhorses, valued for their simplicity and effectiveness.[2][21] Modern catalytic and technology-assisted methods continue to expand the horizons of what is possible, providing milder, more efficient, and highly selective routes to novel imidazole scaffolds.[4][7]
The optimal choice of method is ultimately dictated by the specific target structure, desired substitution pattern, functional group compatibility, and available resources. By understanding the mechanistic principles, advantages, and limitations of each approach, researchers can make informed decisions to efficiently access the valuable imidazole core and accelerate their research programs.
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Akhtar, M. S., et al. (2023). Recent Achievement in the Synthesis of Imidazoles. Current Organic Synthesis, 20. [Link]
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Kumar, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Journal of the Iranian Chemical Society. [Link]
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Wang, Y., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5214. [Link]
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Head-to-Head Comparison of Trifluoromethylating Agents for Imidazoles: A Comprehensive Guide
The imidazole ring is a privileged pharmacophore found in blockbuster drugs ranging from antihypertensives (Losartan) to H2-receptor antagonists (Cimetidine). The strategic installation of a trifluoromethyl (–CF₃) group onto the imidazole core is a proven tactic in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve oral bioavailability.
However, the electron-rich nature of the imidazole ring, combined with its multiple reactive C–H sites (C2, C4, and C5) and basic nitrogen atoms, makes selective trifluoromethylation a significant synthetic challenge. This guide provides an objective, head-to-head comparison of the four premier trifluoromethylating agents—Langlois Reagent, Baran’s Reagent, Togni’s Reagent, and the Ruppert-Prakash Reagent —evaluating their mechanistic pathways, regioselectivity, and practical scalability[1][2].
Mechanistic Divergence: Choosing Your Pathway
The selection of a trifluoromethylating agent dictates the electronic nature of the –CF₃ transfer (radical, electrophilic, or nucleophilic). Because imidazoles are inherently electron-rich, they are highly susceptible to radical (•CF₃) and electrophilic (+CF₃) attacks at their C–H bonds. Conversely, nucleophilic (–CF₃) approaches typically require pre-functionalization (e.g., halogenation) to activate the ring[1][3].
Mechanistic pathways for the trifluoromethylation of imidazoles based on reagent selection.
Head-to-Head Agent Comparison
A. Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate is a bench-stable, inexpensive solid that serves as a robust source of •CF₃ radicals under oxidative conditions[1][4].
-
The Science: Oxidation (typically via tert-butyl hydroperoxide [TBHP] or photocatalysis) generates a transient CF₃SO₂• radical, which rapidly extrudes SO₂ gas to yield the highly reactive •CF₃ radical[5].
-
Performance on Imidazoles: Excellent for direct C–H functionalization. It often favors the C5 or C4 position depending on existing substituents. However, reactions require an oxidant, which can limit functional group tolerance if sensitive moieties (like aldehydes or unprotected amines) are present[4][6].
B. Baran’s Reagent (Zn(SO₂CF₃)₂)
Zinc trifluoromethanesulfinate operates similarly to Langlois reagent but offers significantly milder radical generation[7].
-
The Science: The zinc coordination tempers the reactivity, allowing for •CF₃ generation using milder oxidants (like TBHP) in biphasic systems (DCM/Water).
-
Performance on Imidazoles: Ideal for late-stage functionalization of complex, drug-like imidazoles. It boasts superior functional group tolerance compared to the Langlois reagent but comes at a higher commercial cost.
C. Togni’s Reagents (I and II)
These hypervalent iodine compounds act as electrophilic (+CF₃) sources[3].
-
The Science: The thermodynamically unstable I–CF₃ bond provides a strong driving force for CF₃ transfer. When paired with a copper catalyst, it forms a highly reactive Cu–CF₃ intermediate[2].
-
Performance on Imidazoles: Highly effective for directed C–H trifluoromethylation or cross-coupling with basic imidazoles. It provides excellent yields but the reagent is shock-sensitive at scale and relatively expensive[2][3].
D. Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane is the gold standard for nucleophilic (–CF₃) additions[1].
-
The Science: Activation by a fluoride source (e.g., CsF or TBAF) generates a transient[Me₃Si(F)CF₃]⁻ species that releases the CF₃ anion.
-
Performance on Imidazoles: Because imidazoles are electron-rich, direct nucleophilic C–H attack is disfavored. TMSCF₃ is therefore strictly reserved for cross-coupling with pre-halogenated imidazoles (e.g., 2-bromoimidazole) via Pd or Cu catalysis, or requires complex oxidative polarity-mismatch protocols[2].
Quantitative Data Summary
The following table synthesizes experimental benchmarks for direct comparison across standard imidazole substrates.
| Reagent | Pathway | Relative Cost | C-H Regioselectivity | Typical Yields | Primary Limitation |
| Langlois (CF₃SO₂Na) | Radical (•CF₃) | $ (Lowest) | C4/C5 (Steric-dependent) | 55% – 85% | Requires strong oxidants; potential over-oxidation[4]. |
| Baran's (Zn(SO₂CF₃)₂) | Radical (•CF₃) | C4/C5 | 60% – 90% | Biphasic conditions can complicate scale-up extraction. | |
| Togni's I & II | Electrophilic (+CF₃) | $ | C2 (with directing groups) | 70% – 95% | High reagent cost; hypervalent iodine waste byproducts[3]. |
| Ruppert-Prakash | Nucleophilic (–CF₃) | N/A (Requires C-X bond) | 65% – 90% | Requires pre-halogenation of the imidazole ring[2]. |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and troubleshooting checkpoints.
Protocol 1: Direct Oxidative C–H Trifluoromethylation using Langlois Reagent
Adapted from the methodologies established by Hajra and co-workers for imidazoheterocycles[4][6].
Rationale: This protocol utilizes ambient air and TBHP as dual oxidants to generate the •CF₃ radical from CF₃SO₂Na. AgNO₃ acts as a radical initiator.
Materials:
-
Imidazole substrate (1.0 mmol)
-
Langlois Reagent (CF₃SO₂Na) (3.0 mmol, 3.0 equiv)
-
AgNO₃ (0.2 mmol, 20 mol%)
-
TBHP (70% in water, 4.0 mmol, 4.0 equiv)
-
Solvent: CH₃CN/H₂O (1:1, 4 mL)
Step-by-Step Workflow:
-
Preparation: In an open 10 mL round-bottom flask, dissolve the imidazole substrate (1.0 mmol) in the CH₃CN/H₂O mixture.
-
Reagent Addition: Add CF₃SO₂Na (3.0 equiv) and AgNO₃ (20 mol%) to the stirring solution. Causality Note: The biphasic solvent ensures the solubility of both the organic substrate and the inorganic sulfinate salt.
-
Oxidation Initiation: Dropwise add TBHP (4.0 equiv) over 5 minutes at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature under ambient air for 12–16 hours. Causality Note: Aerial oxygen plays a crucial role in the catalytic cycle; running this under strictly inert argon will severely depress the yield[4].
-
Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (to neutralize residual peroxides). Extract with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Self-Validation & Troubleshooting:
-
Validation: The evolution of a slight gas (SO₂) upon TBHP addition confirms radical generation[5].
-
Troubleshooting: If starting material remains, check the potency of the TBHP. If multiple regioisomers form, consider switching to Baran's reagent at a lower temperature (0 °C) to increase steric discrimination.
Protocol 2: Copper-Catalyzed Trifluoromethylation using Togni's Reagent
Optimized for high-yielding, directed C-H functionalization[2].
Rationale: Togni's reagent, paired with a Cu(I) or Cu(II) catalyst, undergoes single-electron transfer to form a Cu-CF₃ species, which coordinates to the basic nitrogen of the imidazole to direct the CF₃ group to the adjacent C2 position.
Materials:
-
Imidazole substrate (1.0 mmol)
-
Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one) (1.2 mmol, 1.2 equiv)
-
Cu(OAc)₂ (0.1 mmol, 10 mol%)
-
Solvent: MeOH (5 mL)
Step-by-Step Workflow:
-
Preparation: Under an argon atmosphere, charge an oven-dried Schlenk tube with the imidazole substrate, Togni’s Reagent II, and Cu(OAc)₂.
-
Solvation: Add anhydrous MeOH (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 8 hours. Causality Note: The mild heating facilitates the reduction of the hypervalent iodine bond, promoting the rapid formation of the electrophilic CF₃ species.
-
Workup: Cool to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ to remove the iodobenzoic acid byproduct.
-
Purification: Concentrate the organic layer and purify via column chromatography.
Self-Validation & Troubleshooting:
-
Validation: The reaction mixture should transition from a pale blue (Cu(II)) to a darker, homogeneous solution as the active catalytic species forms.
-
Troubleshooting: If yields are low, ensure strict anhydrous conditions. Moisture can prematurely hydrolyze Togni's reagent.
Conclusion & Strategic Recommendations
For early-stage discovery and library synthesis, the Langlois reagent remains the most cost-effective and operationally simple choice for direct C–H trifluoromethylation of imidazoles[1][6]. However, if the substrate contains oxidation-sensitive functional groups (e.g., in late-stage drug derivatization), Baran's reagent provides the necessary mildness[7].
When absolute regiocontrol is required—particularly at the C2 position—Togni's reagent combined with copper catalysis is unmatched, despite its higher cost[2][3]. Finally, if the imidazole is already halogenated from previous synthetic steps, the Ruppert-Prakash reagent offers a reliable, high-yielding cross-coupling alternative[1][2].
References
-
National Center for Biotechnology Information (NCBI). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Available at:[Link]
-
American Chemical Society (ACS). Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)–H Bond Functionalization. Available at:[Link]
-
Thieme Connect. Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations. Available at:[Link]
-
ResearchGate. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at:[Link]
-
Taylor & Francis. Electrochemical regioselective trifluoromethylation of imidazo[2,1-b]thiazoles with CF3SO2Na. Available at:[Link]
Sources
- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Trifluoromethanesulfinate | CF3SO2Na Reagent [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Validating the Mechanism of Action: A Comparative Guide to Genetic vs. Chemical Probes
Introduction: The Orthogonal Imperative in Target Validation
In drug discovery, a flawed target hypothesis invariably leads to late-stage clinical attrition. As a Senior Application Scientist, the most critical question I ask when evaluating a new therapeutic target is: Does the observed phenotype stem from the specific inhibition of the target's active site, or is it an artifact of the perturbation method?
To answer this, we must validate the Mechanism of Action (MoA) using orthogonal systems. The two pillars of target validation are Genetic Probes (e.g., CRISPR/Cas9, RNAi) and Chemical Probes (e.g., small molecule inhibitors, PROTACs). While both aim to disrupt target function, their fundamental mechanisms of action differ drastically, yielding distinct—and sometimes conflicting—biological insights.
Mechanistic Divergence: Ablation vs. Modulation
The causality behind why genetic and chemical probes often produce different phenotypic readouts lies in their physical interaction with the target:
-
Genetic Probes (CRISPR/Cas9): These tools ablate the gene at the DNA level, resulting in the complete absence of the protein. This eliminates both the protein's catalytic activity and its structural scaffolding functions[1]. While excellent for determining total gene essentiality, genetic ablation is slow (taking days to manifest) and can trigger compensatory genetic networks that mask the true acute phenotype.
-
Chemical Probes: High-quality small molecules bind to specific domains (e.g., an ATP-binding pocket) to inhibit catalytic function while leaving the physical protein intact in the cell[2]. They offer rapid, dose-dependent, and reversible modulation, closely mimicking the kinetic profile of an actual clinical drug.
The Causality Gap: If a CRISPR knockout induces cell death but a highly selective chemical probe does not, the target's essentiality likely resides in its scaffolding role (protein-protein interactions) rather than its enzymatic activity. Recognizing this causality prevents the pursuit of "undruggable" catalytic targets.
The Standards of Trust: Defining High-Quality Probes
A common pitfall in MoA validation is the use of poorly characterized tool compounds. A molecule is only a "probe" if it meets rigorous empirical standards. According to the guidelines established by the 3[3], a trustworthy chemical probe must demonstrate:
-
In vitro potency: Biochemical IC50 < 100 nM.
-
Selectivity: >30-fold selectivity over closely related protein family members.
-
Cellular Target Engagement: Direct evidence of binding the intended target inside living cells at < 1 μM[4].
Conversely, rigorous CRISPR validation requires the use of multiple independent sgRNAs to rule out off-target DNA cleavage, alongside genetic rescue experiments to prove specificity[5].
Quantitative Comparison: Genetic vs. Chemical Perturbation
The following table summarizes the comparative performance metrics of both approaches when validating a novel target:
| Parameter | Genetic Probes (CRISPR/Cas9) | Chemical Probes (Small Molecules) |
| Primary Mechanism | Complete protein ablation (Loss of scaffolding & catalysis) | Domain-specific inhibition (Loss of catalysis only) |
| Onset of Action | Slow (Days; requires protein turnover) | Rapid (Minutes to Hours) |
| Reversibility | Irreversible (at the DNA level) | Highly reversible (washout experiments possible) |
| Specificity | High (Sequence-specific), but off-target cleavage can occur | Variable (Requires rigorous profiling against related kinases/enzymes) |
| Clinical Translatability | Low (Does not mimic small molecule pharmacodynamics) | High (Directly mimics therapeutic intervention) |
Case Study: Deconstructing KRAS G12C Signaling
To illustrate the power of combining these approaches, consider the validation of KRAS G12C—a target once deemed "undruggable." KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[6].
-
The Genetic Limitation: CRISPR knockout of KRAS eliminates all KRAS signaling. However, because wild-type KRAS is essential for normal cellular function, total ablation is highly toxic and fails to isolate the mutant-specific oncogenic dependency.
-
The Chemical Breakthrough: The chemical probe Sotorasib (AMG 510) targets the G12C mutation specifically. It covalently binds to the mutant Cysteine-12 residue located in the Switch II pocket, trapping the protein exclusively in its inactive GDP-bound state[6]. This provides an exquisite, mutant-specific MoA validation that genetic tools cannot easily replicate.
Mechanism of action for KRAS G12C inhibition by Sotorasib.
Experimental Methodology: A Self-Validating Protocol
To establish absolute trustworthiness in an MoA, experimental workflows must be self-validating. Below is a step-by-step parallel validation protocol for a putative kinase target using both modalities.
Parallel validation workflow using orthogonal genetic and chemical probes.
Step-by-Step Methodology
Step 1: Baseline Establishment & Target Engagement
-
Action: Before assessing phenotypic changes, prove the chemical probe physically binds the target inside the cell.
-
Method: Perform a Cellular Thermal Shift Assay (CETSA). Treat live cells with the chemical probe, heat-shock the cells across a temperature gradient, and quantify target protein aggregation via Western blot.
-
Causality: A shift in the thermal melting curve confirms direct target engagement, satisfying the core requirement of a high-quality probe.
Step 2: Genetic Perturbation (CRISPR/Cas9)
-
Action: Generate a target knockout (KO) cell line.
-
Method: Transduce cells with Cas9 and two independent sgRNAs targeting the gene of interest. Use a non-targeting sgRNA as a control.
-
Readout: Assess downstream signaling (e.g., p-ERK levels) and cell viability at 72–96 hours post-transduction.
Step 3: Pharmacological Perturbation (Chemical Probe)
-
Action: Treat wild-type cells with the chemical probe.
-
Method: Administer the active chemical probe alongside an inactive structural analog (negative control) across a dose-response gradient.
-
Readout: Measure signaling inhibition at 2 hours (acute response) and cell viability at 72 hours.
Step 4: The Ultimate Control (Mutation Rescue)
-
Action: The definitive test to prove the chemical probe's phenotype is strictly on-target.
-
Method: Engineer a cell line expressing a drug-resistant mutant of the target (e.g., introducing a Y96D mutation in KRAS G12C that sterically blocks Sotorasib binding).
-
Causality: Treat the mutant-rescue cells with the chemical probe. If the cells survive and signaling remains active despite high concentrations of the drug, the probe's toxicity in wild-type cells is 100% on-target. If the rescue cells still die, the probe has lethal off-target effects.
Sources
- 1. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 3. The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide proper disposal procedures
Comprehensive Safety and Disposal Protocol for 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
As a Senior Application Scientist, I frequently encounter laboratories that treat all nitrogenous heterocycles with a generalized disposal protocol. However, highly functionalized intermediates like 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide demand a specialized approach. Due to its structural complexity—combining a reactive cyano group, a stable but thermally hazardous trifluoromethyl (-CF₃) moiety, and an imidazole core—this compound presents unique acute toxicity and environmental hazards[1][2].
Proper disposal of this compound is not merely a matter of regulatory compliance; it is a critical safety imperative to prevent the lethal release of hydrogen cyanide (HCN) and hydrogen fluoride (HF) gases[3][4]. This guide provides the mechanistic reasoning and field-proven, step-by-step methodologies required to safely manage and dispose of this chemical.
Chemical Hazard & Physicochemical Profile
Before handling waste, it is critical to understand the quantitative and qualitative hazard profile of the compound. The presence of multiple electronegative substituents significantly alters the reactivity of the imidazole ring.
Table 1: Hazard and Physicochemical Summary
| Property / Feature | Description / Hazard Classification |
| Chemical Class | Halogenated Nitrogenous Heterocycle |
| Primary Acute Hazards | Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331)[1] |
| Chemical Incompatibilities | Strong mineral acids, strong bases, strong oxidizing agents |
| Thermal Decomposition | Yields Hydrogen Fluoride (HF), Hydrogen Cyanide (HCN), NOx, and COx[3] |
| Aqueous Stability | Stable at pH 6.0–8.0; degrades under extreme pH[4] |
Mechanistic Basis for Disposal Risks
To build a self-validating safety system, researchers must understand why certain disposal actions are dangerous. The structural components of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide dictate its degradation pathways:
-
Trifluoromethyl (-CF₃) Defluorination: Under strongly alkaline conditions (pH > 10) or extreme thermal stress, the -CF₃ group can undergo solvent-assisted defluorination. This reaction releases highly corrosive and toxic fluoride ions into solution or HF gas into the air[3][4].
-
Cyano (-CN) Hydrolysis: Exposure to strong mineral acids (pH < 2) protonates the cyano group. This drives the rapid evolution of lethal hydrogen cyanide (HCN) gas.
-
Imidazole Core Oxidation: Combustion without proper environmental controls (flue gas scrubbing) oxidizes the nitrogen-rich imidazole core, releasing toxic nitrogen oxides (NOx).
Logical relationship between environmental stressors and toxic degradation byproducts.
Pre-Disposal: Waste Segregation Matrix
Strict segregation is required to prevent inadvertent in-situ reactions. Never mix this compound with general aqueous waste.
Table 2: Waste Segregation Guidelines
| Waste Stream | Permitted Solvents/Materials | Prohibited Contaminants | Storage Container |
| Solid Waste | Contaminated PPE, pure powder, empty vials, inert absorbents | Acids, bases, aqueous waste | Double-bagged in rigid HDPE drum |
| Liquid Waste | Halogenated solvents (DCM, Chloroform), DMSO, DMF | Non-halogenated solvents, strong acids/bases | Vented, amber glass or HDPE carboy |
Step-by-Step Disposal Protocols
The following methodologies provide self-validating operational steps for managing different waste streams.
Protocol A: Routine Solid Waste Disposal
Applies to leftover powder, contaminated weighing paper, and disposable PPE.
-
PPE Verification: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. All manipulations of the dry powder must occur within a certified Class II Type B2 biological safety cabinet or a high-flow fume hood[1].
-
Collection: Sweep up any solid waste using a static-free brush. Critical: Do not use compressed air or dry sweeping methods that generate airborne dust, as the compound is toxic via inhalation[2].
-
Primary Containment: Place the solid waste into a sealable, heavy-duty polyethylene bag. Seal completely.
-
Secondary Containment: Place the primary bag into a rigid, leak-proof High-Density Polyethylene (HDPE) container.
-
Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid: Contains Halogenated Cyanoimidazole (5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide). DO NOT INCINERATE WITHOUT SCRUBBING."
Protocol B: Liquid Solvent Waste Disposal
Applies to reaction mixtures and stock solutions.
-
pH Quenching (Self-Validation Step): Before transferring any reaction mixture to a waste carboy, test the pH. Ensure the solution is neutralized to a strict pH of 6.0–8.0. Causality: Acidifying below pH 4 risks HCN release; alkalinizing above pH 10 risks defluorination[4].
-
Transfer: Slowly pour the neutralized solution into a designated "Halogenated Organic Waste" carboy using a dedicated funnel.
-
Segregation: Strictly isolate this carboy from any aqueous acidic waste streams in the satellite accumulation area.
Protocol C: Emergency Spill Decontamination
-
Isolation: Immediately evacuate the immediate area. Ensure the fume hood exhaust is operating at maximum capacity.
-
Containment: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or commercial spill sand). Critical: Do not use basic absorbents (like sodium carbonate) to avoid premature defluorination[4].
-
Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket.
-
Surface Decontamination: Wash the spill area with a mild, pH-neutral detergent and water solution. Collect all wash water as hazardous aqueous waste.
Step-by-step logistical workflow for the segregation and disposal of contaminated waste.
Ultimate Disposal: Thermal Destruction (Incineration)
Because of the robust C-F bonds and the toxicity of the cyano group, standard chemical neutralization is insufficient for final destruction. The only approved method for the ultimate disposal of 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is high-temperature hazardous waste incineration .
-
Temperature Requirement: The waste must be incinerated at temperatures exceeding 1100°C (2012°F) . Lower temperatures risk incomplete combustion, leading to the formation of highly toxic fluorinated organic byproducts[3].
-
Flue Gas Scrubbing: The incineration facility must be equipped with an alkaline wet scrubber system (e.g., NaOH or Ca(OH)₂ spray) to capture and neutralize the massive influx of HF and HCN gases generated during the thermal breakdown of the molecule.
-
Logistics: Ensure your institutional waste management provider is explicitly notified of the presence of both cyanides and fluorinated organics in the waste manifest so they route it to an appropriately equipped rotary kiln incinerator.
References
- Source: benchchem.
- Source: researchgate.
- Title: Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-Based Ionic Liquids with Alkyl and Monomethoxypoly(ethylene glycol)
- Title: 4-(Trifluoromethyl)
Sources
Personal protective equipment for handling 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
Advanced Safety and Operational Protocol: Handling 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide
As a Senior Application Scientist, I frequently oversee the integration of highly functionalized heterocyclic building blocks into drug discovery pipelines. 5-Cyano-2-(trifluoromethyl)-1H-imidazole-4-carboxamide is a densely functionalized scaffold critical for synthesizing kinase inhibitors and novel anthelmintics (structurally analogous to the monepantel class) 1. However, the very functional groups that make it biologically valuable—the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) moieties—introduce severe handling risks. This guide provides the definitive operational and safety protocols for handling this compound, ensuring both scientific integrity and personnel safety.
Hazard Identification & Risk Assessment
Before handling, it is critical to understand the mechanistic causality behind the compound's hazards. The presence of multiple electron-withdrawing groups increases the acidity of the imidazole N-H proton, making the compound a severe tissue irritant, while extreme thermal stress can cleave the substituents into lethal gases.
| Hazard Category | GHS Classification | Quantitative Thresholds | Causal Mechanism / Clinical Consequence |
| Acute Toxicity | Category 3 (Oral/Dermal) | LD50 (est) < 300 mg/kg | Cyanoimidazole derivatives can disrupt cellular respiration and uncouple oxidative phosphorylation. |
| Tissue Irritation | Category 2 (Skin) / 2A (Eye) | pKa ~7.0–8.5 (Imidazole N-H) | The acidic proton and electrophilic cyano group cause rapid protein denaturation and severe local chemical burns. |
| Respiratory Hazard | STOT SE 3 | Particulate size < 10 μm | Inhalation of fine crystalline dust causes micro-abrasions and chemical burns in the respiratory mucosa. |
| Thermal Decomposition | Extreme Hazard | T > 500°C or pH < 1.0 | Cleavage of -CF3 and -CN groups releases Hydrogen Fluoride (HF) 2 and Hydrogen Cyanide (HCN) 3. |
Thermodynamic Stability & Decomposition Pathway
Understanding the thermal degradation of this compound is essential for designing disposal and emergency response plans. Never expose this chemical to open flames, piranha solutions, or concentrated mineral acids.
Thermal decomposition pathways of fluorinated cyanoimidazoles yielding HF and HCN gases.
Personal Protective Equipment (PPE) Matrix
A self-validating safety protocol requires understanding why specific PPE is chosen. Do not substitute materials without consulting chemical compatibility charts.
-
Dermal Protection (Double Gloving):
-
Inner Glove: 4-mil Nitrile (provides tactile feedback and basic splash protection).
-
Outer Glove: 8-mil Neoprene or extended-cuff Nitrile.
-
Causality: Fluorinated organics are highly lipophilic and act as permeation enhancers. If the compound is dissolved in DMSO or DMF, it will rapidly carry the toxic payload through standard latex. Neoprene offers superior resistance to polar aprotic solvents.
-
-
Ocular Protection: Chemical splash goggles paired with a full-face shield when handling solutions >0.1 M.
-
Causality: The risk of permanent corneal damage from fluorinated/cyanated amides necessitates a dual-barrier approach. Safety glasses are insufficient against aerosolized powders.
-
-
Respiratory & Environmental Protection: All manipulations must occur in a Class II Type B2 Biological Safety Cabinet or a ducted fume hood with a face velocity of 0.4–0.6 m/s.
Operational Workflow: Safe Handling & Weighing Protocol
Fluorinated powders are notorious for generating static electricity, which can cause violent aerosolization of toxic particulates. Follow this self-validating workflow to ensure zero exposure.
-
Step 1: Environmental Preparation
-
Clear the fume hood of all clutter to ensure uninhibited laminar airflow.
-
Lay down a disposable, anti-static weighing mat.
-
-
Step 2: Static Elimination (Critical Step)
-
Use a zero-stat anti-static gun on the micro-spatula and the tared glass vial.
-
Self-Validation: Pass a focused flashlight beam over the workspace. The absence of floating particulate scatter confirms successful static elimination.
-
-
Step 3: Transfer & Weighing
-
Weigh the compound directly into a sealable glass vial rather than an open weigh boat. This minimizes the exposed surface area.
-
Cap the source bottle immediately after transfer.
-
-
Step 4: In-Hood Solubilization
-
Add the reaction solvent (e.g., anhydrous DMF or DMSO) directly to the vial inside the fume hood.
-
Seal the vial before removing it from the hood. Never transport dry, unsealed toxic powders across the laboratory.
-
Spill Response & Chemical Disposal Plan
In the event of a breach, immediate and methodical action is required to prevent cross-contamination and toxic gas generation.
-
Step 1: Evacuation & Assessment
-
For dry spills < 5g inside the hood: Keep the hood running, lower the sash, and wait 5 minutes for aerosols to settle.
-
For spills > 5g or outside containment: Evacuate the immediate lab bay and notify Environmental Health & Safety (EHS).
-
-
Step 2: Dry Containment
-
Do not sweep. Sweeping generates toxic dust clouds.
-
Gently cover the spilled powder with damp absorbent pads (moistened with DI water). Do not use bleach, as the oxidative environment can trigger unpredictable side reactions with the carboxamide group.
-
-
Step 3: Chemical Decontamination
-
Wipe the area with a 5% sodium carbonate (Na₂CO₃) solution. The mild base neutralizes the acidic imidazole protons without generating excessive heat.
-
Follow with a thorough DI water rinse.
-
-
Step 4: Waste Segregation
-
Place all contaminated pads and PPE into a heavy-duty, sealable waste bag.
-
Label explicitly as: "Toxic Waste: Contains Fluorinated/Cyanated Heterocycles. DO NOT MIX WITH ACIDS." Mixing with acidic waste streams risks generating lethal HCN or HF gas.
-
References
-
Monepantel: the most studied new anthelmintic drug of recent years. Parasitology, Cambridge University Press.[Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, ACS Publications.[Link]
-
Thermal Decomposition of Hydrogen Cyanide in Shock Waves. Bulletin of the Chemical Society of Japan, Oxford University Press.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
